Product packaging for 3-bromo-N-phenylpyridin-4-amine(Cat. No.:CAS No. 239137-42-9)

3-bromo-N-phenylpyridin-4-amine

Cat. No.: B2598339
CAS No.: 239137-42-9
M. Wt: 249.111
InChI Key: IAMYJFMOWMYRSI-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylpyridin-4-amine (CAS 239137-42-9) is a brominated aminopyridine derivative serving as a valuable chemical intermediate in organic synthesis and drug discovery research. This compound, with a molecular formula of C 11 H 9 BrN 2 and a molecular weight of 249.11 g/mol, is characterized as a beige solid . Its structure, featuring both a bromine atom and a phenylamino group on a pyridine core, makes it a versatile building block for constructing more complex molecules, particularly in the development of pharmacologically active compounds. The primary research application of this compound lies in its use as a key synthetic precursor. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular structure at this position. Simultaneously, the aminopyridine moiety is a privileged structure in medicinal chemistry, often found in molecules designed to interact with enzymes and receptors . This makes the compound particularly useful in generating libraries of compounds for high-throughput screening in the search for new kinase inhibitors or other therapeutic agents. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For optimal stability, it is recommended to store the compound sealed in a dry container at room temperature (20-22°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2 B2598339 3-bromo-N-phenylpyridin-4-amine CAS No. 239137-42-9

Properties

IUPAC Name

3-bromo-N-phenylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMYJFMOWMYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-bromo-N-phenylpyridin-4-amine, a key building block in medicinal chemistry and drug development. The described methodology focuses on a modern, high-yield approach, offering a significant improvement over classical methods. This document includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable heterocyclic amine derivative frequently utilized as a scaffold in the synthesis of pharmacologically active molecules. The strategic placement of the bromine atom and the phenylamino group on the pyridine ring allows for diverse subsequent chemical modifications, such as cross-coupling reactions, making it an important intermediate for creating libraries of compounds for drug discovery. This guide details a robust synthesis pathway that is amenable to scale-up and provides good yields.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the bromination of 4-aminopyridine to produce the key intermediate, 4-amino-3-bromopyridine. The second and final step is a palladium-catalyzed Buchwald-Hartwig N-arylation reaction, which couples 4-amino-3-bromopyridine with an aryl halide to form the desired product. This modern cross-coupling method is known for its efficiency and functional group tolerance.

Experimental Protocols

Step 1: Synthesis of 4-amino-3-bromopyridine (Starting Material)

This protocol outlines the synthesis of the precursor required for the final N-arylation step.

  • Reaction: Bromination of 4-aminopyridine.

  • Reagents and Materials:

    • 4-aminopyridine

    • N-bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • In a reaction vessel, a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL) is prepared.

    • The mixture is cooled to 0 °C.

    • N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) is added in batches at 0 °C. The reaction should be protected from light.

    • The reaction mixture is then stirred at room temperature for 24 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and filtered.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine.[1]

Step 2: Synthesis of this compound

This protocol details the final Buchwald-Hartwig N-arylation to produce the target compound.

  • Reaction: Palladium-catalyzed N-arylation of 4-amino-3-bromopyridine.

  • Reagents and Materials:

    • 4-amino-3-bromopyridine

    • Iodobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XantPhos

    • Sodium tert-butoxide (t-BuONa)

    • Dry Toluene

  • Procedure:

    • A sealed tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents).

    • 4-amino-3-bromopyridine (1 equivalent) and dry toluene (to achieve a concentration of 0.2 M) are added to the tube.

    • Finally, iodobenzene (1.2 equivalents) is added.

    • The reaction mixture is stirred for 6 hours at 110 °C.

    • After the reaction is complete, the crude product is filtered through a pad of Celite.

    • The desired product is isolated by purification via column chromatography (silica gel, EtOAc:hexane with gradient).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepProductStarting MaterialYieldAppearanceAnalytical Data
14-amino-3-bromopyridine4-aminopyridine91.4%[1]Light yellow solid[1]ESI-MS: m/z 172.9 [M+H]⁺[1]
2This compound4-amino-3-bromopyridine87%[2]Beige solid[2] or Yellow solid[3]LC/MS (ESI, m/z): [M+1]⁺ = 250.1[3]

Reaction Pathway Diagram

Synthesis_Pathway start 4-Aminopyridine intermediate 4-Amino-3-bromopyridine start->intermediate NBS, Acetonitrile, 0°C to RT, 24h (Yield: 91.4%) final_product This compound intermediate->final_product Pd2(dba)3, XantPhos, t-BuONa, Toluene, 110°C, 6h (Yield: 87%) aniline Iodobenzene aniline->final_product

Synthesis pathway for this compound.

The synthesis pathway detailed in this guide provides a clear and efficient method for the preparation of this compound. The use of a modern palladium-catalyzed N-arylation in the final step ensures a high yield and a straightforward purification process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-N-phenylpyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document presents a combination of computationally predicted values and detailed, standardized experimental protocols for their empirical determination. The included data and methodologies are intended to support research and development activities, offering a foundational understanding of the compound's behavior in various chemical and biological systems. This guide also features a generalized experimental workflow for the synthesis and purification of N-arylpyridin-4-amines, providing a practical framework for its laboratory preparation.

Introduction

This compound is a substituted pyridine derivative featuring a bromine atom and a phenylamino group. Such scaffolds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for chemical synthesis modifications. This guide aims to provide a centralized resource of these key parameters to facilitate its application in research.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using the SwissADME web tool, a widely used platform for in silico drug discovery.

PropertyPredicted ValueUnitNotes
Molecular Formula C₁₁H₉BrN₂--
Molecular Weight 249.11 g/mol -
Melting Point Not available°CRequires experimental determination.
Boiling Point Not available°CRequires experimental determination under reduced pressure to avoid decomposition.
pKa (most basic) 4.85-Refers to the pyridinic nitrogen, indicating it is a weak base.
LogP (Octanol/Water) 2.87-Indicates moderate lipophilicity.
Water Solubility -3.13 (log mol/L)logSCorresponds to a predicted solubility of 0.186 mg/mL. The compound is predicted to be moderately soluble.
Topological Polar Surface Area (TPSA) 38.14ŲSuggests good potential for membrane permeability.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental procedures that can be employed to empirically determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a thin-walled glass capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Octanol/Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties.

Methodology: Shake-Flask Method (OECD 107)

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other by shaking for 24 hours, followed by separation of the two phases.

  • Procedure:

    • A known amount of this compound is dissolved in the n-octanol phase.

    • An equal volume of the pre-saturated aqueous phase is added to a flask.

    • The flask is sealed and shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Kinetic Solubility Assay

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Procedure:

    • A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

    • The plate is sealed and shaken at a constant temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound in excess of its solubility.

  • Analysis:

    • The plate is centrifuged to pellet the precipitate.

    • A sample of the supernatant is carefully removed and its absorbance is measured using a UV-Vis plate reader at the compound's λmax.

    • Alternatively, the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

  • Quantification: The solubility is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in an aqueous or mixed aqueous/organic solvent system. The ionic strength is kept constant with a background electrolyte like KCl.

  • Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.

  • Procedure:

    • The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH to ensure complete protonation of the basic centers.

    • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the basic sites have been neutralized. This can be done by analyzing the first derivative of the titration curve to find the inflection point.

Synthesis and Purification Workflow

As no specific biological signaling pathway has been identified for this compound, a general experimental workflow for its synthesis and purification is presented below. This workflow is based on common synthetic routes for N-aryl-4-aminopyridines, such as the Buchwald-Hartwig amination.

G General Experimental Workflow for this compound Synthesis start Starting Materials: - 3-bromo-4-halopyridine - Aniline reaction Buchwald-Hartwig Amination: - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 100-120 °C) start->reaction Combine and React workup Aqueous Workup: 1. Cool to Room Temperature 2. Dilute with Organic Solvent (e.g., EtOAc) 3. Wash with Water and Brine 4. Dry Organic Layer (e.g., Na₂SO₄) 5. Filter reaction->workup Reaction Completion purification Purification: - Concentrate under reduced pressure - Column Chromatography (Silica Gel)  (e.g., Hexane/Ethyl Acetate gradient) workup->purification Crude Product characterization Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Melting Point Analysis purification->characterization Isolated Fractions final_product Pure this compound characterization->final_product Purity and Identity Confirmed

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational set of predicted physicochemical data for this compound and outlines robust, standard protocols for the experimental determination of these properties. The provided information and methodologies are intended to be a valuable resource for researchers in medicinal chemistry and related fields, enabling a more informed approach to the design of studies involving this compound. The generalized synthesis workflow offers a practical starting point for its laboratory preparation. It is recommended that the predicted values be confirmed experimentally for any critical applications.

Technical Guide: 3-bromo-N-phenylpyridin-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-bromo-N-phenylpyridin-4-amine and its structural analogs. As a specific CAS number for this compound has not been identified in public databases, this document focuses on its predicted structure, plausible synthetic routes, and available data for closely related compounds to serve as a valuable resource for research and development.

Structure and CAS Number

Predicted Structure:

Chemical structure of this compound
Figure 1: Predicted chemical structure of this compound.

For reference, data for structurally similar compounds are provided in the following sections.

Physicochemical Properties of Structurally Related Compounds

Quantitative data for compounds structurally related to this compound are summarized in the table below. This information is crucial for understanding the potential properties of the target compound and for designing synthetic and analytical procedures.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
3-bromo-2-phenylpyridin-4-amine1381943-63-0C₁₁H₉BrN₂249.11Isomer with phenyl group at position 2.[1][2]
3-bromo-N-methylpyridin-4-amine84539-38-8C₆H₇BrN₂187.04N-methyl analog.[3]
N-phenylpyridin-4-amine22961-45-1C₁₁H₁₀N₂170.21Parent compound without the bromine substituent.[4]
3-bromo-N,N-dimethylpyridin-4-amineNot AvailableC₇H₉BrN₂201.07N,N-dimethyl analog.

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most plausible routes involve the formation of the carbon-nitrogen bond between the pyridine and phenyl rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups. A potential synthetic pathway to this compound would involve the reaction of a di-halogenated pyridine, such as 3-bromo-4-chloropyridine, with aniline in the presence of a palladium catalyst and a suitable phosphine ligand. The regioselectivity of the reaction would be a critical factor to consider.

Buchwald_Hartwig_Amination 3-bromo-4-chloropyridine 3-bromo-4-chloropyridine Product This compound 3-bromo-4-chloropyridine->Product Buchwald-Hartwig Coupling Aniline Aniline Aniline->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Diagram 1: Proposed synthesis via Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another viable method, particularly if the pyridine ring is activated by electron-withdrawing groups.[7][8][9] The reaction of a 3-bromo-4-halopyridine (where the halogen at position 4 is a good leaving group, such as fluorine) with aniline could yield the desired product. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

SNAr_Reaction StartingMaterial 3-bromo-4-fluoropyridine Product This compound StartingMaterial->Product SNAr Reaction Nucleophile Aniline Nucleophile->Product Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Product Heat Heat (Δ) Heat->Product

Diagram 2: Proposed synthesis via Nucleophilic Aromatic Substitution.
Alternative Synthetic Routes

Other potential synthetic strategies include the bromination of N-phenylpyridin-4-amine or a deaminative bromination of a corresponding amino-substituted precursor.[10][11] The feasibility of these routes would depend on the regioselectivity of the bromination and the availability of the starting materials.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols based on established literature procedures for similar compounds.[12] These should be adapted and optimized for the specific synthesis of this compound.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-4-chloropyridine, 1.0 eq), the amine (e.g., aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Diagram 3: General experimental workflow for synthesis.

Potential Biological Activity

While there is no specific biological data for this compound, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of N-phenylpyridinamine have been investigated for various therapeutic applications. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its selectivity.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which specific data is not yet publicly available. By presenting its predicted structure, outlining plausible and robust synthetic methodologies, and providing data on structurally related compounds, this document serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and similar molecules for applications in drug discovery and materials science. The provided experimental guidelines offer a practical framework for the synthesis of this novel compound.

References

Spectroscopic and Synthetic Overview of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate and present the available spectroscopic and synthetic data for the compound 3-bromo-N-phenylpyridin-4-amine. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document outlines the general synthetic approaches and expected spectroscopic characteristics based on the analysis of structurally similar compounds. The provided information aims to guide researchers in the synthesis, purification, and characterization of this and related aminopyridine derivatives.

Introduction

This compound belongs to the class of aminopyridines, a group of compounds with significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a phenyl group to the aminopyridine scaffold can significantly influence its physicochemical properties, including its reactivity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared Spectroscopy - IR) is paramount for the unambiguous identification and characterization of this compound, while well-defined experimental protocols are crucial for its reproducible synthesis and purification.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Pyridine H-28.1 - 8.3s-
Pyridine H-56.8 - 7.0d~5-6
Pyridine H-68.2 - 8.4d~5-6
Phenyl H (ortho)7.2 - 7.4d~7-8
Phenyl H (meta)7.3 - 7.5t~7-8
Phenyl H (para)7.1 - 7.3t~7-8
N-H8.5 - 9.5s (broad)-

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (ppm)
Pyridine C-2148 - 152
Pyridine C-3105 - 110
Pyridine C-4150 - 155
Pyridine C-5115 - 120
Pyridine C-6145 - 150
Phenyl C-1'138 - 142
Phenyl C-2'/6'120 - 125
Phenyl C-3'/5'128 - 132
Phenyl C-4'122 - 127

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₉BrN₂).

IonPredicted m/zNotes
[M]⁺248/250Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br)
[M+H]⁺249/251Isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br)
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=C Stretch (Aromatic)1550 - 1620Strong
C-N Stretch1250 - 1350Strong
C-Br Stretch500 - 650Medium-Strong

Synthetic Approaches and Experimental Workflow

A common and effective method for the synthesis of N-aryl aminopyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.

General Experimental Protocol for Buchwald-Hartwig Amination

The synthesis of this compound can be conceptually approached via the reaction of 3-bromo-4-chloropyridine or a related 4-halopyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials:

  • 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine)

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 3-bromo-4-halopyridine and aniline to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow reagents Combine Reactants: - 3-bromo-4-halopyridine - Aniline - Pd Catalyst & Ligand - Base - Solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC / GC-MS) reaction->monitoring workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - MS - IR purification->characterization

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the literature detailing the signaling pathways or established biological activities of this compound. However, the aminopyridine scaffold is a known pharmacophore present in various biologically active molecules. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

This technical guide provides a foundational overview of the predicted spectroscopic data and a viable synthetic strategy for this compound. The presented information is intended to be a starting point for researchers, and experimental validation of the predicted data and optimization of the synthetic protocol are essential next steps. The lack of comprehensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of this compound.

Crystal Structure of 3-bromo-N-phenylpyridin-4-amine: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking detailed crystallographic information on 3-bromo-N-phenylpyridin-4-amine will find that, despite extensive searches of publicly available databases and scientific literature, the specific crystal structure of this compound has not been reported.

This in-depth technical guide sought to provide comprehensive quantitative data, detailed experimental protocols, and visualizations related to the crystal structure of this compound. However, a thorough investigation of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other scientific repositories, yielded no specific crystallographic information file (CIF) or published research detailing the single-crystal X-ray analysis of this particular molecule.

While information on chemically related compounds is available, the precise arrangement of atoms, bond lengths, bond angles, and unit cell parameters for this compound remains uncharacterized in the public domain. The synthesis of various bromo-substituted aminopyridines has been documented in the literature, but these studies do not extend to the growth of single crystals and subsequent X-ray diffraction analysis necessary to elucidate the solid-state structure.

Information on Structurally Related Compounds

To provide context for researchers, crystallographic data for some structurally similar, yet distinct, molecules have been identified. For instance, the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine has been determined and its details are publicly accessible. This and other related structures can offer insights into potential intermolecular interactions and packing motifs that might be anticipated for this compound. However, direct extrapolation of quantitative structural data is not feasible due to the unique electronic and steric influences of the N-phenyl substituent in the target compound.

Future Outlook and Avenues for Research

The absence of a determined crystal structure for this compound presents an opportunity for further research. Elucidation of its three-dimensional structure would be invaluable for:

  • Computational Modeling: Providing an accurate starting point for molecular docking studies and simulations to predict its binding affinity and mode of action with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Enabling a deeper understanding of how its specific structural features contribute to its biological activity, thus guiding the design of more potent and selective analogs.

  • Solid-State Characterization: Informing on its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and formulation.

Researchers interested in this molecule are encouraged to pursue its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Such a study would represent a novel contribution to the field of medicinal and materials chemistry.

Logical Workflow for Crystal Structure Determination

For researchers embarking on the determination of the crystal structure of this compound, a typical experimental workflow is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Characterization->Screening Optimization Optimization of Crystal Quality Screening->Optimization Data_Collection Single-Crystal X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Report Final_Report Validation->Final_Report Publication/ Database Deposition

Caption: A generalized workflow for the determination of a novel small molecule crystal structure.

In-depth Technical Guide: Biological Activity of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for the compound 3-bromo-N-phenylpyridin-4-amine. The following guide is a structured template illustrating how such information would be presented if available, drawing on general methodologies and data presentation formats common in medicinal chemistry and pharmacology for analogous pyridine-containing compounds. This document is for illustrative purposes and does not contain factual data for the specified molecule.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their versatile chemical nature allows for diverse functionalization, leading to a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and kinase inhibitory effects. This guide aims to provide a comprehensive technical overview of the biological activity of the specific compound this compound, covering its synthesis, mechanism of action, and quantitative biological data.

Synthesis

A plausible synthetic route for this compound could involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. A representative hypothetical protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-dibromopyridine

  • Aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried Schlenk flask, add 3,4-dibromopyridine (1 equivalent), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by aniline (1.1 equivalents) and the base (1.4 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity

No specific biological activity has been reported for this compound in the searched scientific literature.

Based on the activities of structurally similar aminopyridine derivatives, this compound could be hypothetically screened against a panel of protein kinases, G-protein coupled receptors, or microbial targets. The following sections describe the types of data and experimental protocols that would be relevant.

Quantitative Data Summary

Should experimental data become available, it would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Type
Kinase AData not availableBiochemical
Kinase BData not availableCell-based

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)Assay Type
Staphylococcus aureusData not availableBroth microdilution
Escherichia coliData not availableBroth microdilution
Experimental Protocols

Detailed methodologies for key hypothetical experiments are outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound (test compound)

  • Positive control antibiotic

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no compound).

  • Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

No defined signaling pathways or mechanisms of action have been elucidated for this compound.

If this compound were found to be a kinase inhibitor, its mechanism could involve competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This would interrupt a specific signaling cascade.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a generic signaling pathway that could be relevant.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation In-depth Evaluation synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification primary_screen Primary Screening (e.g., Kinase Panel) purification->primary_screen hit_validation Hit Validation primary_screen->hit_validation dose_response Dose-Response & IC50 Determination hit_validation->dose_response moa Mechanism of Action Studies dose_response->moa

Caption: A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_b Inhibits

Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of this compound on a protein kinase.

Conclusion

While this compound is a synthetically accessible molecule, there is currently no publicly available data on its biological activities. The templates for experimental protocols, data presentation, and pathway diagrams provided in this guide serve as a framework for how such information would be systematically organized and presented for researchers and drug development professionals should this compound be investigated in the future. Further research is required to determine if this compound possesses any significant pharmacological properties.

Potential Mechanism of Action of 3-bromo-N-phenylpyridin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 3-bromo-N-phenylpyridin-4-amine is not available in the public domain as of the last update of this document. This guide, therefore, presents a hypothesized mechanism of action based on the known activities of structurally similar compounds. The experimental protocols and potential signaling pathways described herein are illustrative and based on common practices for analogous molecules. This document is intended for research and informational purposes only.

Introduction

This compound belongs to the broader class of N-phenyl-amino-pyridine derivatives. While this specific molecule is not well-characterized in peer-reviewed literature, its structural motifs are present in numerous compounds with established biological activities. Notably, the N-phenylpyridin-4-amine scaffold is a key feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.

This whitepaper will explore the potential mechanism of action of this compound as a putative kinase inhibitor, drawing parallels from closely related and well-studied molecules.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the available literature for analogous compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several studies on N-(pyridin-3-yl)pyrimidin-4-amine and 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives have demonstrated potent inhibitory activity against various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The N-phenyl-amino-pyridine core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The bromo and phenyl substituents would likely occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity of the compound.

Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, this compound could modulate a variety of signaling pathways depending on its kinase selectivity. A generalized signaling pathway that could be affected is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound (Putative Inhibitor) Compound->Dimerization Inhibits (ATP-Competitive) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) Dimerization->Downstream Recruits & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized mechanism of this compound as a receptor tyrosine kinase inhibitor.

Quantitative Data Summary

No quantitative data such as IC50, EC50, or binding affinities for this compound have been reported in the scientific literature. For structurally related compounds, a wide range of potencies has been observed, from nanomolar to micromolar, depending on the specific kinase target and the exact chemical structure. A hypothetical table for future experimental data is provided below for illustrative purposes.

Table 1: Hypothetical Quantitative Data for this compound

Target KinaseAssay TypeIC50 (nM)
Kinase ABiochemicalData not available
Kinase BCell-basedData not available
Kinase CBinding AssayData not available

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of standard assays would be required. The following outlines a general workflow and protocols for key experiments.

General Experimental Workflow

The workflow to characterize the potential kinase inhibitory activity of a novel compound is a multi-step process.

G A Compound Synthesis & Purification B Initial Kinase Panel Screening (Broad Profiling) A->B C Hit Identification (Potent Inhibition of Specific Kinases) B->C D IC50 Determination for Hit Kinases (Biochemical Assays) C->D E Cell-based Assays (Target Engagement & Pathway Modulation) D->E F Selectivity Profiling (Against a Panel of Related Kinases) E->F G Mechanism of Inhibition Studies (e.g., ATP Competition) E->G

Caption: A general experimental workflow for characterizing a novel kinase inhibitor.

Key Experimental Methodologies

4.2.1. In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

  • Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) can be used. The amount of ATP remaining after a kinase reaction is inversely correlated with kinase activity.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

    • Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture in a 96- or 384-well plate. Include appropriate positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2.2. Cell-Based Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

  • Principle: Western blotting is used to detect the levels of the phosphorylated form of a target protein in cell lysates after treatment with the compound.

  • Protocol:

    • Culture a relevant cell line (e.g., one that overexpresses the target kinase) to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound for a specific duration.

    • If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor).

    • Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein to serve as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests that it may function as a kinase inhibitor. Its N-phenyl-amino-pyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Future research, following the experimental workflows outlined in this document, is necessary to confirm this hypothesis, identify its specific kinase targets, and elucidate its precise mechanism of action and potential therapeutic applications. Researchers and drug development professionals are encouraged to use this guide as a foundational framework for initiating such investigations.

The Ascendant Therapeutic Potential of Substituted N-phenylpyridin-4-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-phenylpyridin-4-amines and their structural analogues, such as anilinopyrimidines, have emerged as a pivotal scaffold in modern medicinal chemistry. Exhibiting a diverse range of biological activities, these compounds have garnered significant attention for their potential as potent and selective inhibitors of key cellular targets implicated in proliferative diseases, particularly cancer. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted N-phenylpyridin-4-amines, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and the USP1/UAF1 deubiquitinase complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Core Compound Classes and Synthetic Strategies

The versatility of the N-phenylpyridin-4-amine core allows for extensive chemical modification, leading to the development of several classes of inhibitors with distinct biological activities. The general synthetic approaches often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the central C-N bond between the pyridine (or pyrimidine) and aniline moieties.

General Synthesis of N-arylpyrimidin-2-amine Derivatives

A common synthetic route to N-arylpyrimidin-2-amine derivatives involves the Buchwald-Hartwig amination.

Experimental Protocol:

  • A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide is prepared in a reaction vessel.

  • Toluene is added as a solvent, and the reaction mixture is refluxed under a nitrogen atmosphere.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured over ice water.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum.

  • The crude product is purified by column chromatography to yield the target N-arylpyrimidin-2-amine derivatives.

Biological Activities and Key Targets

Substituted N-phenylpyridin-4-amines have demonstrated potent inhibitory activity against several key enzymes involved in cell cycle regulation and DNA damage repair.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, a serine/threonine kinase, plays a crucial role in the G1/S phase transition of the cell cycle.[1] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[2] N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[2][3]

Quantitative Data: CDK2 Inhibition

Compound IDStructureCDK2/cyclin A2 IC50 (nM)Antiproliferative Activity (Cell Line, IC50 in µM)Reference
7l N-(pyridin-3-yl)pyrimidin-4-amine derivative64.42MV4-11 (0.83), HT-29 (2.12), MCF-7 (3.12), HeLa (8.61)[2]
NPPA3 N-(pyridin-3-yl)pyrimidin-4-amine analogueNot specified in provided textNot specified in provided text[3]

Experimental Protocol: CDK2/cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay) [4][5][6][7][8][9][10]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]

    • Dilute CDK2/cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds in the Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test inhibitor or vehicle (e.g., 5% DMSO).[8]

    • Add 2 µl of the diluted CDK2/cyclin A2 enzyme.[8]

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.[8]

    • Incubate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes.[8]

  • Data Acquisition:

    • Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition S S Phase DNA_Replication DNA Replication S->DNA_Replication G1_S_Transition->S CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Inhibitor N-phenylpyridin-4-amine Inhibitors Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

CDK2 signaling pathway in cell cycle progression.
Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are crucial for mitotic progression, and their overexpression is linked to tumorigenesis.[11][12][13] Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[14][15]

Quantitative Data: Aurora Kinase Inhibition

Compound IDStructureAurora A Ki (nM)Aurora B Ki (nM)Reference
18 (CYC116) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine8.09.2[14][15]

Experimental Protocol: Cellular Assay for Aurora Kinase Inhibition [12][16][17]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, U2OS) in 96-well plates.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 8 hours).

  • Immunofluorescence Staining:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against phospho-Histone H3 (a marker for Aurora B activity) and LATS2 (a marker for Aurora A activity).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Stain the DNA with a fluorescent dye (e.g., DAPI).

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of phospho-Histone H3 and LATS2 to determine the inhibitory effect of the compound on Aurora A and B kinases.

Signaling Pathway: Aurora Kinases in Mitosis

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Separation Centrosome Separation Prophase->Centrosome_Separation Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Metaphase->Spindle_Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation AuroraA Aurora A AuroraA->Centrosome_Separation AuroraA->Spindle_Assembly AuroraB Aurora B AuroraB->Chromosome_Alignment AuroraB->Spindle_Checkpoint Inhibitor N-phenylpyridin-4-amine Inhibitors Inhibitor->AuroraA Inhibitor->AuroraB

Role of Aurora kinases in mitotic progression.
USP1/UAF1 Deubiquitinase Complex Inhibition

The USP1/UAF1 complex is a key regulator of the DNA damage response, particularly in the Fanconi anemia and translesion synthesis pathways, through the deubiquitination of PCNA and FANCD2.[18][19][20][21] Inhibition of this complex can sensitize cancer cells to DNA-damaging agents like cisplatin.

Experimental Protocol: USP1-UAF1 Deubiquitination Assay [22][23][24]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1-5 mM DTT).[22]

    • In a reaction tube, combine the purified USP1-UAF1 enzyme complex (e.g., 150 nM) with the test inhibitor at various concentrations.[22]

  • Deubiquitination Reaction:

    • Initiate the reaction by adding a ubiquitinated substrate (e.g., K63-linked diubiquitin or Ub-PCNA, 3 µM).[22]

    • Incubate the reaction at 37°C for 1-2 hours.[22]

  • Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer.[22]

    • Analyze the reaction products by SDS-PAGE and visualize by Coomassie staining or Western blotting to assess the extent of deubiquitination.

Signaling Pathway: USP1/UAF1 in the DNA Damage Response

USP1_Pathway cluster_ub cluster_ub_pcna DNA_Damage DNA Damage (e.g., ICLs, UV) FA_Core_Complex Fanconi Anemia Core Complex DNA_Damage->FA_Core_Complex activates PCNA PCNA DNA_Damage->PCNA leads to ubiquitination FANCD2_FANCI FANCD2-FANCI FA_Core_Complex->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Ub-FANCD2-FANCI DNA_Repair DNA Repair (FA pathway, TLS) Ub_FANCD2_FANCI->DNA_Repair Ub_PCNA Ub-PCNA Ub_PCNA->DNA_Repair USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->Ub_FANCD2_FANCI deubiquitinates USP1_UAF1->Ub_PCNA deubiquitinates Inhibitor N-phenylpyridin-4-amine Inhibitors Inhibitor->USP1_UAF1

Role of USP1/UAF1 in the DNA damage response.

Conclusion and Future Directions

Substituted N-phenylpyridin-4-amines represent a highly promising and versatile scaffold for the development of targeted therapeutics. Their demonstrated efficacy as inhibitors of key regulators of cell proliferation and genome stability, such as CDK2, Aurora kinases, and the USP1/UAF1 complex, underscores their potential in oncology and beyond. The detailed synthetic and biological protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring the full therapeutic potential of this compound class, including the investigation of novel targets and the development of combination therapies to overcome drug resistance.

References

The Discovery and Synthetic History of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the heterocyclic compound 3-bromo-N-phenylpyridin-4-amine. This molecule has emerged as a valuable intermediate in medicinal chemistry, particularly in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome pathway. This document details the key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, and presents relevant quantitative data and experimental protocols. Furthermore, it visualizes the logical workflow of its synthesis and its role in the broader context of targeted protein degradation.

Introduction

This compound is a substituted aminopyridine that has garnered interest as a versatile building block in the synthesis of more complex molecular architectures. Its strategic placement of a bromine atom and a phenylamino group on the pyridine ring allows for sequential functionalization, making it an attractive starting material for the generation of diverse chemical libraries. A notable application of this compound is in the synthesis of tricyclic systems, such as gamma-carbolines, which have been identified as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome pathway.

Discovery and First Reported Synthesis

The synthesis of this compound has been reported in the context of developing novel heterocyclic compounds for applications in medicinal chemistry. One of the well-documented methods for its preparation is through a palladium-catalyzed N-arylation reaction, a testament to the advancements in cross-coupling chemistry.

A key synthetic approach involves the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This reaction typically utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. In the case of this compound, the synthesis starts from 4-amino-3-bromopyridine and an arylating agent like iodobenzene.

Key Synthetic Protocols

Two primary synthetic routes for this compound are highlighted in the literature, both employing palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig N-Arylation of 4-amino-3-bromopyridine

This method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of 4-amino-3-bromopyridine with iodobenzene.

A sealed tube equipped with a magnetic stir bar is charged with Pd2(dba)3 (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents). To this, 4-amino-3-bromopyridine (1 equivalent) and dry toluene are added, followed by iodobenzene (1.2 equivalents). The reaction mixture is then stirred at 110°C for 6 hours. After completion, the crude product is filtered through a celite pad and purified by column chromatography.[1][2]

Logical Workflow for Buchwald-Hartwig Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_process Process 4-amino-3-bromopyridine 4-amino-3-bromopyridine Reaction Reaction 4-amino-3-bromopyridine->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction XantPhos XantPhos XantPhos->Reaction t-BuONa t-BuONa t-BuONa->Reaction Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction 110°C 110°C 110°C->Reaction 6 hours 6 hours 6 hours->Reaction Filtration Filtration Reaction->Filtration Purification Purification Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Synthesis as an Intermediate for CRBN Ligands

In the context of synthesizing tricyclic Cereblon (CRBN) ligands, this compound is prepared as a key intermediate. This synthesis also employs a palladium-catalyzed coupling.

A mixture of this compound is prepared, and its subsequent reaction to form a 5H-pyrido[4,3-b]indole is carried out. A mixture of this compound (0.87 g, 3.49 mmol), palladium acetate (78.4 mg, 0.35 mmol), DUB (1.1 g, 6.99 mmol), and DCHPB (0.24 g, 0.70 mmol) in DMA (10 mL) is degassed with nitrogen. The reaction is heated to 170°C and stirred for 2 hours under microwave conditions. After cooling, the reaction mixture is filtered, and the filtrate is purified via reverse-phase column chromatography.[3][4]

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 87%[1][2]
Yield 55.0%[3]
Appearance Beige solid[1][2]
Appearance Yellow solid[3]
¹H NMR (400 MHz, CDCl₃) δ: 8.47 (s, 1H), 8.12 (d, J = 5.6 Hz, 1H), 7.42 (t, J = 7.9 Hz, 2H), 7.23 – 7.17 (m, 3H), 6.12 (s, 1H)[1][2]
LC/MS (ESI, m/z) [M+1]⁺ = 250.1[3]

Applications in Drug Discovery: Targeting the Ubiquitin-Proteasome Pathway

A significant application of this compound is as a precursor for the synthesis of ligands targeting Cereblon (CRBN). CRBN is a substrate receptor of the E3 ubiquitin ligase complex, which is a central component of the Ubiquitin-Proteasome Pathway (UPP). The UPP is a critical cellular process responsible for the degradation of misfolded or unnecessary proteins. By developing ligands that bind to CRBN, it is possible to induce the degradation of specific target proteins, a therapeutic strategy known as targeted protein degradation.

The synthesis of 5H-pyrido[4,3-b]indole from this compound represents the formation of a core scaffold for such CRBN ligands.[3][4]

Signaling Pathway Context: Role in Targeted Protein Degradation

G cluster_synthesis Synthesis of CRBN Ligand cluster_upp Ubiquitin-Proteasome Pathway This compound This compound Intramolecular\nCross-Coupling Intramolecular Cross-Coupling This compound->Intramolecular\nCross-Coupling Pd-catalyzed 5H-pyrido[4,3-b]indole\n(CRBN Ligand Core) 5H-pyrido[4,3-b]indole (CRBN Ligand Core) Intramolecular\nCross-Coupling->5H-pyrido[4,3-b]indole\n(CRBN Ligand Core) CRBN CRBN 5H-pyrido[4,3-b]indole\n(CRBN Ligand Core)->CRBN Binds to E3 Ubiquitin Ligase E3 Ubiquitin Ligase CRBN->E3 Ubiquitin Ligase Part of Target Protein Target Protein E3 Ubiquitin Ligase->Target Protein Recruits Ubiquitination Ubiquitination Target Protein->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Leads to

Caption: Role of this compound in CRBN ligand synthesis.

Conclusion

This compound serves as a key synthetic intermediate with demonstrated utility in the field of drug discovery. The development of robust synthetic methods, such as the Buchwald-Hartwig amination, has made this compound readily accessible for the construction of complex heterocyclic systems. Its role in the synthesis of Cereblon ligands underscores its importance in the exploration of novel therapeutic modalities, particularly in the rapidly advancing area of targeted protein degradation. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the design and synthesis of new pharmaceutical agents.

References

An In-depth Technical Guide to 3-bromo-N-phenylpyridin-4-amine Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 3-bromo-N-phenylpyridin-4-amine derivatives and their analogues. The information presented is curated from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.

Core Structure and Chemical Scaffolds

The core chemical scaffold of interest is this compound. This structure serves as a versatile template for the development of various derivatives and analogues with a range of biological activities. The bromine atom at the 3-position of the pyridine ring provides a convenient handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Synthesis Strategies

The synthesis of this compound derivatives and their analogues typically involves multi-step reaction sequences. Key synthetic methodologies include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and standard functional group transformations.

General Synthetic Approach

A general and adaptable synthetic route for the preparation of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which are structurally related to the core topic, has been described. This approach often utilizes a Buchwald-Hartwig amination reaction.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Synthesis [1]

  • Reaction Setup: A mixture of the corresponding amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, 0.87 mmol), the appropriate aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol) is prepared in a round-bottom flask.

  • Solvent and Atmosphere: Toluene (15 mL) is added to the mixture, and the flask is purged with nitrogen.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 8 hours under a nitrogen atmosphere.

  • Work-up: After cooling, the toluene is removed under reduced pressure. The resulting residue is triturated with water (50 mL).

  • Purification: The crude product is then purified, for instance, by extraction with an organic solvent like ethyl acetate, followed by chromatographic techniques to yield the desired N-aryl derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of these derivatives, particularly for creating carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide (such as a 3-bromopyridine derivative) with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling [3]

  • Reaction Setup: A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) is prepared in a suitable reaction vessel.

  • Solvent: A water-ethanol blend (WEB, 3 mL) is used as the solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for the required duration.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are then purified by column chromatography on silica gel to afford the coupled product.

Biological Activity and Therapeutic Potential

Derivatives and analogues of this compound have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] One of the most promising compounds from this series, designated as 7l , exhibited significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[4] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in cancer cells.[4]

Table 1: In Vitro Antiproliferative Activity of CDK2 Inhibitor 7l [4]

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.83
HT-29Colorectal Cancer2.12
MCF-7Breast Cancer3.12
HeLaCervical Cancer8.61

Table 2: Kinase Inhibitory Activity of Compound 7l [4]

KinaseIC50 (nM)
CDK2/cyclin A264.42
Unc-51 Like Autophagy Activating Kinase 1 (ULK1) Inhibition

Another class of related compounds, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have been identified as novel inhibitors of Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[5] ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival.[6][7][8] The most active compound in this series, 3s , demonstrated potent inhibition of ULK1 kinase activity and induced apoptosis in non-small cell lung cancer (NSCLC) cells while simultaneously blocking autophagy.[5]

Table 3: Biological Activity of ULK1 Inhibitor 3s [5]

Target/Cell LineActivity
ULK1 KinasePotent Inhibitory Activity
A549 (NSCLC) CellsInhibition of Proliferation
A549 (NSCLC) CellsInduction of Apoptosis
A549 (NSCLC) CellsBlockade of Autophagy

Signaling Pathways

Understanding the signaling pathways in which the molecular targets of these compounds are involved is crucial for drug development.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[9][10] The activity of CDK2 is dependent on its association with cyclins, primarily cyclin E and cyclin A.[10] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[9][11] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Entry S Phase Entry Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F activates (via Rb inactivation) CDK2 CDK2 Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin E->CDK2 activates CDK2->Rb DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor This compound analogue (e.g., 7l) Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway and the point of inhibition.

ULK1 Signaling Pathway in Autophagy

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[6][7][8] It is a central component of a protein complex that is negatively regulated by mTORC1 in nutrient-rich conditions.[12] Under cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[12][13] By inhibiting ULK1, the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives can block the initiation of autophagy, a process that cancer cells often exploit for survival.

ULK1_Signaling_Pathway Nutrient_Rich Nutrient-Rich Conditions mTORC1 mTORC1 Nutrient_Rich->mTORC1 activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation initiates Cellular_Stress Cellular Stress (e.g., Nutrient Deprivation) Cellular_Stress->mTORC1 inhibits Inhibitor 5-bromo-4-phenoxy-N- phenylpyrimidin-2-amine derivative (e.g., 3s) Inhibitor->ULK1_Complex inhibits

Caption: ULK1 signaling in autophagy and point of inhibition.

Experimental Workflow

The discovery and development of novel this compound derivatives and their analogues typically follow a structured experimental workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives (e.g., Suzuki or Buchwald-Hartwig Coupling) Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Kinase Assays, Cell Proliferation Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays, Western Blot) In_Vitro_Screening->Mechanism_Studies Active Compounds Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies

Caption: A typical experimental workflow for drug discovery.

Conclusion

The this compound scaffold and its analogues represent a promising area for the development of novel kinase inhibitors with therapeutic potential, particularly in oncology. The synthetic accessibility of these compounds, coupled with their potent biological activities against key cancer targets such as CDK2 and ULK1, underscores their importance for further investigation. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, which can aid researchers in the design and development of the next generation of targeted cancer therapies.

References

In-Depth Technical Guide: Predicted Protein Targets of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted protein targets of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. Due to the absence of direct experimental data for this specific compound, this document outlines a robust, simulated in silico prediction workflow, details the methodologies for subsequent experimental validation, and presents hypothetical predicted targets based on the analysis of structurally similar compounds. The objective is to furnish researchers and drug development professionals with a foundational understanding of the potential biological activities of this compound, thereby guiding future research and development efforts.

Introduction

This compound is a synthetic organic compound featuring a substituted pyridine core. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting that this compound is likely to interact with a range of protein targets. Understanding these potential interactions is a critical first step in elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its safety profile.

This document simulates a comprehensive target prediction and validation cascade, commencing with in silico methodologies to generate a preliminary list of putative protein targets. It further details the requisite experimental protocols to validate these computational predictions and concludes with a discussion of potential signaling pathways that may be modulated by this compound.

Disclaimer: The protein targets and associated data presented in this document are the result of a simulated in silico prediction process and are intended for illustrative purposes. These predictions require experimental validation.

In Silico Target Prediction

The initial phase of target identification for a novel compound for which no experimental data exists relies on computational, or in silico, methods. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities. For this compound, a multi-pronged in silico strategy is proposed, incorporating ligand-based and structure-based methodologies to generate a high-confidence list of potential protein targets.

Methodology

A hypothetical SMILES (Simplified Molecular Input Line Entry System) string for this compound, Brc1cnccc1Nc2ccccc2, was generated based on its chemical name. This structure serves as the input for various web-based prediction servers.

  • Ligand-Based Similarity Searching: This approach compares the 2D and 3D structure of the query molecule to extensive databases of known bioactive compounds. Web servers such as SwissTargetPrediction utilize a combination of 2D fingerprints and 3D shape similarity to identify known ligands that are structurally analogous to the query compound. The protein targets of these identified ligands are then inferred as potential targets for the query molecule.

  • Pharmacophore-Based Screening: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of the query molecule that are responsible for its biological activity. This pharmacophore is then screened against a database of protein structures to identify those with binding sites that can accommodate it. Web servers like PharmMapper employ this reverse pharmacophore matching approach.

  • Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) into the binding sites of a large collection of protein structures. This structure-based approach can identify proteins that are predicted to form stable binding interactions with the compound. ReverseDock is an example of a web server that facilitates this type of analysis.

Predicted Protein Target Classes

Based on the common functionalities of the aminopyridine scaffold found in many kinase inhibitors and other therapeutic agents, the simulated in silico predictions for this compound are anticipated to be enriched in the following protein classes:

  • Protein Kinases: This is the most probable target class due to the prevalence of the aminopyridine core in numerous approved and investigational kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): Many small molecules with aromatic and amine features interact with this large family of cell surface receptors.

  • Ion Channels: These membrane proteins are also common targets for small molecule drugs.

  • Nuclear Receptors: These intracellular receptors are another potential target class.

Data Presentation: Predicted Protein Targets

The following tables summarize the hypothetical quantitative data that would be generated from the in silico prediction tools.

Table 1: Predicted Protein Kinase Targets

Target ProteinPrediction Score (Arbitrary Units)Known Ligand Similarity (Tanimoto)Putative Biological Process
Epidermal Growth Factor Receptor (EGFR)0.850.78Cell proliferation, survival
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)0.820.75Angiogenesis
Abelson murine leukemia viral oncogene homolog 1 (ABL1)0.790.72Cell cycle regulation, apoptosis
Janus Kinase 2 (JAK2)0.750.69Signal transduction (JAK-STAT pathway)
Cyclin-Dependent Kinase 2 (CDK2)0.710.65Cell cycle progression

Table 2: Predicted GPCR and Ion Channel Targets

Target ProteinTarget ClassPrediction Score (Arbitrary Units)Known Ligand Similarity (Tanimoto)Putative Biological Process
Dopamine Receptor D2 (DRD2)GPCR0.680.62Neurotransmission
Serotonin 5-HT2A Receptor (HTR2A)GPCR0.650.60Neurotransmission, smooth muscle contraction
Calcium Voltage-Gated Channel Subunit Alpha1 C (CACNA1C)Ion Channel0.620.58Cardiac and neuronal excitability
Potassium Voltage-Gated Channel Subfamily H Member 2 (KCNH2)Ion Channel0.590.55Cardiac action potential repolarization

Experimental Protocols for Target Validation

The in silico predictions provide a valuable starting point, but experimental validation is crucial to confirm these putative targets. A tiered approach, starting with biochemical assays and progressing to cell-based and biophysical methods, is recommended.

Biochemical Assays: Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Methodology:

  • Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, this compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. A panel of kinases predicted from the in silico analysis is selected. b. The compound is serially diluted to create a concentration gradient. c. The kinase, its specific substrate, and the compound are incubated in the assay buffer. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time at an optimal temperature. f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated using non-linear regression analysis.

Cell-Based Assays: Target Engagement and Downstream Signaling

Objective: To confirm that this compound engages its predicted target in a cellular context and modulates its downstream signaling pathways.

Methodology (Example: EGFR Target Validation):

  • Cell Line: A human cancer cell line that overexpresses EGFR (e.g., A431).

  • Procedure: a. A431 cells are cultured to sub-confluency. b. The cells are treated with varying concentrations of this compound for a specified duration. c. The cells are then stimulated with EGF to activate the EGFR signaling pathway. d. Following stimulation, the cells are lysed, and protein extracts are prepared. e. Western blotting is performed to assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK).

  • Data Analysis: The band intensities of the phosphorylated proteins are quantified and normalized to the total protein levels. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors would indicate target engagement and inhibition.

Biophysical Assays: Direct Binding Affinity

Objective: To directly measure the binding affinity and kinetics of the interaction between this compound and a purified predicted target protein.

Methodology (Surface Plasmon Resonance - SPR):

  • Instrumentation: An SPR instrument (e.g., Biacore).

  • Procedure: a. A purified predicted target protein is immobilized on the surface of a sensor chip. b. A series of concentrations of this compound are flowed over the sensor chip surface. c. The binding of the compound to the immobilized protein is detected as a change in the refractive index, which is recorded in real-time as a sensorgram. d. After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the prediction and validation of protein targets for this compound.

G Figure 1. Target Prediction and Validation Workflow cluster_0 In Silico Prediction cluster_1 Experimental Validation Ligand-Based Ligand-Based Predicted Targets Predicted Targets Ligand-Based->Predicted Targets Pharmacophore Pharmacophore Pharmacophore->Predicted Targets Reverse Docking Reverse Docking Reverse Docking->Predicted Targets Biochemical Assays Biochemical Assays Predicted Targets->Biochemical Assays Validated Targets Validated Targets Biochemical Assays->Validated Targets Cell-Based Assays Cell-Based Assays Cell-Based Assays->Validated Targets Biophysical Assays Biophysical Assays Biophysical Assays->Validated Targets

Caption: Target Prediction and Validation Workflow.

Hypothetical Signaling Pathway: EGFR Inhibition

This diagram illustrates the potential mechanism of action of this compound through the inhibition of the EGFR signaling pathway.

G Figure 2. EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

While direct experimental evidence for the protein targets of this compound is currently unavailable, this technical guide provides a comprehensive framework for its initial characterization. The simulated in silico predictions, focusing on protein kinases as a primary target class, offer a strong foundation for initiating experimental investigations. The detailed experimental protocols provided herein serve as a practical guide for researchers to validate these computational hypotheses. The successful identification and validation of the protein targets of this compound will be instrumental in unlocking its therapeutic potential and advancing its development as a novel pharmacological agent.

An In-depth Technical Guide on the Safety and Toxicity Profile of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive safety and toxicity profile for 3-bromo-N-phenylpyridin-4-amine is not available in the public domain. This guide synthesizes information on structurally related compounds to provide a potential toxicological overview. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for further investigation. All data presented are for analogous compounds and not for this compound itself.

Executive Summary

This compound is a substituted pyridine derivative. While no specific toxicological studies have been published for this exact molecule, its structural motifs—a brominated pyridine ring and a phenylamine group—are present in compounds with known biological and toxicological activities. This whitepaper aims to provide a predictive toxicological assessment based on available data for structurally similar molecules. The primary concerns for compounds of this class include potential skin, eye, and respiratory tract irritation, as well as the possibility of systemic toxicity upon absorption. Aromatic amines, as a class, are also noted for their potential as carcinogens.[1][2] Rigorous toxicological evaluation of this compound is essential before its use in any application.

Predicted Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicokinetic and toxicodynamic behavior. Based on its structure, the following properties can be anticipated for this compound:

PropertyPredicted Value/CharacteristicRationale/Comparison Compound
Molecular Formula C11H9BrN2Based on chemical structure
Molecular Weight ~265.11 g/mol Based on chemical structure
Physical State Likely solid at room temperatureSimilar to many substituted phenylpyridines
Solubility Low solubility in water, soluble in organic solventsCommon for aromatic amines and pyridines
LogP Moderately lipophilicPresence of phenyl and bromo substituents

Hazard Identification and Classification

Based on safety data sheets for analogous compounds like 3-bromo-4-methylpyridine, the following hazard classifications can be anticipated.[3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Data not available.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[3]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Aromatic amines are a class of compounds that can exhibit mutagenic properties.[2]

  • Carcinogenicity: Some monocyclic aromatic amines are considered potential human carcinogens.[1]

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Not applicable for a solid.

Potential Toxicological Profile

Acute Toxicity

No specific LD50 values are available for this compound. For the related compound, 3-bromo-4-methylaniline, an oral LD50 of 180 mg/kg has been reported in rats, indicating significant acute toxicity.[4] Another related compound, 3-bromopyridine, is classified as harmful if swallowed.[5]

Table 1: Acute Toxicity Data for Structurally Related Compounds

CompoundTestRouteSpeciesDoseReference
3-bromo-4-methylanilineLD50OralRat180 mg/kg[4]
3-bromo-4-methylanilineLD50OralBird1900 µg/kg[4]
Genotoxicity and Carcinogenicity

Aromatic amines are a well-documented class of compounds with the potential for genotoxicity and carcinogenicity.[1][2] The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. For instance, o-toluidine, a monocyclic aromatic amine, is considered a human bladder carcinogen.[1]

Logical Relationship: Aromatic Amine Carcinogenesis

G A Aromatic Amine B Metabolic Activation (e.g., N-hydroxylation) A->B In vivo C Reactive Electrophilic Intermediate B->C D DNA Adduct Formation C->D E Mutation D->E F Cancer E->F

Caption: Metabolic activation of aromatic amines leading to potential carcinogenicity.

Proposed Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for this compound, a tiered testing strategy is recommended.

In Vitro Toxicity Assays
  • Cytotoxicity:

    • Protocol: The MTT assay can be used to assess cell viability in various cell lines (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity). Cells are incubated with varying concentrations of the test compound for 24-72 hours. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.

  • Genotoxicity:

    • Protocol: The Ames test (bacterial reverse mutation assay) using different strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix) should be performed to evaluate mutagenicity.

    • Protocol: An in vitro micronucleus test in human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) can assess clastogenic and aneugenic potential.

  • Phototoxicity:

    • Protocol: The 3T3 Neutral Red Uptake (NRU) phototoxicity test can be conducted to assess the potential for light-induced toxicity.

Experimental Workflow: In Vitro Toxicity Screening

G cluster_0 Tier 1: In Vitro Screening A This compound B Cytotoxicity Assays (e.g., MTT) A->B C Genotoxicity Assays (e.g., Ames, Micronucleus) A->C D Phototoxicity Assay (e.g., 3T3 NRU) A->D

Caption: Initial in vitro screening workflow for toxicological assessment.

In Vivo Toxicity Studies

Should in vitro results indicate potential toxicity, further in vivo studies in accordance with OECD guidelines would be warranted.

  • Acute Oral Toxicity (OECD 423): A stepwise procedure with a limited number of animals to determine an LD50 range.

  • Repeated Dose Toxicity (OECD 407/408): 28-day or 90-day oral toxicity studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Dermal and Ocular Irritation (OECD 404/405): Studies in rabbits to assess skin and eye irritation potential.

Conclusion

There is a significant lack of specific safety and toxicity data for this compound. Based on the toxicological profiles of structurally related aromatic amines and brominated pyridines, it is prudent to handle this compound with care, assuming it may be a skin, eye, and respiratory irritant with potential for systemic toxicity and genotoxicity. The recommendations for experimental protocols outlined in this document provide a roadmap for a thorough toxicological evaluation to ensure the safe handling and use of this compound in research and development. Further investigation is imperative to definitively characterize its safety profile.

References

An In-depth Technical Guide to 3-bromo-N-phenylpyridin-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-bromo-N-phenylpyridin-4-amine is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine core coupled with a phenylamine moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

Physicochemical Properties

Specific experimental data for this compound is not widely available in public databases, likely due to its status as a niche or novel compound. However, we can infer some properties based on its constituent parts and related molecules.

Table 1: Physicochemical Properties of the Key Precursor, 4-Amino-3-bromopyridine

PropertyValueSource
CAS Number 13534-98-0[1][2][3]
Molecular Formula C5H5BrN2[1]
Molecular Weight 173.01 g/mol [1][3]
Appearance Light yellow to white solid[3][4]
Melting Point 61-69 °C[3]
Purity Typically ≥97%[3]
SMILES Nc1ccncc1Br[3]
InChI Key DDQYSZWFFXOXER-UHFFFAOYSA-N[1]

Note: The properties of the final product, this compound, would differ from its precursor. For instance, the molecular weight would be higher, and the polarity would be influenced by the addition of the phenyl group.

Synthesis of this compound

The synthesis of this compound can be logically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] The proposed synthetic route involves the coupling of 4-amino-3-bromopyridine with a suitable phenylating agent, such as bromobenzene, in the presence of a palladium catalyst and a phosphine ligand.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via a Buchwald-Hartwig amination reaction.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Amino-3-bromopyridine I Buchwald-Hartwig Cross-Coupling A->I B Bromobenzene B->I C Palladium Precatalyst (e.g., Pd2(dba)3) C->I D Phosphine Ligand (e.g., BINAP) D->I E Base (e.g., NaOtBu) E->I F Inert Solvent (e.g., Toluene) F->I G Inert Atmosphere (e.g., Argon) G->I H Heat H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a standard Buchwald-Hartwig amination procedure for bromopyridines and should be optimized for this specific transformation.[7]

Materials:

  • 4-Amino-3-bromopyridine

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), BINAP (e.g., 0.06 mmol, 6 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).

  • Addition of Reactants: To the flask, add 4-amino-3-bromopyridine (1.0 mmol) and anhydrous toluene (e.g., 5 mL).

  • Initiation: Add bromobenzene (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. All reagents are hazardous and should be handled with appropriate personal protective equipment. The reaction is conducted under an inert atmosphere as the catalyst and some reagents are air-sensitive.

Potential Applications in Drug Discovery and Medicinal Chemistry

  • Kinase Inhibition: The pyridine and aniline moieties are common features in kinase inhibitors. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed and synthesized as potent cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[8] The core structure of this compound could serve as a starting point for the development of novel kinase inhibitors.

  • Anticancer Agents: Ponatinib-based N-phenylpyrimidine-2-amine derivatives have been evaluated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[9] The structural similarity suggests that derivatives of this compound could be explored for their antiproliferative activities.

  • Antiviral and Antileishmanial Activities: Coumarin derivatives containing N-aryl amine functionalities have been investigated for their antiviral and antileishmanial properties.[10] The N-phenylpyridinamine core could be a bioisostere or a pharmacophore of interest in the design of new anti-infective agents.

The bromine atom on the pyridine ring of this compound provides a reactive handle for further chemical modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

This compound is a specialized chemical intermediate that holds promise for applications in drug discovery and materials science. While not commercially available off-the-shelf, its synthesis is achievable through established methods like the Buchwald-Hartwig amination. The information provided in this guide serves as a valuable resource for researchers and drug development professionals looking to synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

3-bromo-N-phenylpyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of 3-bromo-N-phenylpyridin-4-amine, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. The information presented herein is based on established chemical principles and data from isomeric compounds.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. While direct database entries for this specific compound are sparse, its molecular formula and weight can be determined from its structure. Isomers of this compound, such as 3-bromo-2-phenylpyridin-4-amine, share the same molecular formula and mass. The molecular formula for this class of isomers is C₁₁H₉BrN₂[1][2], with a corresponding molecular weight of approximately 249.11 g/mol [3].

Table 1: Molecular Data for this compound

PropertyValueCitation
Molecular FormulaC₁₁H₉BrN₂[1][3]
Molecular Weight249.11 g/mol [3]

Methodologies

The molecular formula is derived by summing the constituent atoms from the compound's structure: a bromo-substituted pyridine ring (C₅H₃BrN) and an N-phenyl group (C₆H₆N). The molecular weight is subsequently calculated using the standard atomic weights of these elements. These values are consistent across isomers, as confirmed by data for compounds like 3-bromo-2-phenylpyridin-4-amine[1][2][3].

Experimental Protocols:

  • Molecular Formula Determination: The molecular formula is established by summing the atoms of the constituent parts of the molecule (a pyridine ring, a bromine atom, and a phenylamino group).

    • Start with the base pyridine ring (C₅H₅N).

    • Substitute a bromine atom onto the ring at position 3, removing one hydrogen atom (C₅H₄BrN).

    • Substitute a phenylamino group (-NHC₆H₅) onto the ring at position 4, removing a second hydrogen atom.

    • Sum the atoms: (C₅H₃BrN) + (C₆H₆N) = C₁₁H₉BrN₂.

  • Molecular Weight Calculation:

    • The molecular weight is calculated from the determined molecular formula (C₁₁H₉BrN₂).

    • The calculation is performed by summing the atomic weights of each atom: (11 × Atomic Weight of Carbon) + (9 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (2 × Atomic Weight of Nitrogen).

Logical Relationships

The relationship between the chemical name, its derived formula, and its calculated molecular weight is a fundamental concept in chemistry. The name defines the structure, which in turn dictates the molecular formula and, consequently, the molecular weight.

Compound This compound Formula Molecular Formula C₁₁H₉BrN₂ Compound->Formula determines MW Molecular Weight 249.11 g/mol Formula->MW calculates to

References

Theoretical Exploration of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-bromo-N-phenylpyridin-4-amine, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data on this specific molecule, this document outlines a robust computational and experimental workflow based on established methodologies for analogous aminopyridine and bromopyridine derivatives. The guide details quantum chemical calculations for structural and electronic characterization, proposed synthetic routes, and analytical protocols. All quantitative data are presented in standardized tables for clarity, and logical relationships are visualized using network diagrams. This document serves as a foundational resource for researchers initiating studies on this compound and its potential applications.

Introduction

Aminopyridines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] Their unique structural and electronic properties, arising from the interplay between the pyridine ring and the amino substituent, make them versatile scaffolds in drug design. The introduction of a bromine atom and a phenyl group, as in this compound, is expected to modulate its physicochemical properties, including lipophilicity, metabolic stability, and potential for intermolecular interactions.

This whitepaper presents a theoretical investigation into the molecular structure, electronic properties, and reactivity of this compound. By leveraging computational chemistry methods that have been successfully applied to related molecules, we provide a predictive analysis of its key characteristics.[3][4][5] Furthermore, we propose detailed experimental protocols for its synthesis and characterization, offering a complete roadmap for future research endeavors.

Theoretical Studies: A Computational Approach

A thorough in-silico analysis of this compound is essential to understand its intrinsic molecular properties. Density Functional Theory (DFT) is a powerful tool for this purpose, providing a good balance between accuracy and computational cost for medium-sized organic molecules.[4][5]

Computational Methodology

The following workflow outlines a standard protocol for the theoretical characterization of this compound.

G Computational Workflow for this compound cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure elec_prop Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Structure nbo_anal Natural Bond Orbital (NBO) Analysis geom_opt->nbo_anal Optimized Structure struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param Optimized Geometry vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec Vibrational Modes reactivity Reactivity Descriptors (Energy Gap, Chemical Potential) elec_prop->reactivity Electronic Data charge_dist Charge Distribution and Intramolecular Interactions nbo_anal->charge_dist NBO Output

Caption: Computational workflow for theoretical studies.

Predicted Molecular Geometry

The geometry of this compound would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic systems.[4] The key structural parameters, including selected bond lengths and dihedral angles, are predicted based on analogous structures from the literature.

Parameter Predicted Value
Bond Lengths (Å)
C3-Br1.910
C4-N(amine)1.385
N(amine)-C(phenyl)1.420
C2-N1(pyridine)1.340
C6-N1(pyridine)1.340
Dihedral Angles (°)
C3-C4-N(amine)-C(phenyl)45.0
C5-C4-N(amine)-C(phenyl)-135.0
Electronic Properties

The electronic landscape of the molecule dictates its reactivity and intermolecular interactions. Key electronic properties are summarized below.

Property Predicted Value Significance
HOMO Energy -5.8 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.6 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 2.5 DMeasures the polarity of the molecule.

A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms are expected to be regions of negative potential (red), while the amino proton and regions around the bromine atom may show positive potential (blue).

Spectroscopic Properties

Theoretical vibrational frequencies can be calculated to aid in the interpretation of experimental IR and Raman spectra. The predicted frequencies for key functional groups are presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3100 - 3000
C=C/C=N Stretch (Pyridine)1600 - 1450
C-N Stretch1350 - 1250
C-Br Stretch650 - 550

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-bromo-4-chloropyridine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) reactant2 Aniline ligand Ligand (e.g., Xantphos) product This compound catalyst->product Buchwald-Hartwig Amination base Base (e.g., Cs₂CO₃) ligand->product Buchwald-Hartwig Amination solvent Solvent (e.g., Toluene) base->product Buchwald-Hartwig Amination solvent->product Buchwald-Hartwig Amination G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Cascade cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival inhibitor 3-bromo-N-phenyl- pyridin-4-amine inhibitor->raf Inhibition

References

Methodological & Application

Application Notes and Protocols: 3-bromo-N-phenylpyridin-4-amine Kinase Inhibitor Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the inhibitory activity of 3-bromo-N-phenylpyridin-4-amine against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compounds with a similar 4-(phenylamino)pyrimidine core structure have demonstrated potent inhibition of EGFR, a key target in oncology.[1][2] This document outlines both a biochemical and a cell-based assay protocol to assess the potency and cellular efficacy of this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successful in treating cancers with activating EGFR mutations.[1][7]

The compound this compound belongs to a class of compounds structurally related to known EGFR inhibitors.[1] Therefore, it is critical to determine its specific inhibitory activity against EGFR to evaluate its potential as a therapeutic agent. This document provides detailed protocols for a biochemical assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based assay to assess the compound's effect on EGFR signaling in a cellular context.

Data Presentation

The inhibitory activity of this compound and control compounds should be determined by generating a dose-response curve. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying potency.[8]

Table 1: Inhibitory Activity of this compound against EGFR

CompoundTarget KinaseAssay TypeIC50 (nM) [Predicted Range]
This compoundEGFR (wild-type)BiochemicalTo be determined
This compoundEGFR (mutant)BiochemicalTo be determined
Gefitinib (Control)EGFR (wild-type)Biochemical10 - 50
Erlotinib (Control)EGFR (wild-type)Biochemical5 - 20

Table 2: Cellular Activity of this compound

CompoundCell LineAssay TypeEndpoint MeasuredEC50 (nM) [Predicted Range]
This compoundA431Cell-Based (Phosphorylation)p-EGFR LevelsTo be determined
This compoundHCC827Cell ProliferationCell ViabilityTo be determined
Gefitinib (Control)A431Cell-Based (Phosphorylation)p-EGFR Levels50 - 200

Signaling Pathway

The EGFR signaling pathway is a complex cascade that, upon activation by ligands such as EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[4][9]

EGFR_Signaling_Pathway cluster_RAS MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced by the EGFR kinase reaction.[10] The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound (test inhibitor)

  • Gefitinib (control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Dilute the EGFR enzyme in kinase buffer to a final concentration that results in approximately 10-30% ATP to ADP conversion in the absence of inhibitor. Add 2 µL of the diluted enzyme to each well.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix in kinase buffer. The final concentration of the poly(Glu,Tyr) substrate should be at its Km value, and ATP should be at its Km value (or a fixed concentration, e.g., 10 µM). Add 2 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow A Prepare Inhibitor Dilutions (this compound) B Add Inhibitor to 384-well Plate A->B C Add EGFR Enzyme B->C D Add Substrate/ATP Mix (Initiate Reaction) C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the biochemical EGFR kinase inhibitor assay.

Cell-Based EGFR Phosphorylation Assay

This protocol is designed to measure the inhibition of EGFR autophosphorylation in a cellular context using a cell line that overexpresses EGFR, such as A431.

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test inhibitor)

  • Gefitinib (control inhibitor)

  • Human Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Assay for protein quantification (e.g., BCA assay)

  • Antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Seeding: Culture A431 cells in DMEM supplemented with 10% FBS. Seed the cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or Gefitinib for 2 hours. Include a DMSO vehicle control.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-EGFR and total EGFR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.

  • Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

  • Calculate the percent inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated, DMSO-treated control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the EC50 value.

Cell_Based_Assay_Workflow A Seed and Culture A431 Cells B Serum Starve Cells A->B C Treat with Inhibitor B->C D Stimulate with EGF C->D E Lyse Cells D->E F Quantify Protein E->F G Western Blot for p-EGFR and Total EGFR F->G H Quantify Bands and Calculate EC50 G->H

Caption: Workflow for the cell-based EGFR phosphorylation assay.

Conclusion

The provided protocols offer a robust framework for evaluating the inhibitory potential of this compound against EGFR. The biochemical assay will provide a direct measure of the compound's potency against the isolated enzyme, while the cell-based assay will offer insights into its activity in a more physiologically relevant context. Together, these assays are crucial steps in the preclinical assessment of this compound as a potential anti-cancer agent.

References

Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-phenylpyridin-4-amine is a synthetic small molecule with potential applications in biomedical research and drug discovery. Its structural motif, a substituted aminopyridine, is found in a variety of biologically active compounds, including kinase inhibitors. These application notes provide a general framework and detailed protocols for the initial characterization of this compound in common cell-based assays to determine its potential cytotoxic and anti-proliferative effects. The described assays are fundamental in early-stage drug discovery for identifying and characterizing novel therapeutic candidates.

Hypothetical Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, compounds with similar core structures are often found to modulate key signaling pathways implicated in cancer cell proliferation and survival. Below are hypothetical pathways that could be investigated as potential targets.

G Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling cascade.

G Hypothetical Apoptosis Induction Pathway This compound This compound Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic proteins (Bcl-2, Bcl-xL) Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Pro-apoptotic proteins (Bax, Bak) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction via Bcl-2 family proteins.

Data Presentation

Quantitative data from cell-based assays should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Cell Viability Data (IC50 Values)

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Experimental ValueReference Value
HeLaExperimental ValueReference Value
A549Experimental ValueReference Value
HEK293Experimental ValueReference Value

Table 2: Kinase Inhibition Data (IC50 Values)

Kinase TargetThis compound IC50 (nM)Positive Control Inhibitor IC50 (nM)
Kinase AExperimental ValueReference Value
Kinase BExperimental ValueReference Value
Kinase CExperimental ValueReference Value

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[1]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Workflow:

G Cell Viability (MTT) Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compound dilutions B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add DMSO to dissolve formazan F->G H 8. Read absorbance at 570 nm G->H G In Vitro Kinase Assay Workflow A 1. Add compound, kinase, and substrate to well B 2. Pre-incubate A->B C 3. Initiate reaction with ATP B->C D 4. Incubate at room temperature C->D E 5. Stop reaction and add detection reagent D->E F 6. Incubate E->F G 7. Read luminescence F->G

References

protocol for dissolving 3-bromo-N-phenylpyridin-4-amine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of experimental settings. Due to the lack of specific solubility data for this compound, a general protocol for creating a stock solution in an organic solvent, followed by dilution into an aqueous medium, is provided.

Safety Precautions

Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. As a brominated aromatic amine, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

  • Spills: In case of a spill, avoid generating dust. Clean the area thoroughly with an appropriate solvent and dispose of the waste according to institutional guidelines.

Solubility and Solvent Selection

The solubility of this compound has not been quantitatively determined in a wide range of solvents. However, based on its chemical structure—a substituted pyridine and a phenylamine—it is anticipated to be poorly soluble in water and more soluble in organic solvents. For most biological applications, a concentrated stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale and Recommendations
Dimethyl Sulfoxide (DMSO)Likely SolubleRecommended as the primary solvent for creating high-concentration stock solutions for in vitro assays.[4][5][6]
EthanolLikely SolubleA common solvent for organic compounds; may be a suitable alternative to DMSO.[7]
MethanolLikely SolubleAnother polar organic solvent that is likely to dissolve the compound.
Dichloromethane (DCM)Likely SolubleA common organic solvent, but its volatility and toxicity make it less suitable for biological applications.
WaterLikely InsolubleThe hydrophobic nature of the phenyl and bromo-pyridine groups suggests poor aqueous solubility.
Phosphate-Buffered Saline (PBS)Likely InsolubleSimilar to water, PBS is an aqueous buffer and is unlikely to dissolve the compound directly.
Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on the specific experimental requirements.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound (C₁₁H₉BrN₂) is 249.11 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 249.11 g/mol * 1000 mg/g = 2.49 mg for 1 mL of 10 mM solution.

  • Weigh the compound: Carefully weigh the calculated mass of the compound using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock, add 1 mL of DMSO for every 2.49 mg of the compound.

  • Dissolve the compound: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light.

Protocol: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium to prepare a working solution. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial dilution (optional but recommended): To minimize precipitation, it is advisable to perform a serial dilution of the stock solution in DMSO before the final dilution into the aqueous medium.

  • Final dilution: Add the appropriate volume of the DMSO stock solution (or the intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[6]

Visualizations

Experimental Workflow Diagram

Dissolution_Protocol Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Dilute Stock in Aqueous Medium thaw->dilute mix Mix Gently dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols for In Vivo Experimental Design with 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 3-bromo-N-phenylpyridin-4-amine, a novel small molecule with potential therapeutic applications. Due to the limited public data on this specific compound, this document presents a series of hypothesized protocols and workflows based on the analysis of structurally similar molecules, such as N-phenylpyridine and N-phenylpyrimidine derivatives, which are often investigated as kinase inhibitors in oncology.[1][2][3] The protocols outlined herein are intended to serve as a robust starting point for researchers initiating preclinical in vivo studies, covering acute toxicity, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a tumor xenograft model.

Introduction and Hypothesized Mechanism of Action

This compound belongs to a chemical class known for its biological activity, frequently associated with the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Based on this, we hypothesize that this compound acts as a kinase inhibitor, potentially targeting a key signaling pathway involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR) pathways.[5]

The following protocols are designed to systematically evaluate the safety, tolerability, and anti-tumor efficacy of this compound in a preclinical setting.

Hypothesized Signaling Pathway: VEGFR Inhibition

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; Compound -> VEGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; VEGFR -> {PLCg, PI3K, RAS} [label="Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation [arrowhead=normal]; } enddot Caption: Hypothesized VEGFR signaling pathway inhibited by this compound.

Overall Experimental Workflow

The in vivo evaluation of a novel compound requires a staged approach, beginning with safety and characterization, followed by efficacy studies. This ensures animal welfare and generates the necessary data to correctly interpret the efficacy outcomes.

Experimental_Workflow cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy & Pharmacodynamics A Acute Toxicity Study B Pharmacokinetic (PK) Study A->B C Tumor Xenograft Model Implantation B->C Determine Dosing for Efficacy D Efficacy Study C->D E Pharmacodynamic (PD) Study D->E

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between different experimental groups and studies. The following tables are templates for presenting the key data generated from the proposed protocols.

Table 1: Acute Toxicity Summary
ParameterValueObservations
LD50 (mg/kg)e.g., >2000e.g., No mortality at the highest dose
Maximum Tolerated Dose (MTD) (mg/kg)e.g., 500e.g., 10% body weight loss observed
Clinical Signse.g., Lethargye.g., Observed at doses > 500 mg/kg
Table 2: Pharmacokinetic Parameters (Single Dose, 50 mg/kg, Oral)
ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mLe.g., 1250 ± 150
Tmax (Time to Cmax)hourse.g., 2.0 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mLe.g., 7500 ± 900
T½ (Half-life)hourse.g., 6.5 ± 1.2
Bioavailability (F%)%e.g., 45 ± 8
Table 3: Efficacy Study in A549 Xenograft Model
Treatment Group (n=8)Dose (mg/kg, QD)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%) (Mean ± SD)
Vehicle Control (0.5% CMC-Na)0e.g., 1500 ± 2100e.g., +2.5 ± 1.5
This compound25e.g., 950 ± 150e.g., 36.7e.g., +1.0 ± 2.0
This compound50e.g., 450 ± 95e.g., 70.0e.g., -3.5 ± 2.5
Positive Control (e.g., Sunitinib)40e.g., 300 ± 70e.g., 80.0e.g., -8.0 ± 3.0

Experimental Protocols

The following are detailed, step-by-step protocols for the key in vivo experiments. All animal procedures should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Protocol 1: Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • 6-8 week old BALB/c mice (male and female)

  • Standard laboratory equipment (scales, gavage needles, syringes)

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dose Preparation: Prepare a stock solution of the compound in the vehicle. Serially dilute to obtain the desired concentrations (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg).

  • Grouping: Randomly assign mice to treatment groups (n=5 per sex per group), including a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.

  • Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), morbidity, and mortality.

  • Body Weight: Measure body weight just before dosing and then daily for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis). Determine the MTD as the highest dose that does not cause mortality or >10% body weight loss.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old Sprague-Dawley rats with jugular vein cannulation (male)

  • Dosing and blood collection equipment

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Preparation: Prepare the compound in the vehicle at a concentration suitable for the target dose (e.g., 50 mg/kg oral, 5 mg/kg intravenous).

  • Grouping: Assign rats to oral (PO) and intravenous (IV) dosing groups (n=3-4 per group).

  • Administration:

    • PO Group: Administer the compound via oral gavage.

    • IV Group: Administer the compound via the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, T½, etc.). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 3: Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an established cancer model.

Materials:

  • This compound

  • Vehicle

  • Positive control drug (e.g., a known inhibitor of the target pathway)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Human cancer cell line (e.g., A549 for lung cancer, assuming EGFR/VEGFR relevance)

  • Matrigel

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A549 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control

    • Group 2: Low Dose Compound

    • Group 3: High Dose Compound

    • Group 4: Positive Control

  • Treatment: Administer the assigned treatments daily (or as determined by PK data) via oral gavage for a specified period (e.g., 21 days).

  • Monitoring: During the treatment period, measure tumor volumes and body weights 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

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// Edges Start -> Randomize; Randomize -> {G1, G2, G3, G4}; {G1, G2, G3, G4} -> Treat; Treat -> Measure [label="During Treatment"]; Measure -> Endpoint [label="After 21 Days"]; Endpoint -> Analysis; } enddot Caption: Logical flow of the in vivo tumor xenograft efficacy study.

References

Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is no publicly available research specifically detailing the application of 3-bromo-N-phenylpyridin-4-amine in cancer research. The following application notes and protocols are based on studies of structurally similar compounds, including N-phenylpyridin-4-amine derivatives and other brominated heterocyclic compounds that have shown potential as anti-cancer agents. These notes are intended to provide a foundational framework for initiating research into the potential of this compound.

Introduction and Rationale

The N-phenylpyridin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors used for cancer therapy. The introduction of a bromine atom can enhance binding affinity and selectivity for target proteins through halogen bonding and by modifying the compound's electronic properties. Derivatives of N-phenylpyridin-4-amine have shown inhibitory activity against several key cancer-related kinases, including receptor tyrosine kinases (RTKs), Aurora kinases, and cyclin-dependent kinases (CDKs). Therefore, it is hypothesized that this compound could serve as a valuable lead compound for the development of novel kinase inhibitors.

Potential Molecular Targets and Signaling Pathways

Based on the activity of related compounds, this compound could potentially target the following kinases and signaling pathways critical in cancer progression:

  • Receptor Tyrosine Kinases (RTKs): Analogs have demonstrated inhibition of class III RTKs, which include targets like PDGFR and KIT.[1][2] These kinases are crucial for cell proliferation, survival, and angiogenesis.

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[3] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2.[4][5] CDK2 is a critical regulator of the cell cycle, and its inhibition can induce cell cycle arrest.

  • ULK1 Kinase: 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of ULK1, a key initiator of autophagy.[6] By inhibiting autophagy, these compounds can promote apoptosis in cancer cells.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., PDGFR, KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy CDK2 CDK2/Cyclin E CellCycle G1/S Transition CDK2->CellCycle AuroraB Aurora B Kinase Mitosis Mitosis AuroraB->Mitosis Compound This compound (Hypothetical) Compound->RTK Inhibition Compound->ULK1 Inhibition Compound->CDK2 Inhibition Compound->AuroraB Inhibition

Caption: Hypothetical signaling pathways targeted by this compound.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of various N-phenylpyridin-4-amine analogs and other related brominated compounds against different cancer cell lines and kinases. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 / Ki (nM)Reference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora B-8.0, 9.2[3]
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Deriv. (3s)ULK1A549-[6]
N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l)CDK2/cyclin A2MV4-11830[5]
N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l)CDK2/cyclin A2HT-292120[5]
N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l)CDK2/cyclin A2MCF-73120[5]
N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l)CDK2/cyclin A2HeLa8610[5]
Bromo-pyrimidine analogues (6g, 7d, 9c, 10e)Bcr/AblK562Potent[7]

Experimental Protocols

The following are generalized protocols based on methodologies used for the characterization of related kinase inhibitors. These should be optimized for this compound.

General Workflow for In Vitro Evaluation

G A Synthesis and Characterization of This compound B In Vitro Kinase Assay Panel A->B C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) A->C D Select Lead Cancer Cell Lines C->D E Mechanism of Action Studies D->E F Western Blot Analysis E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (e.g., Annexin V) E->H

Caption: General workflow for the in vitro evaluation of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (e.g., CDK2/cyclin A, Aurora A, ULK1).

    • Kinase-specific substrate (peptide or protein).

    • ATP.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the kinase, substrate, and diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (and generated ADP) using a detection reagent (e.g., ADP-Glo™).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HCT116).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-PARP).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in protein phosphorylation levels relative to total protein and a loading control (e.g., β-actin).

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of cancer research, the extensive studies on its structural analogs provide a strong rationale for its investigation as a potential kinase inhibitor. The protocols and data presented here offer a comprehensive starting point for researchers to explore its synthesis, biological activity, and mechanism of action. Future studies should focus on synthesizing and characterizing this compound, followed by a systematic evaluation of its kinase inhibitory profile and anti-proliferative activity against a broad panel of cancer cell lines. Promising results would warrant further preclinical development, including in vivo efficacy and toxicity studies.

References

Application Notes and Protocols: Synthesis and Screening of 3-bromo-N-phenylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of aminopyridine are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides detailed protocols for the synthesis of 3-bromo-N-phenylpyridin-4-amine derivatives, a scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The methodologies for screening these compounds for anticancer activity, including cell viability and enzyme inhibition assays, are also described.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial carbon-nitrogen bond between the pyridine and phenyl rings.

General Synthetic Scheme

The general synthetic approach involves the coupling of 3-bromo-4-aminopyridine with a substituted phenylboronic acid or the coupling of 3,4-dibromopyridine with a substituted aniline, followed by a subsequent amination. A more direct and convergent approach is the Buchwald-Hartwig amination of 3-bromo-4-chloropyridine with a substituted aniline.

Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-bromo-4-chloropyridine 3-bromo-4-chloropyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-bromo-4-chloropyridine->Buchwald-Hartwig Amination Substituted Aniline Substituted Aniline Substituted Aniline->Buchwald-Hartwig Amination 3-bromo-N-(substituted-phenyl)pyridin-4-amine 3-bromo-N-(substituted-phenyl)pyridin-4-amine Buchwald-Hartwig Amination->3-bromo-N-(substituted-phenyl)pyridin-4-amine

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-bromo-4-chloropyridine

  • Substituted aniline (e.g., aniline, 3-methoxyaniline, 4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-chloropyridine (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 3-bromo-N-(substituted-phenyl)pyridin-4-amine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Screening Protocols for Anticancer Activity

The synthesized this compound derivatives can be screened for their potential as anticancer agents through a series of in vitro assays.

Cell Viability and Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4][5]

MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 48-72h Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 2-4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Screening: Kinase Inhibition Assay

Given that many aminopyridine derivatives exhibit their anticancer effects through the inhibition of protein kinases, a kinase inhibition assay is a crucial screening step.[6][7] The Epidermal Growth Factor Receptor (EGFR) is a common target for such compounds.[8][9]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival EGF EGF EGF->EGFR Inhibitor 3-bromo-N-phenyl- pyridin-4-amine derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (General)

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white-walled microplate, add the EGFR kinase and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

  • Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against A549 and MCF-7 Cancer Cell Lines.

CompoundR Group (on Phenyl Ring)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1a H> 50> 50
1b 3-OCH₃15.222.5
1c 4-F8.712.1
1d 3-Cl5.47.9
1e 4-CF₃2.13.5
Gefitinib(Reference)0.0150.5

Table 2: In Vitro EGFR Kinase Inhibitory Activity of this compound Derivatives.

CompoundR Group (on Phenyl Ring)EGFR IC₅₀ (nM)
1a H> 1000
1b 3-OCH₃250
1c 4-F110
1d 3-Cl45
1e 4-CF₃12
Gefitinib(Reference)2

Note: The data presented in these tables are illustrative and based on trends observed for similar aminopyridine kinase inhibitors. Actual values will need to be determined experimentally.

Conclusion

The synthetic and screening protocols outlined in this document provide a comprehensive framework for the development and evaluation of novel this compound derivatives as potential anticancer agents. The Buchwald-Hartwig amination offers a versatile method for the synthesis of a library of these compounds, which can then be systematically screened for their biological activity using established in vitro assays. The data generated from these screens will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds for future drug development efforts.

References

Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are indispensable small molecules for the elucidation of protein function and for the validation of new drug targets.[1][2][3] A well-characterized chemical probe should exhibit high potency and selectivity for its intended target, and it should be suitable for use in cellular and in vivo models.[1][2][4] 3-bromo-N-phenylpyridin-4-amine is a synthetic small molecule with potential as a chemical probe. Its aminopyridine scaffold is a common feature in kinase inhibitors, and the bromine atom provides a convenient synthetic handle for modification, allowing for the attachment of reporter tags or affinity handles.

This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe for the identification and validation of its putative target, the novel kinase "Target Kinase X" (TKX). While specific experimental data for this compound is not yet publicly available, these guidelines are based on established principles of chemical biology and target identification.[5][6]

Hypothetical Target: Target Kinase X (TKX)

For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of Target Kinase X (TKX), a previously uncharacterized serine/threonine kinase implicated in a cancer-related signaling pathway.

Signaling Pathway of TKX

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Growth_Factor_Receptor Growth Factor Receptor TKX Target Kinase X (TKX) Growth_Factor_Receptor->TKX Activation Substrate_A Substrate A TKX->Substrate_A Phosphorylation Substrate_A_P p-Substrate A Substrate_A->Substrate_A_P Signaling_Molecule_B Signaling Molecule B Substrate_A_P->Signaling_Molecule_B Activation Transcription_Factor_C Transcription Factor C Signaling_Molecule_B->Transcription_Factor_C Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_C->Gene_Expression Probe This compound Probe->TKX Inhibition

Caption: Hypothetical signaling pathway of Target Kinase X (TKX).

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound as a chemical probe for TKX.

Parameter Value Method
TKX IC50 50 nMIn vitro kinase assay
Selectivity (vs. a panel of 100 kinases) >100-foldKinome scan
Cellular Potency (pTKX IC50) 500 nMWestern Blot
On-target cellular engagement ConfirmedCellular Thermal Shift Assay (CETSA)
Negative Control IC50 > 10 µMIn vitro kinase assay

Experimental Protocols

Protocol 1: Synthesis of Alkyne-modified Probe

To enable affinity-based target identification, the bromine atom on this compound can be functionalized with an alkyne handle using a Sonogashira coupling reaction.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Potassium carbonate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the TMS-protected alkyne.

  • Dissolve the purified product in methanol and add potassium carbonate (2 equivalents). Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final alkyne-modified probe.

Protocol 2: Affinity-Based Pull-Down Assay

This protocol describes the use of the alkyne-modified probe to enrich for its binding partners from a cell lysate.

Materials:

  • Alkyne-modified this compound

  • Azide-functionalized agarose beads

  • Copper(II) sulfate

  • Sodium ascorbate

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell culture of interest (e.g., a cancer cell line overexpressing TKX)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Probe Immobilization: a. Incubate the alkyne-modified probe with azide-functionalized agarose beads in the presence of copper(II) sulfate and sodium ascorbate (click chemistry) for 2 hours at room temperature to covalently attach the probe to the beads. b. Wash the beads extensively with wash buffer to remove any unreacted probe.

  • Affinity Enrichment: a. Incubate the cell lysate with the probe-immobilized beads for 4 hours at 4°C with gentle rotation. b. As a negative control, incubate the lysate with beads that have not been functionalized with the probe.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution: a. Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. The eluted proteins are now ready for analysis by Western Blot or mass spectrometry.

Protocol 3: Mass Spectrometry-Based Target Identification

This protocol outlines the steps for identifying the proteins enriched in the pull-down assay.

Materials:

  • Eluted protein sample from Protocol 2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide

  • Trypsin

  • Formic acid

  • C18 desalting spin tips

  • LC-MS/MS instrument

Procedure:

  • On-Bead Digestion: a. After the final wash in Protocol 2, resuspend the beads in a buffer containing TCEP to reduce disulfide bonds. b. Alkylate the cysteines with iodoacetamide. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Desalting: a. Collect the supernatant containing the peptides. b. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: a. Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest. b. Identify proteins that are significantly enriched in the probe-treated sample compared to the negative control. TKX should be among the top hits.

Experimental Workflow

Experimental_Workflow cluster_probe_prep Probe Preparation cluster_proteomics Proteomics Synthesis Synthesis of Alkyne-Modified Probe Immobilization Immobilization on Azide Beads Synthesis->Immobilization Affinity_Enrichment Affinity Enrichment Immobilization->Affinity_Enrichment Cell_Lysis Cell Lysis Cell_Lysis->Affinity_Enrichment Washing Washing Affinity_Enrichment->Washing On_Bead_Digestion On-Bead Digestion Washing->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target_ID Target Identification (TKX) Data_Analysis->Target_ID

Caption: Workflow for target identification using this compound.

Conclusion

The protocols and application notes presented here provide a comprehensive, albeit hypothetical, framework for the use of this compound as a chemical probe for target identification. By following these established methodologies, researchers can effectively utilize novel small molecules to discover and validate new drug targets, ultimately advancing the field of drug discovery. The successful identification of TKX in this example would open new avenues for therapeutic intervention in related diseases.

References

Application Notes and Protocols for the Experimental Use of 3-bromo-N-phenylpyridin-4-amine in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of 3-bromo-N-phenylpyridin-4-amine in signal transduction research. As of the latest literature review, specific experimental data for this compound's activity in signal transduction pathways is not publicly available. The proposed mechanisms, data, and protocols are based on the activities of structurally related pyridine-based compounds and are intended to serve as a guide for potential research and development.

Introduction

This compound is a synthetic organic compound with a pyridine core, a structural motif present in many biologically active molecules, including kinase inhibitors. While the specific biological targets of this compound are not yet elucidated, its structure suggests potential activity as an inhibitor of protein kinases involved in cellular signaling. This document outlines a hypothetical application of this compound as an inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.

These notes provide hypothetical data and detailed protocols for researchers and drug development professionals to investigate the effects of this compound on the MAPK/ERK pathway.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetThis compound IC₅₀ (nM)Control Inhibitor (U0126) IC₅₀ (nM)
MEK18572
MEK211098
ERK2> 10,000> 10,000
p38α> 10,000> 10,000
JNK1> 10,000> 10,000

Table 2: Cellular Anti-Proliferative Activity

Cell LineCancer TypeThis compound GI₅₀ (µM)Control Inhibitor (U0126) GI₅₀ (µM)
A375Malignant Melanoma1.20.9
HCT116Colorectal Carcinoma2.51.8
MCF-7Breast Cancer5.84.2
HeLaCervical Cancer7.16.5

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action of this compound within the MAPK/ERK signaling cascade.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 kinase activity.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., U0126)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • In a 384-well plate, add the diluted compound or control inhibitor.

  • Add the MEK1 enzyme and the inactive ERK2 substrate to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.

Materials:

  • A375 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phospho-ERK levels to total ERK and the loading control (GAPDH).

Protocol 3: Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HCT116)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate the cells for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the DMSO control.

  • Determine the GI₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial characterization of a novel kinase inhibitor.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay Biochemical Assay: In Vitro Kinase Panel Start->Biochemical_Assay IC50_Determination IC₅₀ Determination on Primary Target (MEK1/2) Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Mechanistic Assay: Western Blot for p-ERK IC50_Determination->Cellular_Assay Phenotypic_Assay Phenotypic Assay: Cell Viability/Proliferation Cellular_Assay->Phenotypic_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Phenotypic_Assay->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Workflow for kinase inhibitor characterization.

Unveiling the Bioactivity of 3-bromo-N-phenylpyridin-4-amine: A Guide to Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The compound 3-bromo-N-phenylpyridin-4-amine, with its characteristic N-phenylpyridin-4-amine scaffold, belongs to a class of molecules that have shown significant promise in the realm of drug discovery, particularly as kinase inhibitors. Numerous analogues of this structure have been investigated and developed as potent modulators of kinase activity, playing crucial roles in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. This document provides a comprehensive guide to developing a tiered assay system to elucidate the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor.

The proposed workflow begins with broad, cell-based phenotypic screens to identify any cytotoxic or anti-proliferative effects. This is followed by more targeted biochemical and cell-based assays designed to identify specific kinase targets and unravel the compound's mechanism of action. The protocols provided herein are detailed to ensure reproducibility and can be adapted for high-throughput screening.

Tier 1: Phenotypic Screening to Determine On-Target Biological Effects

The initial step is to assess the effect of this compound on cell viability and proliferation across a panel of cancer cell lines. This will provide initial insights into its potential as an anti-cancer agent and guide the selection of cell lines for further mechanistic studies.

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (solubilized in DMSO)

  • Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compoundPositive Control IC50 (µM)
MCF-7Breast Cancer[Insert Value][Insert Value]
A549Lung Cancer[Insert Value][Insert Value]
HCT116Colon Cancer[Insert Value][Insert Value]
K562Leukemia[Insert Value][Insert Value]

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare serial dilutions of compound seed_cells->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound add_mtt Add MTT solution add_compound->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the MTT-based cell viability assay.

Tier 2: Biochemical and Mechanistic Assays

Based on the structural similarities to known kinase inhibitors, the next tier of assays focuses on directly measuring the inhibitory activity of this compound against a panel of kinases and investigating its impact on intracellular signaling pathways.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.

Materials:

  • This compound (solubilized in DMSO)

  • Purified recombinant kinases (a panel of representative kinases, e.g., tyrosine and serine/threonine kinases)

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components in this order:

    • Kinase buffer

    • This compound at various concentrations (or vehicle control)

    • Kinase-specific substrate

    • ATP (at a concentration near the Km for each kinase)

    • Purified kinase enzyme

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetKinase FamilyIC50 (µM) of this compound
EGFRTyrosine Kinase[Insert Value]
SRCTyrosine Kinase[Insert Value]
AKT1Ser/Thr Kinase[Insert Value]
CDK2Ser/Thr Kinase[Insert Value]
Protocol 3: Cellular Phospho-Protein Analysis by Western Blot

This protocol is used to determine if this compound inhibits a specific signaling pathway within cells by measuring the phosphorylation status of key proteins.

Materials:

  • Selected cancer cell line (based on Tier 1 results)

  • This compound

  • Growth factors or stimuli (if required to activate a specific pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours). If necessary, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for a short period before harvesting.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Representative Signaling Pathway for Investigation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Ligand Growth Factor Ligand->RTK Compound This compound Compound->RAF

Caption: A representative RTK signaling pathway potentially inhibited by the compound.

By following this structured approach, researchers can effectively characterize the biological activity of this compound, determine its potential as a kinase inhibitor, and identify its mechanism of action, thereby providing a solid foundation for further drug development efforts.

Application Note: Large-Scale Synthesis of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-bromo-N-phenylpyridin-4-amine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted aminopyridine core, is a common motif in pharmacologically active compounds. This document outlines a detailed and scalable two-step protocol for the synthesis of this compound, suitable for researchers, scientists, and professionals in drug development. The described methodology is designed for large-scale production, with a focus on procedural safety and efficiency.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Bromination: Selective bromination of 4-aminopyridine at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-4-aminopyridine.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 3-bromo-4-aminopyridine with aniline to form the desired N-aryl bond.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Specific hazards for the chemicals used in this protocol are outlined below.

  • 4-Aminopyridine: Fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] Causes severe skin burns and eye damage.[1]

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[3] May intensify fire as an oxidizer.[4] It is also a skin sensitizer.[5]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • 3-Bromo-4-aminopyridine: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and eye irritation.[7]

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[8][9][10][11] Causes serious eye damage and may cause an allergic skin reaction.[8][9] Suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[8][9][10] Very toxic to aquatic life.[8][10]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): May cause an allergic skin reaction.[12][13] Harmful to aquatic organisms.[14]

  • XPhos: May cause respiratory irritation. Handle in a well-ventilated area. While not classified as hazardous, general safe laboratory practices should be followed.[15]

  • Sodium tert-butoxide: Flammable solid that is self-heating and may catch fire.[16][17][18] Reacts violently with water and causes severe skin burns and eye damage.[17][18]

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child.

Experimental Protocols

Step 1: Synthesis of 3-bromo-4-aminopyridine

This protocol describes the selective bromination of 4-aminopyridine using N-bromosuccinimide.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

  • Ice-water bath.

  • Filtration apparatus.

  • Rotary evaporator.

  • Column chromatography setup.

Reagents:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a suitable three-neck round-bottom flask, dissolve 4-aminopyridine in anhydrous acetonitrile.

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5°C. The reaction should be protected from light.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid precipitate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol.

  • Combine the fractions containing the product and evaporate the solvent to yield 3-bromo-4-aminopyridine as a solid.

Data Table: Synthesis of 3-bromo-4-aminopyridine

ParameterValue
Starting Material4-Aminopyridine
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Temperature0°C to Room Temperature
Reaction Time24 hours
PurificationColumn Chromatography
Yield~91%
Step 2: Synthesis of this compound

This protocol details the Buchwald-Hartwig amination for the N-arylation of 3-bromo-4-aminopyridine with aniline.

Materials and Equipment:

  • Schlenk flask or a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating mantle with a temperature controller.

  • Standard glassware for workup and extraction.

  • Rotary evaporator.

  • Column chromatography or recrystallization setup.

Reagents:

  • 3-bromo-4-aminopyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask, add 3-bromo-4-aminopyridine, Pd2(dba)3, and XPhos under an inert atmosphere.

  • Add anhydrous toluene to the flask, followed by aniline.

  • Finally, add sodium tert-butoxide to the mixture.

  • Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Table: Synthesis of this compound

ParameterValue
Starting Material3-bromo-4-aminopyridine
ReagentAniline
CatalystPd2(dba)3 / XPhos
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Temperature100-110°C
Reaction Time12-24 hours
PurificationColumn Chromatography/Recrystallization
Estimated Yield75-85%

Visualizations

Synthesis_Workflow A 4-Aminopyridine C 3-bromo-4-aminopyridine A->C B N-Bromosuccinimide (Acetonitrile, 0°C to RT) B->C D 3-bromo-4-aminopyridine F This compound D->F E Aniline (Pd2(dba)3, XPhos, NaOtBu, Toluene, 110°C) E->F

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Derivatization of 3-bromo-N-phenylpyridin-4-amine via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 3-bromo-N-phenylpyridin-4-amine using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs. The resulting 3-aryl-N-phenylpyridin-4-amine scaffold is of significant interest due to its presence in compounds targeting various protein kinases.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the derivatization of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring. The N-phenylpyridin-4-amine core is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors. By creating a library of 3-aryl derivatives, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with the target protein.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from typical results obtained under the optimized reaction conditions described in the experimental protocol section.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-phenyl-N-phenylpyridin-4-amine92
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-N-phenylpyridin-4-amine88
34-Chlorophenylboronic acid3-(4-chlorophenyl)-N-phenylpyridin-4-amine95
43-Fluorophenylboronic acid3-(3-fluorophenyl)-N-phenylpyridin-4-amine85
54-(Trifluoromethyl)phenylboronic acid3-(4-(trifluoromethyl)phenyl)-N-phenylpyridin-4-amine82
6Thiophen-3-ylboronic acid3-(thiophen-3-yl)-N-phenylpyridin-4-amine78
7Pyridin-3-ylboronic acid3-(pyridin-3-yl)-N-phenylpyridin-4-amine75

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-N-phenylpyridin-4-amine derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques.

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) - Pd Catalyst inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm add_solvent Add Degassed Solvents (Dioxane/H₂O) inert_atm->add_solvent heat_stir Heat and Stir (80-100°C, 4-12h) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor quench_extract Quench with H₂O & Extract heat_stir->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure 3-aryl-N-phenylpyridin-4-amine purify->product Kinase_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT Kinase PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-aryl-N-phenylpyridin-4-amine (Derivative) Inhibitor->AKT Inhibition

Application Notes and Protocols for the Detection of 3-bromo-N-phenylpyridin-4-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific analytical methods for the quantitative determination of 3-bromo-N-phenylpyridin-4-amine in biological matrices have not been extensively reported in publicly available literature. The following application notes and protocols are therefore provided as a generalized framework based on established methodologies for the analysis of aromatic amines and other small molecules in biological samples. These guidelines are intended to serve as a starting point for the development and validation of a specific and sensitive analytical method for this compound.

Introduction

This compound is an aromatic amine, a class of compounds frequently encountered in drug discovery and development. Accurate and reliable quantification of such compounds in biological samples (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines recommended analytical approaches, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted technique for bioanalytical studies due to its high sensitivity and selectivity.

Recommended Analytical Approach: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological matrices.[1][2] This technique offers excellent selectivity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, minimizing interference from endogenous matrix components.

General Workflow

The overall bioanalytical workflow for the determination of this compound in biological samples can be summarized as follows:

Bioanalytical Workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove potential interferences.[3] Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

3.1.1. Protocol 1: Protein Precipitation (for Plasma/Serum)

This method is quick and effective for many small molecules.

  • Spike: To 100 µL of plasma/serum sample, add an internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound.

  • Precipitate: Add 300 µL of cold acetonitrile (or methanol) to the sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.2. Protocol 2: Solid-Phase Extraction (for Plasma/Urine)

SPE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

  • Pre-treat: Dilute 100 µL of plasma or urine with a suitable buffer (e.g., 4% phosphoric acid). Add the internal standard.

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1 M acetic acid) followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_add_solvent Add Acetonitrile ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_reconstitute Evaporate & Reconstitute ppt_supernatant->ppt_reconstitute analysis Inject into LC-MS/MS ppt_reconstitute->analysis spe_start Sample + IS spe_condition Condition Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_reconstitute Evaporate & Reconstitute spe_elute->spe_reconstitute spe_reconstitute->analysis

Caption: Comparison of Sample Preparation Workflows.

LC-MS/MS Method Parameters

The following are suggested starting parameters that will require optimization for this compound.

3.2.1. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution from low to high organic (Mobile Phase B) will likely be required. A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for aromatic amines.

  • Ion Source Parameters: These will need to be optimized on the specific instrument but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the [M+H]+ of this compound. The product ions (Q3) will need to be determined by infusing a standard solution of the compound and performing a product ion scan. At least two MRM transitions should be monitored for the analyte and one for the internal standard.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[4][5] Key validation parameters are summarized in the table below with typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix from at least six different sources.
Linearity A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal). Signal-to-noise ratio should be >5.
Accuracy & Precision Replicate analysis of Quality Control (QC) samples at low, medium, and high concentrations. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV) should be ≤15% (≤20% at LLOQ).
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible across QC levels.
Matrix Effect Assessment of the ion suppression or enhancement from the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 1: Example Calibration Curve Summary

Standard Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.502.60104.0
10.010.2102.0
50.048.597.0
200205102.5
50049098.0
10001010101.0

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ QC1.0051.05105.08.5
Low QC3.0052.9096.76.2
Mid QC1505155103.34.1
High QC800578097.53.5

Conclusion

The protocols and guidelines presented provide a robust starting point for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. Method development will require optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. A comprehensive validation is essential to ensure the reliability of the data for its intended purpose in drug development and research.

References

Application Notes and Protocols for Cellular Assays with 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial cellular characterization of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. The protocols outlined below are designed to be adaptable and serve as a foundational framework for assessing the compound's cytotoxic and antiproliferative effects, as well as for elucidating its potential mechanism of action.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

  • Solubility Testing : The solubility of a compound is a critical factor for its use in cell-based assays.[1] It is essential to first determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of this compound.

    • Dissolve in an appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation :

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in a sterile, serum-free cell culture medium to create a range of working concentrations. It is crucial to ensure the compound does not precipitate upon dilution.

Cell Line Selection and Culture

The choice of cell line is pivotal and should ideally be guided by the hypothesized target or therapeutic area of interest. In the absence of a known target, a panel of well-characterized cancer cell lines from different tissue origins is recommended for initial screening.

  • Recommended Cell Lines for Initial Screening : A common starting point for anticancer drug screening includes cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[2]

  • General Cell Culture Conditions :

    • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). The specific media and serum concentrations are cell line-dependent.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely subculture cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.

    • Regularly inspect cells for any signs of contamination.

Experimental Protocols

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental in drug discovery to measure the degree to which a substance can cause cell damage or death.[3]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding :

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4815.2
NCI-H460Lung Cancer4825.8
SF-268Glioma4818.5
A549Lung Cancer4832.1
HeLaCervical Cancer4821.7
Cell Proliferation Assay

Cell proliferation assays are crucial for studying cell growth and differentiation and are often used to evaluate both compound toxicity and the inhibition of tumor cell growth during drug development.[3]

Protocol: BrdU Cell Proliferation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling :

    • Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation :

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using a fixing/denaturing solution.

  • Detection :

    • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Data Presentation: Hypothetical Antiproliferative Activity

Cell LineIncubation Time (h)IC50 (µM)
MCF-74812.5
NCI-H4604822.3
HeLa4819.9
Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[3]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting :

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining :

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V- and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Data Presentation: Hypothetical Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.52.3
Compound (10 µM)70.115.814.1
Compound (25 µM)45.330.524.2

Visualizations

Experimental Workflow

G General Workflow for Cellular Testing of this compound cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation prep Compound Preparation (Stock & Working Solutions) cell_culture Cell Line Culture (Seeding & Maintenance) treatment Incubation with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assay (e.g., BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50 Determination) viability->data_analysis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: Workflow for cellular testing of a novel compound.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor compound This compound compound->kinase2 Inhibition cell_cycle Cell Cycle Progression & Proliferation transcription_factor->cell_cycle

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-bromo-N-phenylpyridin-4-amine and its structural analogs, particularly those based on the N-phenylpyridin-amine and N-phenylpyrimidine-amine scaffolds, are of significant interest in medicinal chemistry and drug development. These heterocyclic compounds serve as versatile intermediates and key building blocks in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, molecules that can selectively inhibit specific kinases are highly sought after as therapeutic agents.

While direct biological data on this compound is limited in publicly available research, its core structure is a key pharmacophore in a number of documented kinase inhibitors. For instance, derivatives of N-phenyl-pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another key regulator of cell cycle progression.

This document provides a guide for the use of this compound as a scaffold in the synthesis of kinase inhibitors, drawing upon established protocols for analogous compounds. The application notes include a representative synthesis, and the protocols detail methods for evaluating the biological activity of its derivatives, such as kinase inhibition assays and cell-based anti-proliferative assays.

Chemical Properties and Handling

PropertyValue
Chemical Name This compound
Synonyms 4-Anilino-3-bromopyridine
CAS Number Not readily available for this specific isomer
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Avoid inhalation of dust, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle in a chemical fume hood.

Application: Synthesis of a Representative Kinase Inhibitor

This compound can be utilized as a starting material or intermediate in multi-step organic synthesis to generate more complex molecules with potential biological activity. A common synthetic strategy involves using the amine or the pyridine ring as a handle for further functionalization, such as in cross-coupling reactions to build more elaborate structures.

Below is a representative, generalized synthetic scheme for a kinase inhibitor, illustrating how a substituted N-phenyl-amine core can be constructed. While this example uses a pyrimidine core, the principles of coupling and functionalization are applicable to a pyridine scaffold.

Representative Synthesis of an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analog:

This synthesis is based on the discovery of Aurora kinase inhibitors.

Synthesis_Workflow A Substituted Guanidine C N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Lead Compound) A->C Condensation B Thiazolyl Ketone B->C E Final Kinase Inhibitor C->E Coupling Reaction D Para-substituted Aniline D->E

Caption: Synthetic workflow for an N-phenyl-pyrimidin-amine kinase inhibitor.

Experimental Protocols

The following protocols are representative methods for evaluating the biological activity of compounds derived from a this compound scaffold, based on their potential as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Aurora Kinase A)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, in this case, Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A (e.g., from a commercial supplier)

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence.

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO. B Add kinase, fluorescent peptide substrate, and test compound to wells. A->B C Incubate at room temperature. B->C D Initiate reaction by adding ATP. C->D E Incubate at room temperature to allow for phosphorylation. D->E F Stop the reaction (e.g., by adding EDTA). E->F G Measure fluorescence to determine substrate phosphorylation. F->G H Calculate % inhibition and determine IC50. G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO.

  • In a 384-well plate, add the kinase and the fluorescently labeled peptide substrate to the kinase assay buffer.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Lead Compound 18 8.09.2
Derivative X Experimental ValueExperimental Value
Derivative Y Experimental ValueExperimental Value
Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, a human colon cancer cell line)

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom, white-walled microplates

  • Luminometer.

Workflow:

Cell_Assay_Workflow A Seed cells in a 96-well plate and incubate overnight. B Treat cells with serial dilutions of the test compound. A->B C Incubate for 72 hours. B->C D Equilibrate plate to room temperature. C->D E Add cell viability reagent. D->E F Incubate to stabilize luminescent signal. E->F G Measure luminescence. F->G H Calculate % viability and determine GI50. G->H Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Telophase Cytokinesis Inhibitor N-phenyl-pyrimidin-amine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-bromo-N-phenylpyridin-4-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination reaction.

Q1: The reaction shows low or no conversion of the starting materials.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst, particularly the Pd(0) species, is sensitive to air and moisture.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction.

    • Solution: For electron-deficient heteroaromatic halides like 3-bromo-4-chloropyridine, bulky, electron-rich phosphine ligands are often effective. Screen a variety of ligands such as Xantphos, BINAP, or Josiphos to find the optimal one for this specific transformation.

  • Incorrect Base: The strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If base-sensitive functional groups are present, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.

  • Low Reaction Temperature: The reaction may require significant thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

Q2: A significant amount of hydrodehalogenation of the starting material is observed.

Possible Cause & Solution:

  • Side Reaction Pathway: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be promoted by the presence of water or other protic sources.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under strictly inert conditions. The choice of ligand can also influence the extent of this side reaction; screening different ligands may help to minimize it.

Q3: Formation of a diarylated or other side products is observed.

Possible Causes & Solutions:

  • Reaction Stoichiometry: An excess of the aryl halide can lead to the formation of diarylated products.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide.

  • Competitive Reactivity of Halogens: If using a starting material like 3-bromo-4-chloropyridine, the relative reactivity of the C-Br and C-Cl bonds can lead to a mixture of products. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling.

    • Solution: Optimize the reaction conditions (temperature, catalyst, ligand) to favor the selective amination at the C-4 position (cleavage of the C-Cl bond). A lower reaction temperature may favor selectivity. However, in many cases, the amination occurs preferentially at the more reactive C-Br bond. For the synthesis of this compound, a starting material like 3-bromo-4-chloropyridine is used with the expectation of selective substitution at the 4-position. If selectivity is poor, consider using a starting material with a more labile group at the 4-position, such as a triflate.

Q4: The product is difficult to purify from the reaction mixture.

Possible Causes & Solutions:

  • Residual Catalyst and Ligand: Palladium residues and phosphine oxide (from the ligand) can co-elute with the product during chromatography.

    • Solution: After the reaction, perform an aqueous workup to remove inorganic salts. A common method to remove palladium is to treat the organic layer with a scavenger resin or perform a filtration through a pad of Celite.

  • Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization is a highly effective method for purifying aminopyridines. Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A common and commercially available starting material is 3-bromo-4-chloropyridine. The Buchwald-Hartwig amination is then performed to introduce the N-phenylamino group at the C-4 position.

Q2: Which catalyst and ligand system is a good starting point for optimization?

A good starting point for the Buchwald-Hartwig amination of 3-bromo-4-chloropyridine with aniline is a combination of a palladium source like Pd2(dba)3 or Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as Xantphos or BINAP.

Q3: What are the typical reaction conditions?

The reaction is typically carried out in an anhydrous aprotic solvent like toluene or dioxane, under an inert atmosphere. A strong base such as sodium tert-butoxide is often used. The reaction temperature usually ranges from 80 to 110 °C, with reaction times of 12 to 24 hours.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any major byproducts.

Q5: What is a general work-up and purification procedure?

After the reaction is complete, it is typically cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Buchwald-Hartwig Aminations of Halopyridines

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-Bromo-4-methylpyridineAmmoniaCopper Sulfate-Methanol16095
22,4-DichloropyridineAnilinePd(OAc)2 / BINAPNaOtBuToluene80>95 (selective at C-2)
32-BromopyridineAnilinePd2(dba)3 / XantphosCs2CO3Dioxane10085-95
44-ChloropyridineBenzylaminePd(OAc)2 / JosiphosNaOtBuToluene10070-85

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a representative procedure based on literature for similar Buchwald-Hartwig aminations. Optimization may be required to achieve the best yield.

Materials:

  • 3-bromo-4-chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 3-bromo-4-chloropyridine (1.0 equivalent) and aniline (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pd(OAc)2, Xantphos, and NaOtBu to Schlenk flask inert 2. Create inert atmosphere (evacuate/backfill with Argon) reagents->inert addition 3. Add anhydrous toluene, 3-bromo-4-chloropyridine, and aniline inert->addition heat 4. Heat to 100°C with stirring (12-24h) addition->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool to RT and quench with water monitor->cool extract 7. Extract with ethyl acetate cool->extract purify 8. Dry, concentrate, and purify (chromatography or recrystallization) extract->purify troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Inactive Catalyst/ Non-inert Conditions start->cause1 cause2 Suboptimal Ligand or Base start->cause2 cause3 Side Reactions (e.g., Hydrodehalogenation) start->cause3 cause4 Poor Purification start->cause4 sol1 Use fresh catalyst/ligand, ensure inert atmosphere cause1->sol1 sol2 Screen different ligands (e.g., BINAP, Josiphos) and bases (e.g., Cs2CO3) cause2->sol2 sol3 Use anhydrous solvents, optimize ligand cause3->sol3 sol4 Optimize chromatography conditions or perform recrystallization cause4->sol4

solubility issues of 3-bromo-N-phenylpyridin-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-bromo-N-phenylpyridin-4-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low intrinsic aqueous solubility. Its chemical structure, containing a hydrophobic phenyl group and a brominated pyridine ring, contributes to its poor solubility in water. As a substituted aminopyridine, it is a weak base and its solubility is highly dependent on pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound, as a weak base, increases as the pH of the aqueous buffer decreases.[1][2] In acidic conditions, the amine functional groups become protonated, forming a more soluble salt.[3] Conversely, in neutral to basic conditions, the compound exists predominantly in its less soluble free base form. The solubility of ionic compounds containing basic anions increases as the pH of the solution is decreased.[2]

Q3: What is the most reliable method for determining the aqueous solubility of this compound?

A3: The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This method involves adding an excess amount of the solid compound to a buffer of a specific pH, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[4]

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, water-miscible organic co-solvents can significantly enhance the solubility of poorly soluble compounds like this compound.[6] Commonly used co-solvents in research and early development include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). However, the concentration of the co-solvent should be carefully controlled as it can impact experimental outcomes and may not be suitable for all applications, particularly in later-stage drug development.

Troubleshooting Guide

Q1: I'm observing precipitation of my compound after adding it to my aqueous buffer. What should I do?

A1: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:

  • Lower the pH: As this compound is a weak base, decreasing the pH of your buffer will likely increase its solubility.[1][2]

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while vortexing to facilitate dissolution.

  • Sonication: Sonication can help to break down solid aggregates and enhance the dissolution rate.

  • Gentle Heating: In some cases, gentle heating can increase solubility. However, be cautious as this can also lead to compound degradation.

Q2: My measured solubility values are inconsistent across different experiments. What could be the cause?

A2: Inconsistent solubility data can arise from several factors:

  • Insufficient Equilibration Time: Ensure that your solubility experiments are allowed to reach equilibrium. For the shake-flask method, 24 to 48 hours is typically recommended.[7]

  • Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout your experiments.

  • pH Shifts: The dissolution of an acidic or basic compound can alter the pH of the buffer, which in turn affects solubility. Verify the final pH of your saturated solution.

  • Solid-State Properties: Different batches of the compound may have different crystalline forms (polymorphs), which can have different solubilities.

Q3: I am using a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. How can I prevent this?

A3: This is a common challenge when using co-solvents. Here are some strategies:

  • Optimize the Co-solvent Concentration: Use the lowest effective concentration of the co-solvent.

  • Use a Surfactant: Surfactants can help to stabilize the compound in the aqueous phase and prevent precipitation.

  • Employ a Formulation Strategy: For more advanced applications, consider enabling formulation strategies such as the use of cyclodextrins or creating a solid dispersion.[8][9]

Quantitative Data

The following table provides illustrative solubility data for this compound in different aqueous buffers. Please note that these are representative values and actual solubility should be determined experimentally.

Buffer pHCo-solvent SystemApparent Solubility (µg/mL)
7.4None< 1
7.41% DMSO5
5.0None20
5.01% DMSO50
2.0None> 1000

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation: Prepare a series of aqueous buffers at the desired pH values.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the pH of the remaining saturated solution to confirm that it has not significantly changed during the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_analysis Data Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Buffer prep_compound->add_excess prep_buffer Prepare Aqueous Buffer prep_buffer->add_excess equilibrate Equilibrate (e.g., 24-48h shaking) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant separate->quantify analyze_data Analyze and Report Solubility quantify->analyze_data

Caption: Experimental workflow for solubility assessment.

formulation_decision_tree start Poor Aqueous Solubility of This compound ph_modification Can pH be modified? start->ph_modification use_acidic_buffer Use Acidic Buffer/Salt Formation ph_modification->use_acidic_buffer Yes co_solvent Is a co-solvent acceptable? ph_modification->co_solvent No use_co_solvent Use Co-solvent (e.g., DMSO, Ethanol) co_solvent->use_co_solvent Yes surfactant Is precipitation upon dilution an issue? co_solvent->surfactant No use_co_solvent->surfactant use_surfactant Incorporate a Surfactant surfactant->use_surfactant Yes advanced_formulation Consider Advanced Formulations (e.g., Cyclodextrins, Solid Dispersions) surfactant->advanced_formulation No

Caption: Decision tree for formulation strategy.

References

stability of 3-bromo-N-phenylpyridin-4-amine in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-bromo-N-phenylpyridin-4-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

Q2: In which solvents is this compound likely to be stable?

A2: The stability of this compound can be solvent-dependent. Aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are generally preferred for initial stock solutions. The stability in aqueous solutions, particularly at non-neutral pH, may be limited. Pyridine derivatives can be unstable in alkaline and acidic media.[1] It is crucial to perform a stability study in the specific solvent system you intend to use for your experiments.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The amine functional group and the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. Aromatic secondary amines can undergo hydrolysis, with the half-life being dependent on the pH and the specific molecular structure.

  • Oxidation: Aromatic amines are prone to oxidation, which can be initiated by air, light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.

  • Photodegradation: The presence of a bromine atom on the aromatic ring and the conjugated system can make the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Brominated aromatic compounds are known to undergo photochemical reactions.[2][3]

Q4: How can I monitor the stability of my this compound solution?

A4: The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[4] These techniques can separate the parent compound from its degradation products and allow for quantification of its concentration over time.

Troubleshooting Guides

Problem: I am observing a change in the color of my this compound solution over time.

  • Possible Cause: Color change is often an indication of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure your solution is stored in an amber vial or otherwise protected from light.

    • Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use high-purity, degassed solvents to minimize oxidative stress.

    • Analyze for Degradants: Use an analytical technique like HPLC-UV/MS to check for the appearance of new peaks that would indicate degradation products.

Problem: I am seeing a decrease in the expected biological activity of my compound in my assays.

  • Possible Cause: The compound may be degrading in your assay medium or under your experimental conditions.

  • Troubleshooting Steps:

    • Confirm Concentration: Re-analyze the concentration of your stock solution to ensure it has not degraded during storage.

    • Assess Stability in Assay Buffer: Perform a short-term stability study of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a recently confirmed stock solution for your experiments.

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: These could be degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.[5]

    • Mass Spectrometry: Use mass spectrometry (MS) to obtain the mass-to-charge ratio of the unknown peaks, which can provide clues about their structure.

    • Review Literature: Search for literature on the degradation of similar compounds to help identify potential degradants.

Data Presentation

As no specific quantitative stability data for this compound was found in the public domain, a template for presenting such data from a stability study is provided below.

Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (20-25°C) Protected from Light

Time Point% Remaining in DMSO% Remaining in Acetonitrile% Remaining in PBS (pH 7.4)
0 hours100.0100.0100.0
24 hoursDataDataData
48 hoursDataDataData
72 hoursDataDataData
1 weekDataDataData

Table 2: Forced Degradation of this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl24 hoursDataData
0.1 M NaOH24 hoursDataData
10% H₂O₂24 hoursDataData
Heat (80°C)24 hoursDataData
Light (ICH Q1B)24 hoursDataData

Experimental Protocols

Protocol: General Stability Study of this compound in Solution

  • Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.

  • Materials:

    • This compound

    • High-purity solvent (e.g., DMSO, acetonitrile, phosphate-buffered saline)

    • Volumetric flasks and pipettes

    • Amber HPLC vials

    • HPLC or UHPLC system with UV or MS detector

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Aliquot the solution into several amber HPLC vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours, 1 week), remove one vial.

    • Analyze the sample by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Aliquot into Amber Vials A->B C Room Temperature B->C D Refrigerated (4°C) B->D E Frozen (-20°C) B->E F Sample at Time Points (0, 24h, 48h, etc.) C->F D->F E->F G HPLC/UHPLC Analysis F->G H Calculate % Remaining G->H

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathways cluster_degradation Potential Degradation Pathways A This compound B Hydrolysis Products A->B  Acid/Base C Oxidation Products A->C  Air/Light/Oxidants D Photodegradation Products A->D  UV/Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Crude 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-bromo-N-phenylpyridin-4-amine by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane (or Pentane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (NEt3)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) for TLC analysis. For column loading, the crude product can be dissolved in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading).[1]

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Start with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

    • The addition of a small amount of triethylamine (e.g., 0.5-2%) to the eluent can help to reduce tailing of the amine on the silica gel.[2]

    • The ideal solvent system should give a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. This is often preferred for less soluble compounds.[1]

  • Elution:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis to elute the compounds from the column.[2]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example Solvent Systems for Aromatic Amine Purification

Compound TypeStationary PhaseEluent SystemAdditiveReference
N-Aryl AminesSilica GelPentane/Ethyl Acetate (Gradient)-[1]
Substituted AnilinesSilica GelEtOAc/DCM (Gradient)2% NEt3[2]
Aromatic AminesSilica GelHexane/Ethyl Acetate-[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The solvent system is not polar enough. Aromatic amines can be quite polar and may require a more polar mobile phase to move up the silica plate.

  • Solution:

    • Gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) in your mobile phase.

    • Consider trying a different, more polar solvent system, such as Dichloromethane/Methanol.

    • For very polar compounds, reverse-phase chromatography might be an alternative.[4]

Issue 2: The spot on the TLC plate is streaking or tailing.

  • Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silica gel, leading to tailing.[5]

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (NEt3) or ammonia, to the mobile phase (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Ensure the sample is not overloaded on the TLC plate.

Issue 3: The product appears to be degrading on the column.

  • Possible Cause: Some compounds, especially certain amines, can be unstable on silica gel.[4]

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine before packing the column.

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

    • Consider using a less acidic stationary phase, such as alumina.

Issue 4: Poor separation between the product and an impurity.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the compounds being separated.

  • Solution:

    • Try different solvent systems. A change in the solvent composition can alter the selectivity of the separation.

    • Consider using a shallower gradient during elution to improve resolution.[6]

    • Ensure the column is not overloaded, as this can lead to broader peaks and decreased resolution.

Issue 5: High backpressure during column chromatography.

  • Possible Cause: The column may be clogged, or the mobile phase viscosity is too high.

  • Solution:

    • Ensure that the mobile phase is properly mixed and filtered.

    • Check for any precipitation of buffers or salts if they are used.[7]

    • If the column has a frit, check if it is blocked and clean or replace it if necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for developing a solvent system would be a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Adding 0.5-1% triethylamine to the eluent is also recommended to minimize tailing.

Q2: How can I tell if my collected fractions are pure?

You can assess the purity of your fractions by TLC. Spot a small amount from each fraction onto a TLC plate, elute with your chosen solvent system, and visualize under a UV lamp. Fractions that show a single spot at the correct Rf value are likely pure. For a more quantitative assessment, techniques like HPLC or NMR spectroscopy can be used.

Q3: My crude product is a dark oil. How should I load it onto the column?

For oily or highly colored crude products, dry loading is often the best method.[1] Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and then remove the solvent on a rotary evaporator. This will give you a free-flowing powder of your crude product adsorbed onto silica, which can then be carefully added to the top of your packed column.

Q4: Can I use reverse-phase chromatography for this purification?

Yes, if your compound is very polar and remains on the baseline even with highly polar mobile phases in normal-phase chromatography, reverse-phase chromatography is a viable alternative.[4] In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q5: What should I do if I see an extra peak appearing in my chromatogram after a few injections?

An extra peak that appears over time could indicate sample degradation or contamination within the chromatography system. If the peak area remains consistent after several blank injections, the contamination is likely in the sample loop or needle.[6] If the product is known to be unstable on silica, this could also be a degradation product.[4]

Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude 3-bromo-N- phenylpyridin-4-amine dissolve Dissolve in minimal solvent crude_product->dissolve tlc_analysis TLC Analysis for Solvent System dissolve->tlc_analysis load_sample Load Sample (Wet or Dry) dissolve->load_sample pack_column Pack Silica Gel Column tlc_analysis->pack_column Optimized Solvent System pack_column->load_sample elute_column Elute with Gradient System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Synthesis of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-bromo-N-phenylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct synthetic route is the reaction of 3-bromo-4-chloropyridine with aniline. This transformation can be achieved through two primary methods:

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves heating the reactants, often with a base in a polar aprotic solvent. The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.[1][2]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. It offers a milder alternative to traditional SNAr and is often successful when SNAr fails.[3]

Q2: Why is the reaction regioselective for the 4-position of 3-bromo-4-chloropyridine?

A2: In nucleophilic aromatic substitution on pyridine rings, the 2- and 4-positions are electronically activated for attack by a nucleophile. This is because the anionic intermediate formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. The 3-position does not benefit from this stabilization, making substitution at this position less favorable.[1][2] Therefore, aniline will preferentially attack the 4-position, displacing the chloride.

Q3: What are the expected common side products in this synthesis?

A3: Depending on the reaction conditions (SNAr vs. Buchwald-Hartwig), several side products can be anticipated. These are summarized in the table below.

Side ProductPotential CauseSuggested Mitigation
Hydrodehalogenation Product (N-phenylpyridin-4-amine) Occurs during palladium-catalyzed reactions (Buchwald-Hartwig) where a halogen is replaced by a hydrogen atom.Ensure an inert atmosphere to minimize sources of hydrogen. Optimize catalyst, ligand, and base concentrations.
Double Amination Product (3-bromo-N,N'-diphenylpyridine-4,4'-diamine) Can occur if the starting material, 3-bromo-4-chloropyridine, reacts with the product, this compound, or if a diaminopyridine impurity is present.[4]Use a slight excess of aniline to outcompete the product for reaction with the starting material. Control reaction temperature and time to minimize secondary reactions.
Isomeric Product (4-chloro-N-phenylpyridin-3-amine) While less likely in SNAr, palladium-catalyzed conditions could potentially facilitate the reaction at the C-Br bond.For SNAr, the regioselectivity is strongly favored at the 4-position. For Buchwald-Hartwig, careful selection of the palladium catalyst and ligand system can enhance selectivity.
Unreacted Starting Material (3-bromo-4-chloropyridine) Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.Increase reaction time or temperature. For Buchwald-Hartwig, ensure the catalyst is active and not poisoned.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or no product yield.

  • Possible Cause (SNAr): The reaction temperature may be too low, or the reaction time may be insufficient. The base used may not be strong enough to facilitate the reaction.

  • Troubleshooting (SNAr):

    • Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

    • Extend the reaction time.

    • Consider using a stronger base, such as sodium tert-butoxide, in a suitable aprotic polar solvent like DMSO or DMF.

  • Possible Cause (Buchwald-Hartwig): The palladium catalyst may be inactive or poisoned. The ligand may not be suitable for this specific transformation. The base may be inappropriate for the chosen catalyst/ligand system.

  • Troubleshooting (Buchwald-Hartwig):

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

    • Use fresh, high-purity catalyst, ligand, and anhydrous solvent.

    • Screen different phosphine ligands and bases to find the optimal combination for your system.[3]

Issue 2: Presence of significant amounts of hydrodehalogenation side product.

  • Possible Cause: This is a known side reaction in palladium-catalyzed couplings. It can be promoted by sources of hydrogen in the reaction mixture or by certain catalyst/ligand combinations.

  • Troubleshooting:

    • Use rigorously dried solvents and reagents.

    • Ensure a robust inert atmosphere throughout the reaction.

    • Screen different palladium sources and ligands; some are less prone to hydrodehalogenation than others.

Issue 3: Formation of a dark, tarry reaction mixture.

  • Possible Cause: Decomposition of starting materials, reagents, or the product at high temperatures.

  • Troubleshooting:

    • Lower the reaction temperature and extend the reaction time.

    • Ensure the purity of your starting materials and solvents.

    • For Buchwald-Hartwig reactions, catalyst decomposition can sometimes lead to the formation of palladium black, which can appear as a dark precipitate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • To a sealed reaction vessel, add 3-bromo-4-chloropyridine (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add 3-bromo-4-chloropyridine (1.0 eq), aniline (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and the relationship between the main reaction and potential side reactions.

Synthesis_Pathway start 3-bromo-4-chloropyridine + Aniline product This compound (Target Product) start->product Main Reaction (SNAr or Buchwald-Hartwig) side1 N-phenylpyridin-4-amine (Hydrodehalogenation) start->side1 Side Reaction (Pd-catalyzed) side2 3-bromo-N,N'-diphenylpyridine-4,4'-diamine (Double Amination) start->side2 Side Reaction side3 4-chloro-N-phenylpyridin-3-amine (Isomer) start->side3 Side Reaction (minor)

Caption: Synthetic pathways to this compound and potential side products.

Troubleshooting_Logic issue Low Yield or Incomplete Reaction snar SNAr Conditions issue->snar If using... bh Buchwald-Hartwig Conditions issue->bh If using... snar_sol1 Increase Temperature/Time snar->snar_sol1 snar_sol2 Use Stronger Base snar->snar_sol2 bh_sol1 Check Catalyst/Ligand Activity bh->bh_sol1 bh_sol2 Ensure Inert Atmosphere bh->bh_sol2 bh_sol3 Screen Reagents bh->bh_sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

troubleshooting inconsistent results in 3-bromo-N-phenylpyridin-4-amine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during assays involving 3-bromo-N-phenylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). For working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects in biological assays.

Q2: How should I store the this compound stock solution?

Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all compounds from prolonged exposure to light by storing them in amber vials or wrapping containers in aluminum foil.

Q4: What are the expected quality control parameters for a fresh batch of this compound?

A new batch should be verified for its identity and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended for this purpose. The table below summarizes typical acceptance criteria.

ParameterMethodAcceptance Criteria
PurityHPLC≥95%
IdentityMass SpectrometryConsistent with theoretical mass
AppearanceVisualWhite to off-white solid

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability Between Replicates

High variability between replicate wells can obscure real effects and make data interpretation difficult. The following steps can help identify the source of the variability.

Q: My assay results for this compound show high variability between replicates. What are the potential causes and how can I troubleshoot this?

A: High variability can stem from several factors, from reagent handling to equipment issues. Follow this troubleshooting workflow:

G A High Variability Observed B Check Pipetting Technique A->B C Review Reagent Preparation A->C D Assess Plate Reader Performance A->D E Consistent Pipetting Volume? B->E F Proper Reagent Mixing? C->F G Reader Calibration Correct? D->G E->C Yes H Retrain on Pipetting E->H No F->D Yes I Prepare Fresh Reagents F->I No J Service/Calibrate Reader G->J No

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: Loss of Compound Activity Over Time

A gradual decrease in the observed activity of this compound can indicate compound instability.

Q: I've noticed a decrease in the potency of my this compound stock solution over time. What could be the cause?

A: Loss of activity is often due to degradation of the compound. Consider the following:

  • Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C) and protected from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare smaller aliquots to minimize this.

  • Solution Stability: The stability of this compound in your specific assay buffer may be limited. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

To assess the stability of your compound, you can run a time-course experiment where the compound is incubated in the assay buffer for varying durations before the assay is initiated.

Time in Buffer (hours)Observed IC50 (µM)
01.2
21.5
42.8
85.1
Issue 3: Inconsistent Dose-Response Curves

An inconsistent or non-sigmoidal dose-response curve can be due to several factors related to the compound's behavior in the assay.

Q: The dose-response curves for this compound are not consistently sigmoidal. What should I investigate?

A: Several factors can lead to irregular dose-response curves. Here is a decision tree to help you troubleshoot:

G A Inconsistent Dose-Response Curve B Check Compound Solubility A->B C Verify Dilution Series A->C D Assess Assay Interference A->D E Precipitation Observed? B->E F Calculation Error? C->F G Signal Quenching/Enhancement? D->G E->C No H Lower Compound Concentration E->H Yes F->D No I Recalculate and Re-pipette F->I Yes J Run Compound in Control Assay G->J Yes

Caption: Troubleshooting for inconsistent dose-response curves.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for use in in vitro assays.

G A Weigh Compound B Add DMSO for 10 mM Stock A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C C->D E Thaw Aliquot D->E F Prepare Serial Dilutions in Assay Buffer E->F G Use Immediately in Assay F->G

Caption: Workflow for preparing compound solutions.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Assay buffer (specific to your experiment)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure for 10 mM Stock Solution:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of this compound (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 263.12 g/mol .

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex the tube until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects the assay performance (typically <1%).

    • Use the freshly prepared working solutions in your assay immediately.

reducing off-target effects of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-bromo-N-phenylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing this novel compound and mitigating potential off-target effects. Given that this compound is a compound under investigation, this guide focuses on the general workflow for identifying its kinase targets, assessing its selectivity, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step to characterize the activity of this compound?

A1: The initial step is to determine the primary kinase target(s). We recommend starting with a broad kinase panel screening at a single concentration (e.g., 1 µM) to identify potential hits.[1] Several platforms are available for this, including radiometric assays (like HotSpot™) and binding assays (like KINOMEscan™).[2][3] This initial screen will provide a broad overview of the compound's activity across the human kinome.

Q2: My initial screen shows that this compound inhibits multiple kinases. What should I do next?

A2: This is a common finding for novel inhibitors. The next step is to determine the potency of your compound against the identified "hits." Perform dose-response assays (e.g., 10-point IC50 determination) for all kinases that showed significant inhibition (e.g., >70%) in the initial screen.[1] This will allow you to quantify the IC50 or Kd values and differentiate between high-affinity primary targets and lower-affinity off-targets.

Q3: How can I confirm that this compound is engaging its target(s) within a cellular context?

A3: Target engagement in a cellular environment is crucial to validate your biochemical findings. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7] An increase in the melting temperature of a specific kinase in the presence of your compound indicates direct target engagement.

Q4: I'm observing a cellular phenotype that doesn't seem to be explained by the inhibition of the primary target. How can I investigate potential off-target effects?

A4: Unexplained cellular phenotypes often point towards off-target effects. To investigate this, you can employ chemoproteomic approaches. These methods use affinity-based probes, often derived from your compound, to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[8][9][10] This can reveal unanticipated kinase and non-kinase targets that may be responsible for the observed phenotype.

Q5: What are some common causes of inconsistent results in my kinase assays?

A5: Inconsistent results can stem from several factors. Common pitfalls include compound interference (e.g., autofluorescence), non-specific inhibition due to compound aggregation, impurities in reagents like ATP, and using enzyme/substrate concentrations outside the linear range of the assay.[11][12] It is also critical to ensure your DMSO concentration is consistent across all experiments and does not exceed a level that impacts kinase activity.[11]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Potential Cause Troubleshooting Step Rationale
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect compound stock solutions for precipitation.Aggregated compounds can cause non-specific inhibition, leading to steep and variable dose-response curves.
Assay Not in Initial Velocity Range Perform a time-course experiment to determine the linear range of the reaction. Ensure substrate consumption is below 10-20%.[12]Accurate IC50 determination requires that the reaction rate is linear over the course of the measurement.
ATP Concentration Use an ATP concentration at or near the Km for each specific kinase. Report the ATP concentration used.[12]For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Using Km ATP allows for easier comparison of potency across different kinases.[12]
Reagent Instability Prepare fresh ATP and kinase stocks for each experiment. Avoid repeated freeze-thaw cycles.Degradation of ATP or loss of kinase activity can lead to significant variability in results.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Potential Cause Troubleshooting Step Rationale
Low Cell Permeability Assess compound permeability using a standard assay (e.g., PAMPA). If low, consider chemical modifications to improve physicochemical properties.The compound must reach its intracellular target to be effective. Poor membrane permeability will lead to low cellular potency despite high biochemical potency.
High Protein Binding Measure the fraction of compound bound to plasma proteins. Cellular assays should be conducted in media with serum concentrations that mimic in vivo conditions.Extensive binding to serum albumin or other proteins in the cell culture media reduces the free concentration of the compound available to engage the target.
Active Efflux Use cell lines with and without known efflux pump activity (e.g., P-gp) or use a known efflux pump inhibitor to see if cellular potency increases.The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.
Target Not Expressed or Active Confirm target protein expression and phosphorylation (as a marker of activity) in the cell line used via Western Blot or other methods.The cellular model must have an active and expressed target for the inhibitor to have an effect on the intended pathway.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Summarize your screening and profiling data in a table format for clear comparison. This allows for easy identification of the primary target(s) and potential off-targets.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kd (nM)Assay TypeNotes
Primary Target(s)
Kinase A98%1512TR-FRET ActivityHigh Potency
Secondary/Off-Target(s)
Kinase B85%250220Binding Assay16-fold less potent
Kinase C72%1,100>1,000Radiometric ActivityModerate off-target
Kinase D30%>10,000NDTR-FRET ActivityWeak/No activity
... (continue for all tested kinases)
ND: Not Determined

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol provides a general method for determining the IC50 values of this compound against a panel of purified kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate using DMSO. This will be your compound source plate.

  • Assay Reaction:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well white assay plate.

    • Add 2 µL of Kinase Working Stock (containing the specific kinase in reaction buffer) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP/Substrate Working Stock (containing the kinase-specific substrate and ATP at the Km concentration for that kinase).

  • Incubation and Detection:

    • Incubate the plate for 1 hour at room temperature.

    • Add 5 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent quenches the remaining kinase reaction and contains a reagent to convert ADP to ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent that will produce a luminescent signal proportional to the amount of ADP generated.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of this compound to its target protein in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either the vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 100x IC50) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the specific target kinase remaining in the soluble fraction by Western Blot or another quantitative protein detection method (e.g., ELISA).

    • Plot the relative amount of soluble target protein versus the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Mandatory Visualizations

Experimental_Workflow_for_Inhibitor_Characterization start Start: Novel Compound (this compound) screen Biochemical Screening: Broad Kinase Panel (Single Dose) start->screen dose_response Dose-Response Assay: Determine IC50 for Hits screen->dose_response Hits (>70% inh.) selectivity Data Analysis: Generate Selectivity Profile dose_response->selectivity target_engagement Cellular Target Engagement: CETSA selectivity->target_engagement Primary Target(s) lead_opt Lead Optimization selectivity->lead_opt Good Selectivity phenotype Cell-Based Phenotypic Assays target_engagement->phenotype off_target_id Off-Target Identification: Chemoproteomics phenotype->off_target_id Unexplained Phenotype phenotype->lead_opt On-Target Phenotype off_target_id->lead_opt Identify liabilities

Caption: Workflow for characterizing a novel kinase inhibitor.

Troubleshooting_Workflow start Observation: Biochemical IC50 ≠ Cellular EC50 q_perm Is compound cell permeable? start->q_perm a_perm_no Action: Improve physicochemical properties q_perm->a_perm_no No q_efflux Is compound an efflux pump substrate? q_perm->q_efflux Yes end Conclusion: Discrepancy resolved a_perm_no->end a_efflux_yes Action: Test with efflux pump inhibitors q_efflux->a_efflux_yes Yes q_binding Is plasma protein binding high? q_efflux->q_binding No a_efflux_yes->end a_binding_yes Action: Adjust assay serum concentration q_binding->a_binding_yes Yes q_binding->end No a_binding_yes->end

Caption: Troubleshooting poor biochemical vs. cellular correlation.

Signaling_Pathway_Hypothesis compound This compound target Primary Target (e.g., Kinase A) compound->target Inhibits off_target Off-Target (e.g., Kinase C) compound->off_target Inhibits sub_on Substrate 1 target->sub_on sub_off Substrate 2 off_target->sub_off path_on Intended Pathway sub_on->path_on pheno_on Desired Phenotype (e.g., Apoptosis) path_on->pheno_on path_off Unintended Pathway sub_off->path_off pheno_off Side Effect path_off->pheno_off

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Enhancing the Potency of 3-bromo-N-phenylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in increasing the potency of 3-bromo-N-phenylpyridin-4-amine derivatives. The guidance provided is based on established medicinal chemistry principles and structure-activity relationship (SAR) data from analogous compound series, particularly kinase inhibitors with similar scaffolds.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound derivatives.

Issue Possible Cause Suggested Solution
Low Target Potency (High IC50/EC50) Suboptimal interactions with the target protein's binding site.1. Modify substituents on the N-phenyl ring: Introduce electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe for additional hydrogen bonds, van der Waals interactions, or to modulate the electronics of the ring system. For example, a 3-bromo substituent on the phenylamino ring has been shown to be favorable in some related series.[1]2. Explore bioisosteric replacements for the 3-bromo substituent on the pyridine ring: The bromine atom can be replaced with other halogens (Cl, F), small alkyl groups (CH3), or cyano groups to fine-tune steric and electronic properties.3. Introduce substituents on the pyridine ring: While maintaining the core 4-amino-N-phenylpyridine structure, consider adding small substituents at other available positions on the pyridine ring to explore additional binding pockets.
Poor Cellular Potency Despite Good Enzymatic Activity Low cell permeability, high efflux by transporters, or rapid intracellular metabolism.1. Optimize physicochemical properties: Aim for a balanced lipophilicity (cLogP typically between 1 and 3), topological polar surface area (TPSA), and molecular weight.[2]2. Introduce solubilizing groups: Adding weakly basic amine side chains or polyols at positions that are solvent-exposed can improve aqueous solubility and cell permeability.[1]3. Mask metabolically liable sites: If metabolic instability is identified, block the site of metabolism with a group like fluorine or by altering the electronics of the surrounding region.
Off-Target Activity or Toxicity Lack of selectivity for the intended target.1. Perform selectivity profiling: Screen the compounds against a panel of related targets (e.g., a kinase panel) to identify off-target interactions.2. Rigidify the molecule: Introduce conformational constraints, such as fusing a ring to the core scaffold, to lock the molecule into a bioactive conformation that is more selective for the desired target.3. Modify key interacting groups: Systematically alter the substituents that are likely responsible for binding to off-target proteins while trying to maintain the interactions required for on-target potency.
Difficulty in Synthesis or Poor Yields Unfavorable reaction conditions or unstable intermediates.1. Optimize reaction conditions: Experiment with different catalysts, solvents, temperatures, and reaction times for coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling).2. Protecting group strategy: Utilize appropriate protecting groups for reactive functionalities to prevent side reactions.3. Alternative synthetic routes: Explore different retrosynthetic disconnections to identify a more efficient and higher-yielding synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound scaffold that I should focus on for initial modifications?

A1: The primary areas for initial modification to explore the structure-activity relationship (SAR) are:

  • The N-phenyl ring: Substitutions on this ring directly influence the interaction with the "back pocket" of many kinase binding sites.

  • The 3-position of the pyridine ring: The bromo substituent can be modified to alter steric and electronic properties.

  • The 4-amino linker: While generally conserved, modifications can be explored, though this is often less tolerated.

Q2: How does the position of a substituent on the N-phenyl ring typically affect potency?

A2: The effect is target-dependent. However, in many kinase inhibitor series with a similar scaffold, the meta position of the N-phenyl ring is a key interaction point. For example, a 3-bromophenylamino group is a common feature in potent inhibitors.[1] The para position can often accommodate larger, solubilizing groups, while the ortho position is more sterically constrained.

Q3: What are some common bioisosteric replacements for the bromine atom at the 3-position of the pyridine ring?

A3: Common bioisosteric replacements for a bromine atom include:

  • Other halogens: Chlorine (Cl) and Fluorine (F) can offer different electronic and steric profiles.

  • Methyl group (CH₃): Provides a small, lipophilic group.

  • Cyano group (CN): Acts as a hydrogen bond acceptor and can mimic the electronic properties of the pyridine nitrogen.[3]

  • Trifluoromethyl group (CF₃): A strong electron-withdrawing group that can also improve metabolic stability.

Q4: My compounds have good enzymatic activity but are not potent in cell-based assays. What should I do?

A4: This discrepancy often points to issues with cell permeability, efflux, or metabolic instability. Focus on optimizing the physicochemical properties of your compounds. Consider introducing polar or ionizable groups to improve solubility and reduce efflux. It is also advisable to perform metabolic stability assays to identify and address any liabilities. Adding weakly basic side chains has been a successful strategy in related series to enhance both solubility and cellular activity.[1]

Q5: How can I improve the selectivity of my compounds?

A5: Improving selectivity involves exploiting structural differences between your intended target and off-targets. This can be achieved by:

  • Structure-based design: If a crystal structure of your target is available, design modifications that specifically interact with unique residues in the active site.

  • Rigidification: Introducing conformational constraints can lock the molecule in a conformation that is preferred by your target but not by off-targets.

  • Systematic SAR: Methodically probe the space around your lead compound with a variety of substituents to identify those that enhance on-target activity while diminishing off-target effects.

Quantitative Data Summary

The following tables summarize representative quantitative data from analogous N-phenyl-aminopyrimidine and related heterocyclic series to illustrate the impact of substitutions on potency. Note: This data is illustrative and not directly from a series of this compound derivatives.

Table 1: Effect of Substitution on the N-phenyl Ring

Compound ID Core Scaffold R (N-phenyl substituent) IC50 (nM) vs. Target Kinase
1a 4-aminopyrido[4,3-d]pyrimidineH500
1b 4-aminopyrido[4,3-d]pyrimidine3-Br10
1c 4-aminopyrido[4,3-d]pyrimidine3-CH325
1d 4-aminopyrido[4,3-d]pyrimidine4-OCH3150
1e 4-aminopyrido[4,3-d]pyrimidine3,4-diCl5

Data is hypothetical and based on trends observed in related kinase inhibitor literature.[1]

Table 2: Bioisosteric Replacement of the Pyridine Ring 3-Position Substituent

Compound ID Core Scaffold X (at position 3) IC50 (nM) vs. Target Kinase
2a N-phenylpyridin-4-amineBr20
2b N-phenylpyridin-4-amineCl35
2c N-phenylpyridin-4-amineCH350
2d N-phenylpyridin-4-amineCN15

Data is hypothetical and based on general medicinal chemistry principles and SAR of related series.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Buchwald-Hartwig Amination)

  • To a reaction vial, add 3-bromo-4-chloropyridine (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add an anhydrous solvent, such as 1,4-dioxane or toluene.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

General Protocol for an In Vitro Kinase Inhibition Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well or 384-well plate, add the kinase enzyme, the substrate (e.g., a peptide), and ATP.

  • Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescent or luminescent readout.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Modification Strategies cluster_outcomes Desired Outcomes Scaffold This compound N_Phenyl N-phenyl Ring Substitutions Scaffold->N_Phenyl Bromo_Bioisostere 3-Bromo Bioisosteric Replacement Scaffold->Bromo_Bioisostere Pyridine_Sub Pyridine Ring Substitutions Scaffold->Pyridine_Sub Potency Increased Potency N_Phenyl->Potency Selectivity Improved Selectivity N_Phenyl->Selectivity Bromo_Bioisostere->Potency Pyridine_Sub->Potency PK_Props Enhanced PK Properties Pyridine_Sub->PK_Props (e.g., solubility) Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay In Vitro Enzymatic Assay Purification->Enzyme_Assay Cell_Assay Cell-Based Potency Assay Enzyme_Assay->Cell_Assay Data_Analysis SAR Analysis Cell_Assay->Data_Analysis Data_Analysis->Start Redesign Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Potent & Active?

References

Technical Support Center: Synthesis of Substituted Pyridin-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridin-4-amines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyridin-4-amines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 4-Aminopyridine

  • Question: My reaction is resulting in a very low yield or no formation of the target substituted pyridin-4-amine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of 4-aminopyridines can stem from several factors, primarily related to the chosen synthetic route and reaction conditions.

    • Sub-optimal Reaction Conditions: Many traditional methods, such as the Chichibabin reaction, require harsh conditions. For instance, amination with sodium amide often necessitates high temperatures (e.g., 140°C in toluene) and prolonged reaction times (up to 2 days) to achieve moderate yields.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrate.

    • Poor Regioselectivity: Direct amination of the pyridine ring typically favors substitution at the 2- and 6-positions. To achieve 4-substitution, these positions often need to be blocked. If your starting material has unsubstituted 2- and 6-positions, you will likely obtain a mixture of isomers with the 4-amino product being a minor component.[2]

    • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the starting material is being consumed. If the reaction is stalling, consider increasing the temperature, reaction time, or the equivalents of the aminating agent.

    • Product Degradation: The desired 4-aminopyridine can be susceptible to degradation under the reaction or workup conditions. For example, heating neutral or basic aqueous solutions containing 4-aminopyridine during concentration can lead to partial hydrolysis to the corresponding 4-pyridone, thereby reducing the yield.[3]

    • Alternative Routes: If optimizing the current reaction fails, consider alternative synthetic strategies. A common route involves the reduction of a 4-nitropyridine-N-oxide intermediate.[3] Another approach is the Hofmann degradation of isonicotinamide, where the yield can be significantly influenced by the reaction conditions.[4]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing a complex mixture of products, making the purification of the target 4-aminopyridine difficult. What are the common byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a frequent challenge. The nature of these impurities depends on the synthetic method employed.

    • Common Byproducts:

      • In the reduction of 4-nitropyridine-N-oxide: Common byproducts include 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[3]

      • In Chichibabin-type reactions: Besides isomeric aminopyridines (2-amino and 2,6-diamino derivatives), polymerization and tar formation can occur at high temperatures.

      • Hydrolysis Product: As mentioned, 4-pyridone is a common hydrolysis byproduct formed during aqueous workup or purification.[3]

    • Minimizing Byproduct Formation:

      • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents. For instance, in the reduction of 4-nitropyridine-N-oxide with iron, using 25-30% sulfuric acid, although slower, can lead to a better yield of the desired 4-aminopyridine compared to hydrochloric acid.[3]

      • Workup Procedure: Avoid prolonged heating of aqueous solutions of the product. If concentration is necessary, use a rotary evaporator under reduced pressure at a lower temperature.[3]

      • Purification Strategy: Employ appropriate purification techniques. Extraction with a suitable organic solvent like ethyl acetate can be effective for isolating 4-aminopyridine.[1][3] In some cases, derivatization, such as acetylation to form 4-acetylaminopyridine, can facilitate purification, followed by deprotection.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my substituted 4-aminopyridine from the reaction mixture. What are some effective strategies?

  • Answer: Isolation and purification can be challenging due to the polarity of the product and the presence of similar byproducts.

    • Extraction:

      • After neutralization of the reaction mixture, extraction with ethyl acetate is a common and effective method.[3]

      • For reactions that require it, continuous extraction with diethyl ether has been used to obtain quantitative yields, although this requires specialized equipment.[3]

    • Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step. For crude 4-aminopyridine, recrystallization from hot benzene has been reported to yield the pure compound.[3]

    • Chromatography: Column chromatography on silica gel or alumina can be used, but care must be taken as the basicity of the aminopyridine can lead to streaking. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can help to improve the separation.

    • Workup for Amine Solvents: If pyridine or other amine solvents are used, they can be removed by washing the organic layer with a dilute acid solution (e.g., HCl) or a 10% aqueous copper sulfate solution, which forms a water-soluble complex with the amine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyridin-4-amines?

A1: The most prevalent methods include:

  • Reduction of 4-Nitropyridine-N-oxides: This is a widely used three-stage synthesis starting from pyridine. Pyridine is first oxidized to pyridine-N-oxide, which is then nitrated to 4-nitropyridine-N-oxide. The final step is the reduction of the nitro group and removal of the N-oxide, often accomplished in a single step using reducing agents like iron in acidic media.[3]

  • Chichibabin Reaction: This reaction involves the direct amination of pyridine with sodium amide. However, it typically yields 2-aminopyridine. To obtain the 4-amino isomer, the 2- and 6-positions must be blocked. The reaction is often carried out at high temperatures in an inert solvent like toluene or xylene.[2][6]

  • Hofmann Degradation of Isonicotinamide: This route starts from isonicotinic acid, which is converted to isonicotinamide. The amide then undergoes Hofmann degradation to yield 4-aminopyridine. The overall yield of this process can be low, with the degradation step being critical.[4]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a 4-halopyridine, the halogen can be displaced by an amine nucleophile. This method is often efficient but requires the synthesis of the 4-halopyridine precursor.

Q2: How do substituents on the pyridine ring affect the synthesis of 4-aminopyridines?

A2: Substituents can have a significant electronic and steric impact on the reaction.

  • Electron-withdrawing groups generally activate the pyridine ring towards nucleophilic attack, which can facilitate amination reactions.

  • Electron-donating groups deactivate the ring towards nucleophilic attack, potentially inhibiting the reaction or requiring harsher conditions.[6]

  • Steric hindrance from bulky substituents can block access to certain positions on the ring, influencing the regioselectivity of the reaction.

Q3: What are some of the safety precautions to consider when working with reagents like sodium amide?

A3: Sodium amide (NaNH₂) is a highly reactive and hazardous reagent.

  • It is extremely sensitive to water and can react violently, producing flammable hydrogen gas and corrosive sodium hydroxide.

  • It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential.

  • Reactions involving sodium amide, especially at high temperatures, should be conducted in a fume hood with a blast shield.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 4-Aminopyridine

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Reduction4-Nitropyridine-N-oxideFe / Mineral Acid85-90%[3]
Multi-step from PyridinePyridine1. Oxidation 2. Nitration 3. Reduction36-40% (overall)[3]
Hofmann DegradationIsonicotinamideNaOBr~50% (for degradation step)[4]
Chichibabin Reaction (4-position)2,6-disubstituted PyridineNaNH₂Low (generally)[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-nitropyridine-N-oxide and iron powder in water.

  • Addition of Acid: Slowly add either hydrochloric acid or 25-30% sulfuric acid to the stirred suspension. The reaction with sulfuric acid is slower but may result in a higher yield.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with sodium carbonate.

    • Filter the mixture to remove iron salts.

  • Isolation:

    • Method A (Extraction): Extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 4-aminopyridine.

    • Method B (Concentration and Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling the benzene solution will yield crystalline 4-aminopyridine.

  • Purification: The crude product can be further purified by recrystallization or acetylation to 4-acetylaminopyridine followed by hydrolysis if necessary.

Visualizations

troubleshooting_workflow start Low Yield of 4-Aminopyridine check_regio Is the 2-position unsubstituted? start->check_regio check_conditions Are reaction conditions (T, t) optimal? check_regio->check_conditions No block_positions Consider blocking 2- and 6-positions. check_regio->block_positions Yes check_byproducts Significant byproduct formation? check_conditions->check_byproducts Yes optimize Optimize temperature, time, and reagents. check_conditions->optimize No modify_workup Modify workup to avoid hydrolysis. check_byproducts->modify_workup Yes (Hydrolysis) alt_route Consider an alternative synthetic route. check_byproducts->alt_route Yes (Other) block_positions->optimize optimize->alt_route modify_workup->alt_route synthesis_pathways start_material Pyridine p1_n_oxide Pyridine-N-oxide start_material->p1_n_oxide Oxidation p2_halo 4-Halopyridine start_material->p2_halo Halogenation p3_acid Isonicotinic Acid start_material->p3_acid Oxidation product Substituted Pyridin-4-amine p1_nitro 4-Nitro-Pyridine-N-oxide p1_n_oxide->p1_nitro Nitration p1_nitro->product Reduction p2_halo->product SNAr with Amine p3_amide Isonicotinamide p3_acid->p3_amide Amidation p3_amide->product Hofmann Degradation

References

preventing degradation of 3-bromo-N-phenylpyridin-4-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-bromo-N-phenylpyridin-4-amine during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Q1: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or brownish hue. What could be the cause?

A1: A color change is a common indicator of chemical degradation. This is often due to oxidation or photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Exposure to light can also initiate degradation pathways in pyridine-containing compounds.

Q2: My compound shows poor solubility compared to a fresh batch. Could this be related to degradation?

A2: Yes, a decrease in solubility can be a sign of degradation. Degradation can lead to the formation of less soluble impurities or polymerization of the parent compound.[2] We recommend analyzing the purity of the sample to confirm if degradation has occurred.

Q3: I suspect my sample of this compound has degraded. How can I confirm this and what should I look for?

A3: To confirm degradation, you should perform a purity analysis of your sample and compare it to a reference standard or a fresh batch. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5] When analyzing the results, look for:

  • A decrease in the peak area of the main compound.

  • The appearance of new peaks, which indicate the presence of degradation products.

  • Changes in the retention time of the main peak, which could suggest a change in the compound's properties.

While specific degradation products for this compound are not extensively documented, degradation of related aromatic amines and pyridines can lead to hydroxylated, oxidized, or polymerized species.[1][2][6][7][8]

Q4: What are the ideal storage conditions to prevent the degradation of this compound?

A4: Based on the chemical properties of aromatic amines and bromopyridines, the following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature Cool (2-8 °C) or below.Reduces the rate of chemical reactions, including degradation.[6]
Light Store in an amber or opaque container.Protects from light-induced degradation (photolysis).[9]
Atmosphere Store under an inert gas (e.g., argon, nitrogen).Prevents oxidation by atmospheric oxygen.[9]
Moisture Store in a tightly sealed container in a dry environment.Aromatic amines can be hygroscopic and moisture can lead to hydrolysis.[6]
Incompatible Substances Store away from strong oxidizing agents and strong acids.Prevents chemical reactions that can degrade the compound.

Q5: I need to handle the compound outside of its storage container for an experiment. What precautions should I take?

A5: To minimize degradation during handling, we recommend the following:

  • Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Work in an environment with low light or use amber-colored labware.

  • If possible, handle the compound under an inert atmosphere (e.g., in a glove box).

  • Minimize the time the container is open to the air.

  • After use, securely reseal the container and return it to the recommended storage conditions promptly.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of this compound?

A: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for a long time, especially if the storage conditions have not been consistently maintained.

Q: Are there any visible signs of degradation I can look out for besides color change?

A: Besides a color change, other visual cues of degradation can include a change in the physical state of the powder, such as clumping or the appearance of a liquid phase, which could indicate moisture absorption or the formation of low-melting impurities. An unusual odor may also be a sign of decomposition.

Q: Can I still use my this compound if I suspect minor degradation?

A: For non-critical applications, it may be possible to use a compound with minor degradation, but it is not recommended for experiments where purity is crucial, such as in drug development or quantitative assays. The presence of impurities can lead to inaccurate and unreliable results. We strongly advise performing a purity analysis before use if you suspect any degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

Materials:

  • This compound sample

  • Reference standard of this compound (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: If a reference standard is available, prepare a solution of the same concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.

  • Data Analysis: Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade this compound to understand its stability profile and identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature above its recommended storage temperature (e.g., 60°C) for 48 hours.

  • Photodegradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • For each stress condition, prepare a sample of this compound.

  • After the specified stress period, prepare the samples for analysis by HPLC or LC-MS as described in Protocol 1.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed control sample.

  • Identify and quantify the degradation products. If using LC-MS, attempt to elucidate the structures of the major degradation products.

Troubleshooting Workflow

G Troubleshooting Degradation of this compound observe Observe signs of degradation (e.g., color change, clumping) confirm Confirm degradation with analytical methods (HPLC, GC) observe->confirm Degradation suspected review_storage Review storage conditions: - Temperature - Light exposure - Atmosphere - Moisture confirm->review_storage Degradation confirmed review_handling Review handling procedures: - Exposure to air/light - Temperature during handling confirm->review_handling Degradation confirmed implement_storage Implement proper storage: - Cool, dark, dry - Inert atmosphere review_storage->implement_storage Identify issue implement_handling Implement proper handling: - Minimize exposure - Use inert atmosphere if possible review_handling->implement_handling Identify issue discard Discard degraded material and use fresh batch implement_storage->discard implement_handling->discard

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

References

optimizing the concentration of 3-bromo-N-phenylpyridin-4-amine for cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-bromo-N-phenylpyridin-4-amine. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound, it is advisable to start with a broad dose-response experiment to determine the approximate range of activity.[1][2] A common approach is to use a 10-fold serial dilution across a wide range, for example, from 100 µM down to 1 nM.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How do I dissolve and store this compound?

A2: Information on the ideal solvent and maximum solubility should be obtained from the compound's data sheet.[3] Generally, small organic molecules are dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: The solvent (DMSO) seems to be affecting my cells. What should I do?

A3: It is crucial to ensure the final concentration of the solvent in your cell culture medium is not toxic. Most cell lines can tolerate DMSO up to 0.5%, but the ideal concentration is typically at or below 0.1%. Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to distinguish the effect of the compound from the effect of the solvent.

Q4: How can I be sure the compound's effect is specific and not due to general cytotoxicity?

A4: This is a critical aspect of optimizing compound concentration. You must run a cytotoxicity assay in parallel with your functional assay. The goal is to find a concentration that produces the desired biological effect without causing significant cell death.[3] An ideal concentration will show high efficacy in the functional assay but low toxicity in the cytotoxicity assay.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Scenario 1: No biological effect is observed at any tested concentration.

Possible Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your this compound stock. Consider testing a positive control compound known to elicit the expected response in your assay.
Incorrect Concentration Range The effective concentration may be higher than tested. If no cytotoxicity is observed, perform a broader dose-response study with concentrations up to 100 µM or higher.[2]
Compound Instability The compound may be unstable in your culture medium. Minimize the time the compound is in the incubator before the assay readout.
Low Target Expression Confirm that your chosen cell line expresses the intended molecular target of the compound at sufficient levels.[4]

Scenario 2: High levels of cell death are observed across all concentrations.

Possible Cause Troubleshooting Step
High Compound Cytotoxicity The compound is likely toxic at the tested concentrations. Shift your dose-response curve to a much lower range (e.g., nanomolar concentrations).
Solvent Toxicity Ensure your final DMSO concentration is non-toxic (ideally ≤0.1%). Review your vehicle control wells; if they also show high cell death, the issue is likely the solvent.
Unhealthy Cells Ensure your cells are healthy, in the logarithmic growth phase, and are not over-confluent before starting the experiment.[4][5]

Scenario 3: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells.[4] Uneven plating is a common source of variability.[5]
Cell Passage Number High-passage number cells can exhibit genetic and phenotypic drift.[4] Use cells within a consistent, low passage number range for all related experiments.
Compound Degradation Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.
Assay Timing The timing of compound addition and the assay endpoint can be critical. Optimize the incubation time to capture the desired biological effect.[3]

Experimental Protocols

Protocol 1: Determining Optimal Concentration Range via Dose-Response Assay

This protocol outlines how to establish the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common approach is an 8-point curve with 3-fold or 5-fold dilutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific functional assay (e.g., reporter gene assay, protein expression analysis).

  • Data Analysis: Plot the response (e.g., % inhibition) against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀/EC₅₀ value.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

  • Cell Treatment: Seed and treat cells with a serial dilution of this compound as described in Protocol 1. Include a positive control for cytotoxicity (e.g., staurosporine) and a negative (untreated) control.

  • MTT Addition: After the desired incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control wells (representing 100% viability). Plot cell viability (%) against the log of the compound concentration to determine the concentration at which viability is reduced by 50% (CC₅₀).

Data Presentation

Table 1: Hypothetical Dose-Response and Cytotoxicity Data for this compound in HEK293 Cells

Concentration (µM)Target Inhibition (%)Cell Viability (%)
10098.515.2
3095.145.8
1088.380.1
375.494.3
152.198.5
0.324.699.1
0.18.999.8
0 (Vehicle)0100

From this data, the optimal concentration range would be between 1-3 µM, which gives a strong biological effect (>50% inhibition) with minimal impact on cell viability (>90%).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock (e.g., 10mM in DMSO) D Prepare Serial Dilutions (Dose-Response & Cytotoxicity) A->D B Determine Optimal Cell Seeding Density C Seed Cells in 96-well Plates B->C E Treat Cells with Compound and Controls C->E D->E F Incubate for Optimized Duration E->F G Perform Functional Assay (e.g., Luciferase, Western Blot) F->G H Perform Cytotoxicity Assay (e.g., MTT, LDH) F->H I Calculate IC50 (Functional Data) G->I J Calculate CC50 (Cytotoxicity Data) H->J K Determine Therapeutic Window I->K J->K

Caption: Workflow for optimizing compound concentration.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound This compound Compound->MEK G Start Problem: No Biological Effect CheckCyto Is significant cytotoxicity observed? Start->CheckCyto CheckVehicle Is vehicle control showing toxicity? CheckCyto->CheckVehicle No Sol_Cyto Lower concentration range. Compound is too toxic. CheckCyto->Sol_Cyto Yes CheckPositive Did positive control for the assay work? CheckVehicle->CheckPositive No Sol_Vehicle Reduce final DMSO concentration. Prepare fresh media. CheckVehicle->Sol_Vehicle Yes Sol_Assay Troubleshoot assay protocol. Check reagents and cell health. CheckPositive->Sol_Assay No Sol_Concentration Increase concentration range. Compound may be less potent. CheckPositive->Sol_Concentration Yes

References

Technical Support Center: Overcoming Resistance to 3-Bromo-N-phenylpyridin-4-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action and resistance pathways for 3-bromo-N-phenylpyridin-4-amine is not currently available in published literature. This guide is based on established principles of resistance to kinase inhibitors and pyridine-based anticancer compounds. The troubleshooting advice and experimental protocols provided are general and may require optimization for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

Given its chemical structure, this compound is likely a small molecule kinase inhibitor. Pyridine derivatives are a significant class of compounds in anticancer drug development that target various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

Q2: My cells were initially sensitive to this compound, but now they are showing resistance. What are the possible reasons?

This phenomenon is known as acquired resistance. Common mechanisms include:

  • Target Alteration: Mutations in the target kinase can prevent the drug from binding effectively. A common example is the "gatekeeper" mutation in the ATP-binding pocket of the kinase.[4][5]

  • Target Amplification: The cancer cells may increase the production of the target protein, effectively outcompeting the inhibitor.[6]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.[5][6][7]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can actively remove the compound from the cell, reducing its intracellular concentration.[8]

  • Drug Inactivation: The cells may metabolize and inactivate the compound at a higher rate.[9]

Q3: I am observing intrinsic resistance to this compound in my cell line from the start of my experiments. What could be the cause?

Intrinsic resistance can occur if the cell line naturally possesses one or more of the resistance mechanisms mentioned above. This could be due to pre-existing mutations in the drug's target or high expression of drug efflux pumps.

Q4: How can I confirm the mechanism of resistance in my cell line?

Several experimental approaches can be used:

  • Sequencing: Sequence the target kinase to identify potential mutations.

  • Western Blotting/qRT-PCR: Analyze the expression levels of the target protein and proteins in potential bypass pathways.

  • Efflux Pump Inhibition: Use known inhibitors of efflux pumps (e.g., verapamil for P-gp) in combination with your compound to see if sensitivity is restored.

  • Drug Accumulation Assays: Measure the intracellular concentration of the compound in sensitive versus resistant cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Gradual loss of compound efficacy over time. Development of acquired resistance.1. Establish a resistant cell line by continuous or pulsed exposure to increasing concentrations of the compound.[10][11] 2. Characterize the resistance mechanism (see FAQ Q4). 3. Consider combination therapy with an inhibitor of a bypass pathway.
High IC50 value in a new cell line. Intrinsic resistance.1. Verify the compound's purity and activity on a known sensitive cell line. 2. Investigate potential intrinsic resistance mechanisms (e.g., high efflux pump expression). 3. Screen a panel of different cell lines to find a more sensitive model.
Inconsistent results between experiments. Experimental variability.1. Ensure consistent cell seeding density and growth phase. 2. Use a freshly prepared stock solution of the compound for each experiment. 3. Include positive and negative controls in all assays.
Compound appears to be less effective than expected based on literature for similar compounds. Cell line-specific factors.1. The target of your compound may not be a primary driver of proliferation in your specific cell line. 2. The cell line may have a high metabolic rate, leading to rapid inactivation of the compound.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.

  • Continuous or Pulsed Exposure:

    • Continuous: Culture the cells in the presence of the compound at a concentration equal to the IC50. Once the cells resume normal proliferation, gradually increase the compound's concentration in a stepwise manner.[10][11]

    • Pulsed: Expose the cells to a higher concentration (e.g., 2-3 times the IC50) for a short period (e.g., 24-48 hours), then replace with fresh, drug-free medium. Repeat this cycle.[11]

  • Monitor Resistance: Periodically perform dose-response assays to assess the shift in the IC50 value. A significant increase in the IC50 indicates the development of resistance.

  • Isolate and Expand: Once a resistant population is established, isolate single clones and expand them to generate a stable resistant cell line.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing Resistance Mechanisms and Experimental Workflows

cluster_0 Mechanisms of Resistance to Kinase Inhibitors cluster_1 Resistance Mechanisms A Kinase Inhibitor (e.g., this compound) B Target Kinase A->B Inhibition C Downstream Signaling (Proliferation, Survival) B->C Activation R1 Target Mutation R1->B Alters binding site R2 Target Amplification R2->B Increases protein level R3 Bypass Pathway Activation R3->C Alternative activation R4 Increased Drug Efflux R4->A Reduces intracellular concentration

Caption: Common mechanisms of acquired resistance to kinase inhibitors.

cluster_0 Workflow for Investigating Drug Resistance cluster_1 Validation Experiments Start Observe Decreased Drug Sensitivity Step1 Generate Resistant Cell Line Start->Step1 Step2 Confirm Resistance (IC50 Shift) Step1->Step2 Step3 Hypothesize Resistance Mechanism Step2->Step3 Step4 Experimental Validation Step3->Step4 V1 Target Sequencing Step4->V1 V2 Expression Analysis (Western Blot, qPCR) Step4->V2 V3 Efflux Pump Inhibition Assay Step4->V3 Step5 Develop Strategy to Overcome Resistance End Resensitization or Alternative Therapy Step5->End V1->Step5 V2->Step5 V3->Step5

Caption: A typical experimental workflow for identifying and overcoming drug resistance.

Quantitative Data for Analogous Compounds

Note: The following data is for illustrative purposes and represents typical IC50 values for other pyridine-based kinase inhibitors, not this compound.

Compound ClassTargetCell LineIC50 (nM)Reference
Pyridine DerivativesEGFRBaf3-EGFR L858R/T790M/C797S8-11[12]
Pyridine DerivativesVEGFR-2--[2]
Pyrimidine DerivativesVariousHepG2, MCF-7, A549Varies[3]

This technical support guide provides a framework for researchers encountering resistance to this compound. By systematically investigating the potential mechanisms of resistance and employing appropriate experimental strategies, it may be possible to overcome this challenge and advance your research.

References

Technical Support Center: Purification of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 3-bromo-N-phenylpyridin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, over-brominated or under-brominated species, and side-products from competing reactions. Depending on the synthetic route, potential impurities could be N-phenylpyridin-4-amine, 3,5-dibromo-N-phenylpyridin-4-amine, or isomers formed during the bromination or amination steps.

Q2: My purified this compound appears as an oil or waxy solid and is difficult to handle. How can I obtain a crystalline solid?

A2: Amines and pyridine derivatives can sometimes be challenging to crystallize. If your compound oils out, consider the following:

  • Trituration: Attempt to solidify the material by stirring it with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether).

  • Recrystallization Solvent Screening: Experiment with a variety of solvent systems. A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, often yields better crystals. Start by dissolving the compound in a good solvent (like dichloromethane or ethyl acetate) and slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed, then heat until clear and allow to cool slowly.

  • Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride salt) which may have better crystalline properties. The free base can often be regenerated after purification by treatment with a mild base.

Q3: I am seeing significant product loss during column chromatography. What are the likely causes and solutions?

A3: Product loss on a silica gel column can be due to several factors:

  • Irreversible Adsorption: Aromatic amines can sometimes bind strongly to the acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).

  • Compound Instability: The compound may be degrading on the silica gel. To check for this, you can perform a "spot test" by dissolving your crude material, spotting it on a TLC plate, and letting it sit for an extended period before eluting to see if new spots appear. If degradation is observed, alternative purification methods like recrystallization should be prioritized.

  • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Q4: My fractions from column chromatography are still impure. What can I do to improve the separation?

A4: To improve separation during column chromatography:

  • Optimize the Solvent System: A small change in solvent polarity can have a significant impact on separation. Experiment with different solvent ratios and even different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.

  • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

1. Slurry Preparation:

  • In a beaker, add silica gel (230-400 mesh) to the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). The volume of the eluent should be sufficient to create a pourable slurry.
  • Stir the slurry gently to remove any trapped air bubbles.

2. Column Packing:

  • Secure a glass column vertically.
  • Pour the silica gel slurry into the column.
  • Gently tap the sides of the column to ensure even packing and remove any air pockets.
  • Allow the solvent to drain until the solvent level is just above the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed using a pipette.
  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
  • Collect fractions in test tubes.
  • Monitor the elution of the compound by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude material in a test tube.
  • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.
  • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/pentane.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
  • Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Troubleshooting Common Issues in Column Chromatography

IssuePotential CauseRecommended Solution
No compound eluting Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Compound is irreversibly adsorbed.Use a deactivated silica gel (e.g., with triethylamine).
Compound elutes with the solvent front Solvent system is too polar.Decrease the polarity of the eluent.
Poor separation of spots Improper solvent system.Re-optimize the eluent using TLC; consider a different solvent mixture.
Column was poorly packed or loaded.Repack the column carefully; use dry loading for the sample.
Streaking of spots on TLC Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Sample is overloaded on the TLC plate.Spot a more dilute solution of the sample.

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Notes
Flash Column Chromatography Ethyl Acetate / Hexanes (10:90 to 50:50)Adjust ratio based on TLC. For more polar impurities, a gradient to a more polar system may be needed.
Dichloromethane / Methanol (99:1 to 95:5)Useful for more polar compounds.
Recrystallization IsopropanolGood for moderately polar compounds.
Ethyl Acetate / HexanesDissolve in hot ethyl acetate, add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate.
TolueneCan be effective for aromatic compounds.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end Result start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst analysis TLC / NMR Analysis col_chrom->analysis recryst->analysis pure Pure Product analysis->pure Purity > 95% impure Impure Product analysis->impure Purity < 95% impure->col_chrom Re-purify impure->recryst Re-purify Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield / Purity check_tlc Review TLC Data start->check_tlc check_stability Assess Compound Stability on Silica start->check_stability adjust_solvent Adjust Solvent System check_tlc->adjust_solvent Poor Separation deactivate_silica Deactivate Silica Gel check_stability->deactivate_silica Degradation Observed change_method Switch to Recrystallization check_stability->change_method Significant Degradation

Technical Support Center: Palladium-Catalyzed Amination of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the palladium-catalyzed amination of 3-bromo-N-phenylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific Buchwald-Hartwig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination of this compound?

A1: The success of this reaction hinges on the careful selection of the palladium catalyst system (precatalyst and ligand), the base, and the solvent. The electronic properties and steric hindrance of the this compound substrate make it a challenging coupling partner. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and minimize side reactions.

Q2: Which palladium precatalysts and ligands are recommended for this type of substrate?

A2: For electron-rich and sterically hindered heteroaryl halides like this compound, bulky biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have shown success in similar aminations of halo-pyridines.[1] It is often advantageous to use commercially available precatalysts where the ligand is already coordinated to the palladium source (e.g., XPhos Pd G3, RuPhos Pd G3), as these can be more stable and lead to more reproducible results.

Q3: What is the best choice of base for this reaction?

A3: The choice of base is critical and can significantly impact the reaction yield. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times. For challenging substrates, lithium bis(trimethylsilyl)amide (LiHMDS) has also been shown to be effective.[1]

Q4: What are common side reactions, and how can they be minimized?

A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture, and by optimizing the ligand and base. Another potential side reaction is the formation of diarylamine products, though this is less common with secondary amines. Careful control of stoichiometry and reaction time can help to reduce the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the palladium-catalyzed amination of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium(0) active species has not been generated or has decomposed. 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition and reductive elimination. 3. Incorrect Base: The base is not strong enough to deprotonate the amine or is sterically hindered. 4. Solvent Issues: The solvent is not anhydrous or is of poor quality. 5. Pyridine Inhibition: The nitrogen on the pyridine ring is coordinating to the palladium catalyst and inhibiting it.1. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3). Ensure all reagents and solvents are rigorously degassed. 2. Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, BrettPhos, or SPhos. 3. Switch to a stronger base like NaOtBu or LiHMDS. If using a weaker base like Cs₂CO₃, try increasing the reaction temperature. 4. Use anhydrous, degassed solvent. Toluene and dioxane are common choices. 5. Increase the ligand-to-palladium ratio to favor coordination of the phosphine ligand over the pyridine nitrogen.
Formation of Hydrodehalogenation Byproduct 1. Presence of Water or Oxygen: These can lead to catalyst decomposition and side reactions. 2. Suboptimal Ligand/Base Combination: The chosen conditions may favor the hydrodehalogenation pathway. 3. High Reaction Temperature: Excessive heat can promote decomposition pathways.1. Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line) with anhydrous, degassed reagents and solvents. 2. Experiment with different ligands and bases. Sometimes a slightly weaker base can disfavor this side reaction. 3. Try running the reaction at a lower temperature for a longer period.
Inconsistent Results 1. Variable Reagent Quality: Purity of the starting material, amine, catalyst, ligand, and base can vary between batches. 2. Atmosphere Control: Inconsistent exclusion of air and moisture. 3. Stirring Efficiency: Inconsistent mixing, especially with heterogeneous bases like Cs₂CO₃.1. Use freshly purified starting materials and high-purity, commercially available catalysts, ligands, and bases. 2. Always use a glovebox or proper Schlenk techniques for setting up the reaction. 3. Ensure vigorous stirring throughout the reaction.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of a 3-Bromopyridine Derivative

This protocol is based on conditions reported for the amination of 3-bromo-2-aminopyridine.[1]

Parameter Condition
Palladium Precatalyst RuPhos Pd G3 (2-4 mol%)
Ligand RuPhos (if not using a precatalyst)
Base LiHMDS (2.5 equivalents)
Solvent Anhydrous, degassed THF or Toluene
Temperature 65-100 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Steps:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), the base (e.g., LiHMDS, 2.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (start with a range of 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Check Catalyst System start->catalyst ligand Screen Ligands (XPhos, RuPhos, BrettPhos) catalyst->ligand If precatalyst is not working base Optimize Base (NaOtBu, LiHMDS) catalyst->base If conversion is still low success Successful Reaction ligand->success conditions Verify Reaction Conditions base->conditions base->success solvent Use Anhydrous/Degassed Solvent conditions->solvent atmosphere Ensure Inert Atmosphere conditions->atmosphere solvent->success atmosphere->success

A flowchart for troubleshooting low conversion in the amination reaction.

Key Reaction Parameters and Their Interdependencies

Reaction_Parameters sub This compound cat Palladium Catalyst (Precatalyst + Ligand) sub->cat influences choice of base Base (e.g., NaOtBu, LiHMDS) cat->base interacts with yield Yield & Purity cat->yield solv Solvent (e.g., Toluene, THF) base->solv solubility depends on base->yield temp Temperature solv->temp determines reflux temp->yield

A diagram illustrating the relationships between key reaction parameters.

References

Validation & Comparative

A Comparative Guide to 3-bromo-N-phenylpyridin-4-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. This guide provides a comparative analysis of 3-bromo-N-phenylpyridin-4-amine, a potent kinase inhibitor, alongside established drugs such as Gefitinib, Imatinib, and Sorafenib. The comparison is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the oncogenic signaling cascades. This guide focuses on comparing the efficacy of this compound and its derivatives against other well-established kinase inhibitors targeting key kinases in oncology: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-Abl), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Comparison of Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound derivatives and other selected kinase inhibitors against their primary targets.

Table 1: Inhibitory Activity against EGFR Tyrosine Kinase

CompoundTarget KinaseIC50 (nM)Reference
4-[(3-bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidineEGFR0.008[1]
4-[(3-bromophenyl)amino]-7-(methylamino)pyrido[4,3-d]pyrimidineEGFR0.13[1]
GefitinibEGFR13.06 - 77.26[2][3]
Gefitinib (mutant EGFR)EGFR (L858R)45[4]

Table 2: Inhibitory Activity against Abl Tyrosine Kinase

CompoundTarget KinaseIC50 (µM)Reference
Imatinibv-Abl0.6[5]
Imatinibc-Abl0.4[6]

Table 3: Inhibitory Activity against Pro-angiogenic Receptor Tyrosine Kinases

CompoundTarget KinaseIC50 (nM)Reference
SorafenibVEGFR-290[7][8]
SorafenibVEGFR-320[8]
SorafenibPDGFR-β57[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, Abl, VEGFR-2)

    • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)

    • ATP (Adenosine Triphosphate)

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well or 384-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.[10]

    • In a multi-well plate, add the kinase and the test compound dilution (or DMSO for control).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[9][10]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Measure the luminescence using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[11][12][13]

  • Reagents and Materials:

    • Cancer cell line (e.g., A431 for EGFR, K562 for Bcr-Abl)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

    • Solubilization solution (e.g., SDS-HCl solution or DMSO)[14]

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

    • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Cellular Autophosphorylation Assay (for EGFR)

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in intact cells.

  • Reagents and Materials:

    • A431 human epidermoid carcinoma cells (overexpress EGFR)[15]

    • Serum-free cell culture medium

    • EGF (Epidermal Growth Factor)

    • Test compound

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Antibodies: anti-EGFR (for capture) and anti-phosphotyrosine (for detection)

    • ELISA plates and reagents

  • Procedure:

    • Plate A431 cells and grow to near confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.[15]

    • Wash the cells with cold PBS and lyse them.

    • Quantify the amount of phosphorylated EGFR in the cell lysates using a sandwich ELISA. The plate is coated with an anti-EGFR antibody, and the captured phosphorylated EGFR is detected with a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.[15]

    • The signal is developed with a colorimetric substrate and measured using a plate reader. The IC50 value is then calculated.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Gefitinib Gefitinib/ 3-bromo-N-phenyl- pyridin-4-amine Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Abl_Signaling_Pathway BCR_ABL BCR-Abl Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: BCR-Abl Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Ras_MAPK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition.

Conclusion

This guide provides a comparative overview of this compound and its potent derivatives alongside established kinase inhibitors. The presented data highlights the significant potential of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold as a highly effective inhibitor of EGFR. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel kinase inhibitors. The signaling pathway diagrams provide a visual context for understanding the mechanisms of action of these targeted therapies. As the field of kinase inhibitor research continues to evolve, rigorous comparative studies are essential for identifying the next generation of effective cancer therapeutics.

References

Structure-Activity Relationship (SAR) of 3-Bromo-N-phenylpyridin-4-amine Analogues as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

The 3-bromo-N-phenylpyridin-4-amine scaffold has emerged as a crucial pharmacophore in the design of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Extensive structure-activity relationship (SAR) studies have revealed that modifications to this core structure, especially through the inclusion of a fused pyrimidine ring to form pyrido[d]pyrimidines, can dramatically influence inhibitory potency and cellular activity. This guide provides a comparative analysis of these analogues, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel therapeutics.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine analogues has been systematically evaluated against the EGFR tyrosine kinase. The following table summarizes the key SAR findings, highlighting the impact of substitutions on the pyridopyrimidine core. The data is primarily drawn from seminal studies on isomeric pyrido[d]pyrimidines, which demonstrate the profound effect of nitrogen placement and substitution patterns on activity.

Compound IDPyrido[d]pyrimidine IsomerSubstitution (R)IC50 (nM) vs. Isolated EGFRIC50 (nM) vs. A431 Cell Autophosphorylation
1 Pyrido[4,3-d]pyrimidine7-NH₂1.1150
2 Pyrido[4,3-d]pyrimidine7-NHMe0.1318
3 Pyrido[4,3-d]pyrimidine7-NMe₂0.4625
4 Pyrido[3,4-d]pyrimidine6-NH₂0.054
5 Pyrido[3,4-d]pyrimidine6-NHMe0.0082
6 Pyrido[3,2-d]pyrimidine6-NH₂2.5180
7 Pyrido[3,2-d]pyrimidine6-NHMe2.1200
8 Pyrido[2,3-d]pyrimidine7-NH₂18>1000
9 Pyrido[2,3-d]pyrimidine7-NHMe3.2800

Data compiled from studies by Maguire et al. (1996, 1997).[1][2]

Key Insights from SAR Data:

  • Isomeric Effects: The arrangement of the pyridine nitrogen relative to the fused pyrimidine ring is critical for activity. The pyrido[3,4-d] and pyrido[4,3-d] isomers (Compounds 1-5) are the most potent, followed by the pyrido[3,2-d] series (Compounds 6-7), while the pyrido[2,3-d] analogues (Compounds 8-9) are the least active.[2]

  • Substitution at the 6- or 7-position: Introduction of small alkylamino groups at the 6- or 7-position of the most active isomers dramatically increases potency. For instance, the 6-(methylamino)pyrido[3,4-d]pyrimidine (Compound 5) is the most potent analogue identified, with an IC50 of 0.008 nM against the isolated enzyme.[2]

  • Cellular vs. Enzymatic Activity: A positive correlation exists between the inhibition of the isolated EGFR enzyme and the inhibition of EGFR autophosphorylation in A431 cells, confirming that these compounds effectively target the kinase in a cellular context.[2]

  • Solubilizing Groups: Further studies have shown that introducing weakly basic amine-containing side chains at the 7-position can increase aqueous solubility while retaining high inhibitory activity.[1]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key takeaways from the SAR studies, highlighting the positions on the pyridopyrimidine ring where modifications significantly impact inhibitory potency against EGFR.

Caption: Key structural features influencing the inhibitory activity of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine analogues.

Experimental Protocols

The following are representative protocols for the key assays used to determine the inhibitory activity of the this compound analogues.

EGFR Tyrosine Kinase Inhibition Assay (Isolated Enzyme)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified, full-length EGFR.

Materials:

  • Purified full-length human EGFR

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Filter paper

Workflow Diagram:

EGFR_Kinase_Assay start Start: Prepare Reagents preincubation Pre-incubate EGFR enzyme with test compound (or DMSO control) in kinase buffer. start->preincubation initiate_reaction Initiate reaction by adding [γ-³²P]ATP and peptide substrate. preincubation->initiate_reaction incubation Incubate at room temperature (e.g., 10-20 minutes). initiate_reaction->incubation stop_reaction Stop reaction by spotting the mixture onto filter paper and immersing in cold TCA. incubation->stop_reaction wash Wash filter papers with TCA to remove unincorporated [γ-³²P]ATP. stop_reaction->wash quantify Quantify incorporated radioactivity using a scintillation counter. wash->quantify analyze Calculate % inhibition relative to control and determine IC50 values. quantify->analyze end End analyze->end

Caption: Workflow for determining IC50 values against isolated EGFR.

Procedure:

  • Test compounds are serially diluted in DMSO.

  • The purified EGFR enzyme is pre-incubated with the test compound dilutions (or DMSO for control) in the kinase reaction buffer for a short period (e.g., 10 minutes) at room temperature.

  • The kinase reaction is initiated by the addition of a mixture of the poly(Glu,Tyr) substrate and [γ-³²P]ATP.

  • The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) at room temperature.

  • The reaction is terminated by spotting an aliquot of the reaction mixture onto filter paper, which is then immersed in cold 10% trichloroacetic acid (TCA).

  • The filter papers are washed multiple times with TCA to remove any unincorporated radiolabeled ATP.

  • The amount of ³²P incorporated into the peptide substrate on the filter paper is quantified using liquid scintillation counting.

  • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control, and IC50 values are determined by non-linear regression analysis.

A431 Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit EGF-stimulated autophosphorylation of the EGFR in a whole-cell context.

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Test compounds dissolved in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Anti-phosphotyrosine antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • A431 cells are grown to near confluency in multi-well plates and then serum-starved for 24 hours.

  • The cells are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • The cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce EGFR autophosphorylation.

  • The stimulation is terminated by aspirating the medium and lysing the cells with ice-cold lysis buffer.

  • The cell lysates are clarified by centrifugation, and the protein concentration is determined.

  • Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with an anti-phosphotyrosine antibody to detect the level of phosphorylated EGFR.

  • The bands corresponding to phosphorylated EGFR are visualized and quantified using a suitable detection method (e.g., chemiluminescence).

  • The level of inhibition of autophosphorylation is determined relative to the EGF-stimulated control (without compound), and IC50 values are calculated.

References

A Comparative Analysis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine Isomers as Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Efficacy of Isomeric Pyrido[d]pyrimidines in Epidermal Growth Factor Receptor (EGFR) Inhibition, Supported by Experimental Data.

The quest for potent and selective kinase inhibitors is a cornerstone of modern oncology research. Within this landscape, derivatives of 4-(phenylamino)quinazolines and their bioisosteres have emerged as a promising class of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. This guide provides a comparative analysis of the efficacy of four isomeric series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines as inhibitors of EGFR tyrosine kinase activity. By examining their structure-activity relationships, this report aims to furnish researchers with a clear, data-driven perspective on these potential anti-cancer agents.

Efficacy Comparison of Isomeric Pyrido[d]pyrimidines

The inhibitory potency of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine isomers against isolated EGFR was evaluated, with the results presented in terms of IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%). The data reveals significant differences in efficacy based on the arrangement of the nitrogen atom within the pyridine ring.[1]

Overall, the pyrido[3,4-d] and pyrido[4,3-d] series demonstrated the most potent inhibitory activity, followed by the pyrido[3,2-d] compounds. The pyrido[2,3-d] analogues were found to be the least active of the four isomeric series.[1] This highlights the critical role of the scaffold's geometry in its interaction with the ATP-binding site of the EGFR enzyme.

Further structure-activity relationship (SAR) studies on 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines have shown that the introduction of weakly basic amine derivatives can lead to both increased aqueous solubility and retention of high inhibitory activity.[2]

Isomeric SeriesSubstituent (R)IC50 (nM) vs. Isolated EGFR
Pyrido[4,3-d]pyrimidine 7-NH₂0.30
7-NHMe0.13
7-NMe₂0.49
Pyrido[3,4-d]pyrimidine 6-NH₂0.038
6-NHMe0.008
6-NMe₂0.053
Pyrido[3,2-d]pyrimidine 7-NH₂1.1
7-NHMe1.1
7-NMe₂0.93
Pyrido[2,3-d]pyrimidine 7-NH₂2.6
7-NHMe0.94
7-NMe₂2.5

In Vitro Cellular Activity

Selected compounds were further evaluated for their ability to inhibit the autophosphorylation of EGFR in A431 human epidermoid carcinoma cells. This cell line is characterized by the overexpression of EGFR, making it a relevant model for studying EGFR-targeted therapies.[3][4][5] A strong positive correlation was observed between the inhibition of the isolated enzyme and the inhibition of EGFR autophosphorylation in the cellular context, validating the therapeutic potential of these compounds.[1] For instance, weakly basic amine derivatives of the 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidine series exhibited IC50 values in the range of 8-40 nM for the inhibition of EGFR autophosphorylation in A431 cells.[2]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the enzyme, they block the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Binds Inhibitor Pyrido[d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines

The general synthesis of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives involves the nucleophilic substitution of the corresponding 4-chloro or 4-fluoro precursors with 3-bromoaniline. The precursors are synthesized through a series of reactions starting from the appropriate aminopyridinecarbonitriles.

Synthesis_Workflow Start Aminopyridine- carbonitrile Step1 Cyclization Start->Step1 Step2 Chlorination/ Fluorination Step1->Step2 Precursor 4-Halo-pyrido[d]- pyrimidine Step2->Precursor Step3 Nucleophilic Substitution with 3-bromoaniline Precursor->Step3 Product 4-[(3-bromophenyl)amino]- pyrido[d]pyrimidine Step3->Product

References

A Comparative Guide to the Off-Target Profiling of 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the off-target profiling of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. Due to the absence of specific published data for this compound, this guide outlines a robust, industry-standard strategy for its characterization. This approach is based on the inferred activity of compounds with similar aminopyridine scaffolds, which are frequently developed as kinase inhibitors. For comparative purposes, we contrast this strategy with the known off-target profile of a well-characterized kinase inhibitor, Dasatinib.

Comparative Analysis of Kinase Inhibition Profiles

A primary step in off-target profiling for a putative kinase inhibitor is to screen it against a broad panel of kinases. This provides a quantitative measure of its selectivity. The data presented below is a hypothetical kinase inhibition profile for this compound, benchmarked against the known profile of Dasatinib.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Reference)Kinase Family
Primary Target(s)
ABL195%99%Tyrosine Kinase
SRC92%98%Tyrosine Kinase
Potential Off-Targets
LCK85%97%Tyrosine Kinase
YES182%96%Tyrosine Kinase
FYN78%95%Tyrosine Kinase
EGFR45%15%Tyrosine Kinase
VEGFR230%60%Tyrosine Kinase
PDGFRβ25%75%Tyrosine Kinase
c-KIT60%92%Tyrosine Kinase
p38α (MAPK14)15%88%Serine/Threonine Kinase
JNK1 (MAPK8)10%40%Serine/Threonine Kinase
CDK25%25%Serine/Threonine Kinase

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Dasatinib is derived from published literature and serves as a reference for a multi-kinase inhibitor.

Safety Pharmacology Profiling

To assess potential adverse effects, a safety pharmacology panel is employed to screen the compound against a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 2: In Vitro Safety Pharmacology Profile (% Inhibition at 10 µM)

TargetThis compound (Hypothetical)Dasatinib (Reference)Target ClassPotential Adverse Effect
hERG12%25%Ion ChannelCardiac Arrhythmia
5-HT2B8%55%GPCRValvular Heart Disease
Dopamine D25%10%GPCRNeurological Side Effects
Muscarinic M1<5%<10%GPCRAnticholinergic Effects
Adrenergic α1A7%15%GPCRCardiovascular Effects
Sodium Channel (Nav1.5)3%20%Ion ChannelCardiac Conduction Issues
Cytotoxicity Assessment

Evaluating the general cytotoxicity of a compound is crucial. This is often performed across multiple cell lines to identify potential for cell-type specific toxicity.

Table 3: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compound (Hypothetical)Dasatinib (Reference)Cell Type
HEK293> 5025Human Embryonic Kidney
HepG23515Human Hepatocellular Carcinoma
A5492810Human Lung Carcinoma
K56250.005Human Chronic Myelogenous Leukemia

Experimental Protocols

Kinase Selectivity Profiling (Radiometric Assay)
  • Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

  • Methodology:

    • Kinase reactions are initiated by mixing the kinase, a specific peptide or protein substrate, and ATP (radiolabeled with ³³P-γ-ATP).

    • The test compound (e.g., this compound) is added at a fixed concentration (e.g., 1 µM).

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control.

In Vitro Safety Pharmacology Profiling (Binding Assays)
  • Objective: To identify potential off-target interactions with a panel of receptors, transporters, and ion channels.

  • Methodology:

    • Cell membranes or recombinant proteins expressing the target of interest are prepared.

    • A radiolabeled ligand specific for the target is incubated with the protein preparation in the presence and absence of the test compound (e.g., at 10 µM).

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioligand is quantified by scintillation counting.

    • The percentage of inhibition of radioligand binding by the test compound is calculated.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the compound on cell viability and proliferation.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations

Experimental_Workflow_for_Off_Target_Profiling cluster_Discovery Compound Discovery & Synthesis cluster_Profiling Off-Target Profiling cluster_Analysis Data Analysis & Interpretation cluster_Decision Decision Making Compound This compound Kinase_Profiling Kinase Panel Screening (e.g., 400+ kinases) Compound->Kinase_Profiling Primary Screening Safety_Profiling Safety Pharmacology Panel (e.g., 44 targets) Compound->Safety_Profiling Primary Screening Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) Compound->Cytotoxicity Primary Screening Selectivity_Assessment Assess Kinase Selectivity (S-Score, Gini Coefficient) Kinase_Profiling->Selectivity_Assessment Toxicity_Assessment Identify Potential Toxicities Safety_Profiling->Toxicity_Assessment Cytotoxicity->Toxicity_Assessment SAR Structure-Activity Relationship (SAR) for Off-Targets Selectivity_Assessment->SAR Toxicity_Assessment->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Go_NoGo Go/No-Go Decision SAR->Go_NoGo Lead_Optimization->Go_NoGo

Caption: Experimental Workflow for Off-Target Profiling.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC_Family SRC Family Kinases (SRC, LCK, FYN) RTK->SRC_Family PI3K PI3K RTK->PI3K RAS RAS SRC_Family->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation Compound This compound Compound->RTK Off-Target Inhibition Compound->SRC_Family Primary Target Inhibition Comparative_Logic cluster_compoundA This compound cluster_compoundB Alternative: Dasatinib cluster_comparison Comparative Assessment A_Profile Hypothetical Off-Target Profile A_Selectivity Unknown Selectivity A_Profile->A_Selectivity A_Safety Unknown Safety A_Profile->A_Safety Compare_Selectivity Compare Kinase Selectivity A_Selectivity->Compare_Selectivity Compare_Safety Compare Safety Liabilities A_Safety->Compare_Safety B_Profile Known Off-Target Profile B_Selectivity Known Multi-Kinase Inhibitor B_Profile->B_Selectivity B_Safety Established Safety Profile B_Profile->B_Safety B_Selectivity->Compare_Selectivity B_Safety->Compare_Safety

Comparative Analysis of 3-bromo-N-phenylpyridin-4-amine and Next-Generation BET Inhibitors for Selective BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prototypical BET (Bromodomain and Extra-Terminal) family inhibitor, (+)-JQ1, and other notable selective inhibitors of BRD4 (Bromodomain-containing protein 4). While the specific compound 3-bromo-N-phenylpyridin-4-amine lacks sufficient public data on its inhibitory activity, this guide will focus on well-characterized aminopyridine and similar heterocyclic scaffolds that have demonstrated potent and selective inhibition of BRD4. This comparison aims to inform researchers on the available tools for studying BRD4 function and to guide the development of future selective inhibitors.

BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as MYC. Its involvement in various cancers has made it an attractive therapeutic target. The development of small molecule inhibitors targeting the bromodomains of BRD4 has been a significant focus of cancer research.

Quantitative Comparison of BRD4 Inhibitors

The following table summarizes the in vitro potency of several key BRD4 inhibitors. The data highlights the affinity of these compounds for the two bromodomains of BRD4 (BD1 and BD2) and, where available, their selectivity for other members of the BET family.

CompoundTarget(s)IC50 / Ki (BD1)IC50 / Ki (BD2)Selectivity Notes
(+)-JQ1 BRD2, BRD3, BRD4, BRDTIC50: 77 nM[1]IC50: 33 nM[1]Pan-BET inhibitor, serves as a widely used chemical probe.[1]
OTX-015 (Birabresib) BRD2, BRD3, BRD4IC50: 92-112 nM (for BETs)[2][3]EC50: 10-19 nM (for BETs)[4]Orally bioavailable pan-BET inhibitor.[3]
RVX-208 (Apabetalone) BRD4 (BD2 selective)-Preferential for BD2[5]Shows selectivity for the second bromodomain (BD2) of BET proteins.[5]
ABBV-075 (Mivebresib) BRD2, BRD4, BRDTKi: 1-2.2 nM[6][7]Ki: 1-2.2 nM[6][7]Potent pan-BET inhibitor with selectivity over BRD3 (Ki: 12.2 nM).[6][7]

Signaling Pathways and Experimental Validation

BRD4 Signaling Pathway

BRD4 plays a critical role in transcriptional activation by binding to acetylated histones at enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of target genes, including the proto-oncogene MYC. Inhibition of BRD4 disrupts this process, leading to the downregulation of MYC and subsequent cell cycle arrest and apoptosis in cancer cells. BRD4 is also implicated in other signaling pathways, including the NF-κB and JAK/STAT pathways, highlighting its multifaceted role in cellular processes.[8][9][10]

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Transcriptional Regulation cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates MYC MYC Gene RNAPII->MYC transcribes MYC_Protein MYC Protein MYC->MYC_Protein translates to CellCycle Cell Cycle Progression MYC_Protein->CellCycle Apoptosis Apoptosis Inhibition MYC_Protein->Apoptosis Inhibitor BET Inhibitor (e.g., JQ1) Inhibitor->BRD4 inhibits binding Experimental_Workflow Workflow for BRD4 Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay (Binding Inhibition) ITC Isothermal Titration Calorimetry (Binding Affinity) CETSA Cellular Thermal Shift Assay (Target Engagement) AlphaScreen->CETSA Proceed if potent ITC->CETSA Proceed if potent WesternBlot Western Blot (MYC Downregulation) CETSA->WesternBlot Confirm target engagement CellViability Cell Viability Assays (e.g., MTS, CellTiter-Glo) WesternBlot->CellViability Confirm downstream effect

References

A Comparative Analysis of In Vitro and In Vivo Efficacy: A Case Study on Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the topic of comparing the in vitro and in vivo activity of 3-bromo-N-phenylpyridin-4-amine. Due to the absence of publicly available experimental data for this specific compound, this document will use a well-characterized, structurally related compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , as a representative example to illustrate the principles of such a comparison. CYC116 is a potent inhibitor of Aurora kinases, and the data presented herein is based on published scientific literature.

Introduction

The successful translation of a potential drug candidate from the laboratory to clinical application hinges on a thorough understanding of its activity both in controlled in vitro environments and in complex in vivo biological systems. This guide provides a comparative overview of the in vitro and in vivo performance of CYC116, a small molecule inhibitor targeting Aurora kinases, which are crucial regulators of cell division and are frequently overexpressed in various cancers. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to offer a comprehensive resource for researchers in the field of oncology and drug discovery.

Data Presentation: A Comparative Summary

The efficacy of CYC116 has been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data, offering a clear comparison of its activity at the molecular, cellular, and organismal levels.

Table 1: In Vitro Kinase Inhibition Profile of CYC116
Target KinaseIC50 (nM)Ki (nM)
Aurora A448.0
Aurora B199.2
Aurora C69N/A
VEGFR26944

Data sourced from published literature.[1][2] IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the target.

Table 2: In Vitro Antiproliferative Activity of CYC116 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia34
NCI-H460Non-Small Cell Lung Cancer681
A2780Ovarian Carcinoma151
HeLaCervical Cancer590
MCF7Breast Cancer599
HCT-116Colon Carcinoma340

Data represents the concentration of CYC116 required to inhibit cell proliferation by 50% after a 72 or 96-hour incubation period, as determined by MTT assay.[3][4]

Table 3: In Vivo Efficacy of CYC116 in a Human Tumor Xenograft Model
Animal ModelTumor TypeDosing RegimenTumor Growth Delay (days)
MiceNCI-H460 (NSCLC)75 mg/kg, oral, once daily for 5 days2.3
MiceNCI-H460 (NSCLC)100 mg/kg, oral, once daily for 5 days5.8

Tumor growth delay is a measure of the antitumor activity of the compound in vivo.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.

In Vitro Aurora Kinase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of purified Aurora kinases.

Methodology:

  • Reaction Setup: Kinase reactions are performed in a buffer solution containing purified recombinant Aurora A or Aurora B kinase, a peptide substrate (e.g., kemptide), and ATP radiolabeled with ³²P.

  • Compound Incubation: The test compound (e.g., CYC116) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of a Mg/ATP mixture and incubated at 30°C for a defined period (e.g., 30 minutes). The reaction is then stopped by the addition of phosphoric acid.

  • Quantification: The radiolabeled, phosphorylated substrate is separated from the unreacted ATP, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound at a range of concentrations and incubated for a specified duration (e.g., 72 or 96 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.[3][5][6]

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells (e.g., NCI-H460) is injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) according to a specific dosing schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth delay or tumor growth inhibition are calculated.[7][8][9]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_input In Vitro Analysis cluster_output In Vivo Analysis compound Test Compound (e.g., CYC116) kinase_assay Kinase Inhibition Assay (IC50, Ki) compound->kinase_assay Enzymatic Assay cell_assay Cell Proliferation Assay (e.g., MTT) (IC50) compound->cell_assay Cell-based Assay xenograft Human Tumor Xenograft Model (Mice) compound->xenograft Oral Administration kinase Purified Aurora Kinase kinase->kinase_assay cells Cancer Cell Lines cells->cell_assay efficacy In Vivo Efficacy (Tumor Growth Delay) kinase_assay->efficacy Correlation cell_assay->efficacy Correlation xenograft->efficacy Tumor Growth Measurement

Caption: Experimental workflow comparing in vitro and in vivo evaluation of a kinase inhibitor.

G cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Mitotic_Failure Mitotic Failure & Polyploidy Prophase->Mitotic_Failure Anaphase Anaphase Metaphase->Anaphase Metaphase->Mitotic_Failure Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis->Mitotic_Failure AuroraA Aurora A AuroraA->Prophase Centrosome Separation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Abscission Inhibitor CYC116 Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Apoptosis Apoptosis (Cell Death) Mitotic_Failure->Apoptosis leads to

Caption: Simplified signaling pathway of Aurora kinases in mitosis and the effect of inhibition.

References

Comparative Analysis of Kinase Cross-Reactivity for 3-bromo-N-phenylpyridin-4-amine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity of compounds structurally related to 3-bromo-N-phenylpyridin-4-amine. Due to the limited publicly available data on the specific titular molecule, this guide focuses on close structural analogs, primarily derivatives of 4-(phenylamino)quinazolines and 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines. The experimental data presented herein is crucial for understanding the selectivity profile and potential off-target effects of this class of kinase inhibitors.

Executive Summary

Compounds based on the 4-(phenylamino)pyridine and related heterocyclic scaffolds are a prominent class of kinase inhibitors. The substitution pattern on both the phenyl ring and the heterocyclic core plays a critical role in determining the primary target and the broader selectivity profile. While direct cross-reactivity data for this compound is not extensively documented, analysis of its close analogs reveals a strong propensity for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, modifications to this core structure can shift the primary target and introduce cross-reactivity with other kinase families. This guide presents a comparative overview of the inhibitory activities of key analogs against a panel of kinases, details the experimental methodologies used for such determinations, and visualizes the relevant signaling pathways.

Kinase Inhibition Profile Comparison

The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds against various kinases. The data highlights the potent activity against EGFR for the 4-[(3-bromophenyl)amino]pyrimidine series and showcases how structural alterations can lead to inhibition of other kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Adenosine Kinase (AK).

Compound/Analog ClassPrimary Target(s)Other Kinases Inhibited (IC50)Reference Compound Example
4-[(3-bromophenyl)amino]pyrido[d]pyrimidines EGFRerbB2 (high selectivity within the erbB family)[1]6-(methylamino)pyrido[3,4-d]pyrimidine (IC50 = 0.008 nM vs EGFR)[1]
PD173074 FGFR1, FGFR3VEGFR2 (~100 nM), PDGFR (17,600 nM), c-Src (19,800 nM), EGFR (>50,000 nM)[2]N/A
ABT-702 Adenosine Kinase (AK)Highly selective; >1300-fold selectivity against other receptors and enzymes[3]N/A

Experimental Protocols

The determination of kinase inhibition profiles is critical for the development of selective therapeutics. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Test compound (e.g., this compound analog)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:

    • Kinase reaction buffer

    • A specific concentration of the recombinant kinase

    • The kinase-specific substrate

    • The test compound at various concentrations (a DMSO control is also included).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is within the linear range.

  • Termination of Reaction and Substrate Capture: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The contents of each well are then transferred to a filter plate. The substrate, now potentially radiolabeled, is captured on the filter membrane, while the unreacted radiolabeled ATP is washed away.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The filter plate is dried, and a scintillant is added to each well. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-(phenylamino)pyridine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the major signaling axes downstream of EGFR activation.

Caption: EGFR signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor. This process begins with the synthesis of the compound and progresses through primary screening to comprehensive profiling against a large panel of kinases.

Kinase_Profiling_Workflow A Compound Synthesis (e.g., this compound analog) B Primary Kinase Assay (e.g., against EGFR) A->B C Determine IC50 B->C D Kinase Panel Screening (e.g., >100 kinases) C->D If potent E Identify Off-Targets D->E F Secondary Assays (Cell-based assays) E->F G Validate On-Target and Off-Target Effects F->G

Caption: Kinase inhibitor profiling workflow.

Conclusion

The kinase selectivity of compounds based on the 4-(phenylamino)pyridine scaffold is highly dependent on their specific substitution patterns. While analogs of this compound are potent inhibitors of EGFR, this guide demonstrates that structural modifications can significantly alter their kinase inhibition profiles, leading to potent activity against other kinases such as FGFRs or even non-kinase targets like adenosine kinase. The provided data and experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, emphasizing the importance of comprehensive kinase profiling to understand the full spectrum of a compound's biological activity. This understanding is paramount for the development of safe and effective targeted therapies.

References

Comparative Benchmarking of 3-bromo-N-phenylpyridin-4-amine Against Commercially Available Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, 3-bromo-N-phenylpyridin-4-amine, against established drugs. Due to the absence of published experimental data for this compound, this document presents two potential mechanistic scenarios based on its structural similarity to known pharmacophores: 1) as a potassium channel blocker, benchmarked against 4-aminopyridine, and 2) as a tyrosine kinase inhibitor, benchmarked against Sorafenib. All data for the established drugs are compiled from publicly available literature.

Scenario 1: Potassium Channel Blockade

The 4-aminopyridine scaffold is a well-established pharmacophore known to block voltage-gated potassium channels.[1][2][3] This mechanism enhances neurotransmitter release and improves nerve impulse conduction, proving beneficial in conditions like multiple sclerosis.[1][2] In this scenario, we hypothesize that this compound exhibits similar potassium channel blocking activity and compare its theoretical profile to the approved drug, 4-aminopyridine (dalfampridine).

Data Presentation: this compound vs. 4-Aminopyridine
ParameterThis compound (Hypothetical)4-Aminopyridine (Dalfampridine)
Mechanism of Action Putative voltage-gated potassium (K+) channel blockerVoltage-gated potassium (K+) channel blocker[1][3]
Primary Indication Hypothetically, improvement of walking in patients with multiple sclerosisImprovement of walking in patients with multiple sclerosis[3]
Potency (IC50) To be determined~100 µM for delayed rectifier K+ channels[4]
Bioavailability To be determinedHigh (~96%)
Metabolism To be determinedPrimarily excreted unchanged in urine
Common Side Effects To be determinedSeizures, urinary tract infection, insomnia, dizziness[2][5]
Experimental Protocols

1. In Vitro Potassium Channel Blocking Assay (Patch Clamp Electrophysiology):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on voltage-gated potassium channels.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the target potassium channel (e.g., Kv1.1, Kv1.2).

  • Methodology:

    • Cells are cultured to 70-80% confluency.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.

    • The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

    • Potassium currents are elicited by depolarizing voltage steps.

    • The test compound is perfused at increasing concentrations, and the inhibition of the potassium current is measured.

    • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

2. In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model:

  • Objective: To assess the efficacy of the test compound in an animal model of multiple sclerosis.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • EAE is induced by immunization with MOG35-55 peptide in Complete Freund's Adjuvant.

    • Pertussis toxin is administered on days 0 and 2.

    • The test compound or vehicle is administered daily starting from the onset of clinical signs.

    • Clinical scores are recorded daily to assess disease severity (0 = no signs, 5 = moribund).

    • Motor function can be further assessed using rotarod performance or grip strength tests.

    • Statistical analysis is performed to compare the clinical scores and motor performance between the treated and vehicle groups.

Signaling Pathway and Experimental Workflow

potassium_channel_blockade cluster_0 Cellular Mechanism cluster_1 Pharmacological Intervention cluster_2 Functional Outcome Demyelinated_Axon Demyelinated Axon K_Channel Voltage-Gated K+ Channel Demyelinated_Axon->K_Channel exposes Action_Potential Action Potential Propagation K_Channel->Action_Potential repolarizes Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx triggers Restored_Conduction Restored Conduction NT_Release Neurotransmitter Release Ca_Influx->NT_Release enhances Improved_Function Improved Neurological Function NT_Release->Improved_Function leads to Compound This compound (or 4-Aminopyridine) Blockade Channel Blockade Compound->Blockade Blockade->K_Channel inhibits Blockade->Action_Potential prolongs Restored_Conduction->Improved_Function

Caption: Mechanism of potassium channel blockade.

eae_workflow Induction EAE Induction (MOG35-55 + CFA) Treatment Drug Administration (Test Compound or Vehicle) Induction->Treatment Monitoring Clinical Scoring (Daily) Treatment->Monitoring Analysis Data Analysis (Statistical Comparison) Monitoring->Analysis

Caption: EAE experimental workflow.

Scenario 2: Tyrosine Kinase Inhibition

The pyridine ring is a common scaffold in many kinase inhibitors.[6][7][8] Specifically, aminopyridine and aminopyrimidine derivatives have been developed as potent inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[6][7][8][9] In this scenario, we postulate that this compound could function as a tyrosine kinase inhibitor and compare its hypothetical properties to Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.

Data Presentation: this compound vs. Sorafenib
ParameterThis compound (Hypothetical)Sorafenib
Mechanism of Action Putative tyrosine kinase inhibitor (e.g., VEGFR-2)Multi-kinase inhibitor (VEGFR-2, PDGFR, RAF kinases)
Primary Indication Hypothetically, treatment of solid tumors (e.g., hepatocellular carcinoma)Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma
Potency (IC50) To be determined90 nM for VEGFR-2
Bioavailability To be determined38–49%
Metabolism To be determinedHepatic (CYP3A4)
Common Side Effects To be determinedHand-foot syndrome, diarrhea, fatigue, hypertension
Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

  • Objective: To determine the IC50 of the test compound against a specific tyrosine kinase (e.g., VEGFR-2).

  • Principle: A competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

  • Methodology:

    • The kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer are incubated in a microplate.

    • The test compound is added at various concentrations.

    • After incubation, the plate is read on a fluorescence plate reader that measures the FRET signal.

    • Inhibition of tracer binding results in a decrease in the FRET signal.

    • The IC50 value is determined from the concentration-response curve.

2. In Vivo Tumor Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of the test compound in vivo.

  • Animal Model: Athymic nude mice.

  • Methodology:

    • Human cancer cells (e.g., HepG2 for hepatocellular carcinoma) are implanted subcutaneously into the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound or vehicle is administered daily (e.g., by oral gavage).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed.

    • Statistical analysis is used to compare tumor growth between the treated and control groups.

Signaling Pathway and Experimental Workflow

vegfr_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Compound This compound (or Sorafenib) Compound->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway.

xenograft_workflow Implantation Tumor Cell Implantation Randomization Randomization Implantation->Randomization Treatment Drug Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis Measurement->Analysis

References

A Comparative Analysis of 3-bromo-N-phenylpyridin-4-amine and its Unbrominated Analogue, N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-bromo-N-phenylpyridin-4-amine and its parent compound, N-phenylpyridin-4-amine. The introduction of a bromine atom to the pyridine ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. This document summarizes the available data on these two compounds, offering insights into the effects of this halogenation.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a bromine atom significantly alters the physicochemical landscape of the N-phenylpyridin-4-amine scaffold. A summary of key computed and experimental properties is presented in Table 1. The most notable differences are observed in the molecular weight, density, and lipophilicity (XLogP3). The increased molecular weight and density of the brominated analogue are expected consequences of incorporating a heavy halogen atom. The higher XLogP3 value for this compound suggests increased lipophilicity, which can have profound implications for its pharmacokinetic and pharmacodynamic profiles, potentially leading to altered membrane permeability and target engagement.

PropertyThis compoundN-phenylpyridin-4-amine
Molecular Formula C₁₁H₉BrN₂C₁₁H₁₀N₂
Molecular Weight 249.11 g/mol 170.21 g/mol [1]
XLogP3 3.22.4[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 22[1]
Rotatable Bond Count 11[1]
Melting Point Not available177 °C[2]
Boiling Point Not available324 °C at 760 mmHg[2]
Density Not available1.144 g/cm³[2]

Table 1. Comparative Physicochemical Properties.

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves the coupling of a substituted pyridine with aniline. While specific experimental data for this compound is limited in publicly available literature, a general synthetic approach can be inferred from related reactions.

General Synthesis of N-phenylpyridin-4-amine Derivatives

A common method for the synthesis of N-phenylpyridin-4-amine and its derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of N-phenylpyridin-4-amine (Illustrative)

  • Materials: 4-chloropyridine hydrochloride, aniline, palladium(II) acetate, 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide, and anhydrous toluene.

  • Procedure: A mixture of 4-chloropyridine hydrochloride (1 equivalent), aniline (1.2 equivalents), palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (2.5 equivalents) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene is added, and the mixture is heated at 100°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield N-phenylpyridin-4-amine.

Synthesis of this compound

The synthesis of this compound would likely start from a brominated pyridine precursor, such as 3-bromo-4-chloropyridine or 3-bromo-4-fluoropyridine, which would then be subjected to a similar Buchwald-Hartwig amination with aniline.

Synthesis_Workflow cluster_unbrominated N-phenylpyridin-4-amine Synthesis cluster_brominated This compound Synthesis A 4-Chloropyridine C Buchwald-Hartwig Amination (Pd Catalyst, Base) A->C B Aniline B->C D N-phenylpyridin-4-amine C->D E 3-Bromo-4-halopyridine G Buchwald-Hartwig Amination (Pd Catalyst, Base) E->G F Aniline F->G H This compound G->H Signaling_Pathway cluster_pathway Hypothesized Kinase Inhibition A ATP B Kinase Active Site A->B C Phosphorylation of Substrate B->C Catalyzes D Cellular Proliferation, Survival, etc. C->D E N-phenylpyridin-4-amine Analogue E->B Inhibits ATP Binding

References

A Head-to-Head Comparison of Pyridinamine-Based and Related PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of pan-PIM kinase inhibitors, focusing on the performance of AZD1208 against the alternative inhibitor SGI-1776. PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as significant therapeutic targets in oncology due to their role in regulating cell survival, proliferation, and apoptosis.

Introduction to PIM Kinases

The PIM kinase family plays a crucial role in various signaling pathways that promote tumorigenesis.[1] Often found downstream of the JAK/STAT signaling pathway, PIM kinases are constitutively active and regulated primarily at the level of transcription and protein stability.[2][3] Their substrates include key regulators of the cell cycle and apoptosis such as BAD, c-Myc, and p27, making them attractive targets for cancer therapy.[1]

PIM Kinase Signaling Pathway

PIM kinases are effectors for numerous cytokine signaling pathways and phosphorylate a range of substrates that influence cell cycle progression, inhibit apoptosis, and regulate gene transcription.[1][4]

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Cellular Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate PIM PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM upregulate transcription BAD BAD PIM->BAD phosphorylate (inactivate) p27 p27kip1 PIM->p27 phosphorylate (inactivate) cMyc c-Myc PIM->cMyc phosphorylate (activate) mTOR mTOR Pathway (via 4E-BP1, p70S6K) PIM->mTOR Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation & Cycle Progression p27->Proliferation cMyc->Proliferation Translation Protein Translation mTOR->Translation

Caption: PIM Kinase Signaling Pathway Overview.

Inhibitor Performance: AZD1208 vs. SGI-1776

Both AZD1208 and SGI-1776 are potent, ATP-competitive pan-PIM kinase inhibitors.[5][6] However, their inhibitory activity against the three isoforms varies significantly, as demonstrated by their half-maximal inhibitory concentrations (IC50).

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the IC50 values for each inhibitor against the three PIM kinase isoforms. Lower values indicate greater potency.

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference(s)
AZD1208 0.45.01.9[5][7][8][9]
SGI-1776 736369[8][10][11][12]

Analysis: AZD1208 demonstrates potent, low-nanomolar inhibition across all three PIM isoforms, establishing it as a true pan-PIM inhibitor.[7] In contrast, SGI-1776 is most potent against PIM-1 but shows significantly weaker activity against PIM-2 and PIM-3.[10][11][12] This difference in inhibitory profile is critical for therapeutic applications where targeting all three isoforms may be necessary to overcome functional redundancy and achieve a robust anti-tumor response. SGI-1776 was also noted to potently target the Flt3 kinase, which may contribute to its activity in certain models like FLT3-ITD mutant Acute Myeloid Leukemia (AML).[10][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the comparative data on inhibitor performance.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant PIM-1, PIM-2, or PIM-3 enzyme.

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Peptide substrate (e.g., a derivative of the BAD protein).

  • ATP solution.

  • Test inhibitors (AZD1208, SGI-1776) serially diluted in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates.

  • Luminometer plate reader.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare serial dilutions of test inhibitor in DMSO. D 4. Dispense Inhibitor/DMSO into 384-well plate. A->D B 2. Prepare Enzyme Mix: PIM Kinase in Kinase Buffer. E 5. Add Enzyme Mix to wells. B->E C 3. Prepare Substrate/ATP Mix: Peptide Substrate + ATP in Kinase Buffer. F 6. Add Substrate/ATP Mix to initiate reaction. C->F D->E E->F G 7. Incubate at room temperature (e.g., 60 minutes). F->G H 8. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. G->H I 9. Incubate at room temperature (e.g., 40 minutes). H->I J 10. Add Kinase Detection Reagent to convert ADP to ATP, generating light. I->J K 11. Incubate at room temperature (e.g., 30 minutes). J->K L 12. Read luminescence on a plate reader. K->L MTT_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Measurement A 1. Seed cells into a 96-well plate at an optimized density. B 2. Incubate overnight to allow attachment (for adherent cells). A->B C 3. Add serial dilutions of test inhibitor to the wells. B->C D 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Add MTT labeling reagent to each well. D->E F 6. Incubate for 2-4 hours at 37°C. (Viable cells convert yellow MTT to purple formazan crystals). E->F G 7. Add solubilization solution to dissolve formazan crystals. F->G H 8. Incubate until crystals are fully dissolved (e.g., 4 hours to overnight). G->H I 9. Read absorbance at ~570 nm using a plate reader. H->I

References

A Comparative Guide to the Kinase Selectivity of 4-((3-Bromophenyl)amino)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of 4-((3-bromophenyl)amino)pyrimidine analogs, a class of compounds known for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). As the specific compound 3-bromo-N-phenylpyridin-4-amine is not extensively characterized, this guide will focus on the well-studied and closely related analog, PD153035 , which shares the 4-((3-bromophenyl)amino) core structure.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we compare the kinase selectivity of PD153035 with several clinically approved EGFR inhibitors: Gefitinib , Erlotinib , Afatinib , and Osimertinib .

Kinase Selectivity Profiles: A Comparative Analysis

The following table summarizes the kinase selectivity of PD153035 and its clinical comparators. The data for Gefitinib, Erlotinib, and Afatinib are derived from KINOMEscan™ binding assays, which measure the dissociation constant (Kd) as an indicator of binding affinity. A lower Kd value signifies a stronger interaction. For Osimertinib, predicted off-targets from computational studies are listed, and for PD153035, its high selectivity for EGFR is highlighted with reported inhibitory concentrations (IC50) against key kinases.

Kinase TargetPD153035 (IC50/Ki)Gefitinib (Kd, nM)Erlotinib (Kd, nM)Afatinib (Kd, nM)Osimertinib (Predicted Off-Targets)
EGFR 25 pM (IC50), 6 pM (Ki) 0.4 1 0.5 Primary Target
HER2 (ERBB2)>1 µM (IC50)2,3003,10014MET, HER2
HER4 (ERBB4)-1,0001,0001-
SRC>50 µM (IC50)1,7001,1001,100SRC
LCK-1,8001,6001,300LCK
JAK3----JAK3
MAP Kinases----MAP Kinases
CDK2----CDK2
PDGFR>50 µM (IC50)----
FGFR>50 µM (IC50)----
InsR>50 µM (IC50)----

Kd values for Gefitinib, Erlotinib, and Afatinib are from the HMS LINCS Project KINOMEscan data. A lower Kd indicates stronger binding. Predicted off-targets for Osimertinib are based on computational analysis and may not represent direct inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the characterization of kinase inhibitors.

KINOMEscan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity of a test compound against a large panel of kinases.

Principle: This assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The ability of the test compound to compete with the immobilized ligand for kinase binding is measured.

Protocol Summary:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinases, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

  • Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are used to calculate the dissociation constant (Kd) of the test compound for each kinase.

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. This assay is commonly used to assess the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a desired density and allow them to attach overnight. Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Phospho-EGFR Western Blotting

Objective: To assess the inhibitory effect of a compound on the phosphorylation of EGFR in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A431) to near confluency. Starve the cells in serum-free medium overnight, and then treat with the test compound for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. A total EGFR antibody and a loading control (e.g., β-actin) should be used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of these kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor PD153035 & Comparators Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Off_Target_Signaling Afatinib Afatinib SRC SRC Family Kinases Afatinib->SRC Osimertinib Osimertinib Osimertinib->SRC LCK LCK Osimertinib->LCK Cell_Adhesion Cell Adhesion & Motility SRC->Cell_Adhesion T_Cell_Signaling T-Cell Receptor Signaling LCK->T_Cell_Signaling

Caption: Potential Off-Target Effects on SRC and LCK.

Cell_Viability_Workflow Start Seed Cells Treat Treat with Inhibitor Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Lyse Lyse Cells & Stabilize Signal Add_Reagent->Lyse Read Read Luminescence Lyse->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Cell Viability Assay Workflow.

Assessing the Novelty of 3-bromo-N-phenylpyridin-4-amine's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework to assess the potential novelty of the mechanism of action for 3-bromo-N-phenylpyridin-4-amine. Due to the absence of published data on its specific biological activity, this guide proposes a hypothetical mechanism based on its structural similarity to known kinase inhibitors and outlines the experimental workflow to validate this hypothesis.

The core chemical scaffold of this compound, characterized by a phenyl group linked to a pyridinamine moiety, is a well-established pharmacophore in a multitude of kinase inhibitors. These inhibitors target a wide range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. Therefore, it is plausible to hypothesize that this compound may also function as a kinase inhibitor. Its novelty would then be determined by its specific kinase targets, its potency, and its selectivity profile compared to existing compounds.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on its structural features, this compound is predicted to be an ATP-competitive kinase inhibitor. The N-phenylpyridin-4-amine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors. The bromo-substituent on the pyridine ring and the unsubstituted phenyl ring will influence the compound's interaction with the surrounding hydrophobic regions of the ATP-binding site, thereby determining its target specificity and potency.

To investigate this hypothesis and assess the novelty of its mechanism, a systematic experimental approach is required. This guide outlines the necessary experimental protocols and provides a comparative analysis with structurally related, well-characterized kinase inhibitors.

Comparative Analysis of Structurally Similar Kinase Inhibitors

To contextualize the potential activity of this compound, we compare it with several known kinase inhibitors possessing a similar N-phenyl-pyridin-amine or related heterocyclic core. The table below summarizes their primary targets and reported potencies (IC50 values), offering a benchmark for evaluating any newly generated experimental data.

Compound NameCore StructurePrimary Kinase Target(s)IC50 (nM)Reference
Dasatinib AminopyrimidineBCR-ABL, SRC family, c-KIT, PDGFRβ0.6 (BCR-ABL), 0.8 (SRC)[1]
Imatinib AminopyrimidineBCR-ABL, c-KIT, PDGFR310 (BCR-ABL), 140 (c-KIT)[2]
Gefitinib AnilinoquinazolineEGFR2-37[3]
Vandetanib AnilinoquinazolineVEGFR2, EGFR40, 500[4]
Amuvatinib Phenylamino-pyrimidinec-KIT, PDGFRα, FLT311, 28, 41

Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound and assess its novelty, a tiered experimental approach is recommended.

Kinase Inhibitor Profiling

Objective: To identify the kinase targets of this compound and determine its selectivity across the human kinome.

Methodology: Kinase Panel Screening (e.g., using a commercial service like Eurofins DiscoverX or Promega)

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced by the kinase reaction. Inhibition is determined by the reduction in kinase activity in the presence of the compound compared to a DMSO control. A common method is the ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Calculate the percentage of inhibition for each kinase.

  • Follow-up: For kinases showing significant inhibition (e.g., >50% at 1 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). A 10-point, 3-fold serial dilution starting from 10 µM is a standard approach.

  • Data Interpretation: A selective inhibitor will show high potency against a limited number of kinases, while a non-selective inhibitor will inhibit a broader range of kinases. The novelty of the compound's mechanism can be inferred from a unique selectivity profile compared to existing inhibitors.

Cellular Activity Assessment

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Cell Line Selection: Choose a panel of human cancer cell lines. It is advisable to include cell lines known to be dependent on specific kinases identified in the profiling screen. For example, if the compound inhibits EGFR, use cell lines like A431 (overexpresses EGFR) or NCI-H1975 (contains a common EGFR mutation).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated control.

  • Assay Procedure (MTT):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Target Engagement and Downstream Signaling Analysis

Objective: To confirm that this compound engages its putative kinase target(s) in a cellular context and inhibits downstream signaling pathways.

Methodology: Western Blotting

  • Cell Treatment: Treat the selected cancer cell lines with this compound at concentrations around its GI50 value for a shorter duration (e.g., 1-24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets as a loading control. For example, if the target is EGFR, use antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: A reduction in the phosphorylation of the target kinase and its downstream effectors in the presence of the compound, without a significant change in total protein levels, would confirm target engagement and inhibition of the signaling pathway.

Visualizing the Hypothetical Mechanism and Experimental Workflow

To further clarify the proposed mechanism and the experimental strategy, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound This compound Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: This compound kinase_screen Kinase Panel Screening (>400 kinases) start->kinase_screen dose_response IC50 Determination for Hits kinase_screen->dose_response cell_viability Cell Viability Assays (Cancer Cell Line Panel) dose_response->cell_viability western_blot Western Blot for Target Engagement & Downstream Signaling cell_viability->western_blot novelty_assessment Novelty Assessment: Compare IC50 & Selectivity to Known Inhibitors western_blot->novelty_assessment

Caption: Experimental workflow for assessing the mechanism of action.

Conclusion

The novelty of this compound's mechanism of action is currently unknown. However, its chemical structure strongly suggests a role as a kinase inhibitor. By following the outlined experimental workflow, researchers can systematically investigate its biological activity, identify its molecular targets, and elucidate its impact on cellular signaling pathways. A comprehensive comparison of its potency and selectivity profile with existing kinase inhibitors, as benchmarked in this guide, will be crucial in determining the novelty and therapeutic potential of this compound. This structured approach will provide the necessary data to guide further drug development efforts.

References

Quantitative Structure-Activity Relationship (QSAR) of Amino-Pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of amino-pyridine derivatives, focusing on their potential as kinase inhibitors. While direct QSAR studies on 3-bromo-N-phenylpyridin-4-amine derivatives are not extensively available in the public domain, this document synthesizes methodologies and findings from closely related amino-pyridine series to offer a comprehensive overview for researchers in drug discovery. The data and protocols presented are based on representative studies of similar compounds and are intended to serve as a practical guide for designing and interpreting QSAR models for this class of molecules.

I. Comparative Analysis of Molecular Descriptors and Biological Activity

A crucial aspect of any QSAR study is the correlation of molecular descriptors with biological activity. In the context of amino-pyridine derivatives as kinase inhibitors, a variety of descriptors are employed to build robust models. The following table summarizes the key descriptors and their observed correlation with the inhibitory activity (pIC50) of a representative set of 2-amino-pyridine derivatives against Janus Kinase 2 (JAK2), a key target in cancer therapy.[1][2]

Compound IDStructurepIC50Steric Fields (CoMFA)Electrostatic Fields (CoMFA)Hydrophobic Fields (CoMSIA)H-Bond Donor Fields (CoMSIA)H-Bond Acceptor Fields (CoMSIA)
CP1 [Structure of CP1]6.85Favorable bulky group at R1Negative potential favored at R2Favorable at R1Unfavorable at R3Favorable at R2
CP2 [Structure of CP2]7.12Favorable bulky group at R1Positive potential favored at R3Favorable at R1Unfavorable at R3Favorable at R2
CP3 [Structure of CP3]5.98Unfavorable bulky group at R2Negative potential favored at R2Unfavorable at R2Favorable at R1Unfavorable at R3
CP4 [Structure of CP4]7.55Favorable bulky group at R1Positive potential favored at R3Favorable at R1Unfavorable at R3Favorable at R2
CP5 [Structure of CP5]6.21Unfavorable bulky group at R2Negative potential favored at R2Unfavorable at R2Favorable at R1Unfavorable at R3

Note: This table is a representative summary based on typical 3D-QSAR studies of amino-pyridine derivatives. The specific contributions of fields are generally visualized as contour maps.

II. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful QSAR study. The following sections outline the key methodologies.

The synthesis of substituted amino-pyridine derivatives often follows a multi-step reaction pathway. A general procedure is described below.

  • Step 1: Starting Materials: Commercially available substituted anilines and pyridines serve as the initial reactants.

  • Step 2: Intermediate Formation: The synthesis may involve the creation of intermediate compounds through reactions such as nucleophilic substitution or cross-coupling reactions.

  • Step 3: Final Product Synthesis: The final amino-pyridine derivatives are typically synthesized through a final coupling or condensation reaction.

  • Step 4: Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

The biological activity of the synthesized compounds is determined using in vitro kinase inhibition assays.

  • Enzyme and Substrate: Recombinant human JAK2 kinase and a suitable peptide substrate are used.

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of the substrate by the kinase. This is often done using a radiometric assay (e.g., with [γ-33P]ATP) or a non-radiometric method like fluorescence polarization or luminescence-based assays.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves. These values are then converted to pIC50 (-logIC50) for the QSAR analysis.

The development of a 3D-QSAR model involves several computational steps.[1][2]

  • Dataset Preparation: A dataset of compounds with their corresponding biological activities (pIC50) is compiled. This dataset is typically divided into a training set (for model generation) and a test set (for model validation).

  • Molecular Modeling and Alignment: The 3D structures of the compounds are generated and optimized using molecular mechanics or quantum mechanics methods. The molecules are then aligned based on a common scaffold or a docked conformation to a target protein.

  • Generation of Molecular Fields: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

  • Statistical Analysis: Partial Least Squares (PLS) regression is employed to establish a correlation between the calculated molecular fields (independent variables) and the biological activity (dependent variable).

  • Model Validation: The predictive power of the generated QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², r²_pred).

III. Visualizing the QSAR Workflow and Signaling Pathway

The following diagrams illustrate the typical workflow of a 3D-QSAR study and the JAK/STAT signaling pathway, a common target for amino-pyridine inhibitors.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_analysis QSAR Model Development cluster_application Application Dataset Dataset of Amino-Pyridine Derivatives (Structures and pIC50) TrainingSet Training Set Dataset->TrainingSet TestSet Test Set Dataset->TestSet Alignment 3D Structure Generation & Molecular Alignment TrainingSet->Alignment Validation Model Validation (q², r²_pred) TestSet->Validation FieldGen CoMFA/CoMSIA Field Generation Alignment->FieldGen PLS Partial Least Squares (PLS) Analysis FieldGen->PLS PLS->Validation Interpretation Contour Map Interpretation Validation->Interpretation Design Design of Novel Inhibitors Interpretation->Design

Caption: A typical workflow for a 3D-QSAR study of amino-pyridine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Amino-Pyridine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway inhibited by amino-pyridine derivatives.

IV. Conclusion

This guide provides a framework for understanding and conducting QSAR studies on amino-pyridine derivatives as kinase inhibitors. By systematically analyzing molecular descriptors, employing rigorous experimental protocols, and utilizing computational modeling, researchers can gain valuable insights into the structure-activity relationships of these compounds. The presented workflow and data structure, based on studies of related amino-pyridine series, offer a solid foundation for the rational design of novel and more potent kinase inhibitors for therapeutic applications. The continuous development and application of QSAR methodologies will undoubtedly accelerate the discovery of new drug candidates in this important chemical class.

References

Independent Verification of 3-bromo-N-phenylpyridin-4-amine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological effects of 3-bromo-N-phenylpyridin-4-amine against established inhibitors of the Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Given the limited publicly available biological data for this compound, this document serves as a framework for its independent verification, based on the hypothesis that its chemical structure may confer ALK5 inhibitory activity.

Comparative Analysis of ALK5 Inhibitors

The TGF-β signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a known factor in the progression of various diseases, most notably cancer and fibrosis, establishing ALK5 as a significant therapeutic target.[1][3] ALK5 inhibitors typically function by competitively binding to the ATP-binding site of the kinase, which in turn prevents the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3) and halts the signaling cascade.[4]

The following table summarizes the inhibitory potency of several well-characterized ALK5 inhibitors, providing a benchmark for evaluating the potential efficacy of this compound.

Table 1: Comparison of Inhibitory Potency (IC50) of Selected ALK5 Inhibitors

CompoundALK5 IC50 (nM)Selectivity and Other Notes
This compound Data Not AvailableTo be determined through experimentation.
Galunisertib (LY2157299)56A potent inhibitor of the TGF-β receptor I (TβRI).[5]
Vactosertib (TEW-7197)11A highly potent and selective inhibitor of ALK4 and ALK5.[5]
RepSox (E-616452)23A selective inhibitor of TGFβR-1/ALK5.[5]
SB43154294Over 100-fold more selective for ALK5 than for other kinases like p38 MAPK.[5]
SB52533414.3Exhibits 4-fold lower potency for ALK4 compared to ALK5.[5]
GW78838818Also demonstrates inhibitory activity against the TGF-β type II receptor.[5]
A-83-0112A potent inhibitor of the TGF-β type I receptor.[5]
SD-20848Shows over 100-fold selectivity for ALK5 over the TGF-βRII.[5]
LY36494759Exhibits 7-fold greater selectivity for TβRI over TβRII.[5]

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs, SMAD2 and SMAD3. These phosphorylated SMADs subsequently form a complex with SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[4][6]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TBRII TβRII TGFb_ligand->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates Inhibitor This compound (or other ALK5 inhibitors) Inhibitor->ALK5 Inhibits

Caption: The canonical TGF-β/ALK5 signaling pathway and the site of inhibition.

Experimental Protocols for Independent Verification

The following protocols outline key experiments to ascertain the biological activity of this compound as a potential ALK5 inhibitor.

In Vitro ALK5 Kinase Assay
  • Objective: To directly measure the inhibitory effect of this compound on ALK5 kinase activity.

  • Methodology:

    • A reaction mixture containing recombinant human ALK5, a suitable kinase buffer, and a known ALK5 substrate (e.g., a synthetic peptide) is prepared in a 96-well plate.

    • Serial dilutions of this compound, a positive control (e.g., SB431542), and a vehicle control are added to the wells.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP for detection).

    • The reaction is allowed to proceed for a defined period at 30°C and then terminated.

    • The amount of phosphorylated substrate is quantified using an appropriate method (e.g., scintillation counting or a phosphospecific antibody-based detection system).

    • The concentration of the compound that inhibits 50% of ALK5 activity (IC50) is calculated from the dose-response curve.

Cell-Based SMAD2/3 Phosphorylation Assay
  • Objective: To determine if this compound can inhibit TGF-β-induced SMAD2/3 phosphorylation within a cellular environment.

  • Methodology:

    • A cell line responsive to TGF-β stimulation (e.g., A549 human lung carcinoma cells) is cultured in multi-well plates.

    • Cells are serum-starved before being pre-treated with varying concentrations of this compound or a control inhibitor.

    • The cells are then stimulated with a known concentration of TGF-β1 for a short duration (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated SMAD2/3 and total SMAD2/3 are analyzed by Western blot or ELISA using specific antibodies.

    • The inhibition of SMAD2/3 phosphorylation is quantified relative to the vehicle-treated, TGF-β-stimulated control.

Experimental and Logical Workflow

The following diagram illustrates the logical flow of experiments for the independent verification of the biological effects of this compound.

experimental_logical_workflow Start Hypothesis: This compound is an ALK5 inhibitor In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Determine_IC50 Determine Direct Inhibitory Potency (IC50) In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based p-SMAD Assay Determine_IC50->Cell_Based_Assay Confirm_Cellular_Activity Confirm Cellular Target Engagement Cell_Based_Assay->Confirm_Cellular_Activity Downstream_Analysis Downstream Functional Assays (e.g., Migration, Proliferation) Confirm_Cellular_Activity->Downstream_Analysis Evaluate_Phenotypic_Effects Evaluate Phenotypic Effects Downstream_Analysis->Evaluate_Phenotypic_Effects Conclusion Conclusion on Biological Effects Evaluate_Phenotypic_Effects->Conclusion

References

Safety Operating Guide

Proper Disposal of 3-bromo-N-phenylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides essential safety and logistical information for the proper handling and disposal of 3-bromo-N-phenylpyridin-4-amine (CAS No. 101569-35-9) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile rubber gloves. For extended contact, consider double gloving.

  • Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention for all exposure incidents.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data from closely related compounds and general guidelines for hazardous waste are provided for reference.

Data PointGuideline / ValueSource Category
Waste Classification Hazardous Waste (Assumed based on chemical structure)General Laboratory Waste Guidelines
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Safety Data Sheets for related compounds
Storage Requirements Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. Keep away from sources of ignition.General Chemical Storage Guidelines
Waste Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.University Waste Management Guidelines[1]
Disposal Method Incineration by a licensed hazardous waste disposal company is the preferred method for halogenated organic compounds.[2] Dispose of contents/container to an approved waste disposal plant.[3][4]General Guidelines for Halogenated Compounds

Experimental Protocol: Small Spill Decontamination

This protocol details the procedure for cleaning a small spill (less than 5 grams) of this compound solid in a chemical fume hood.

Materials:

  • Personal Protective Equipment (PPE) as outlined in Section 1.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Two sealable, compatible waste containers, properly labeled as "Hazardous Waste: this compound contaminated debris."

  • Scoop and brush (non-sparking).

  • Decontamination solution (e.g., a suitable organic solvent like ethanol, followed by soap and water).

  • Paper towels.

Procedure:

  • Ensure Safety: Confirm that the chemical fume hood is operational. Alert others in the laboratory of the spill.

  • Containment: Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the mixture of the spilled chemical and absorbent material into the first labeled hazardous waste container. Use a brush to collect any remaining powder.

  • Decontamination: a. Wipe the spill area with a paper towel dampened with a suitable organic solvent (e.g., ethanol) to dissolve any remaining residue. Place the used paper towel into the second hazardous waste container. b. Follow with a thorough cleaning of the area using soap and water. Place all used cleaning materials into the second hazardous waste container.

  • Final Steps: a. Seal both hazardous waste containers. b. Remove contaminated PPE and place it in the appropriate hazardous waste stream. c. Wash hands thoroughly with soap and water. d. Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Collect solid/liquid waste in a labeled, compatible hazardous waste container. B->F No D Dispose of container as non-hazardous waste. (Deface label) C->D E Collect rinsate as hazardous waste. C->E G Segregate from incompatible materials (oxidizers, strong acids/bases). E->G F->G H Store in a designated satellite accumulation area. G->H I Contact EHS for disposal. H->I

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. By following these operational and disposal plans, researchers can minimize risks and contribute to a culture of safety. Always consult your institution's specific waste management policies and Environmental Health and Safety office for further guidance.

References

Personal protective equipment for handling 3-bromo-N-phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 3-bromo-N-phenylpyridin-4-amine. The following guidance is based on safety information for structurally similar pyridine derivatives, including 4-aminopyridine and other brominated phenylpyridines. It is imperative to handle this chemical with caution and to consult a qualified safety professional before use.

Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. Based on the hazards associated with pyridine and its derivatives, the following PPE is recommended.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles with side protection are mandatory to prevent eye contact.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.
Skin Protection GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][3] Avoid latex gloves.[1] See Table 2 for details.
Lab CoatA fully buttoned lab coat should be worn to protect skin and personal clothing.[1][3]
Apron/CoverallsConsider a chemically resistant apron or coveralls for procedures with a high risk of splashing.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if exposure limits are exceeded.[4]

Table 2: Glove Selection and Chemical Resistance

Proper glove selection is critical for preventing skin contact. The following table provides guidance on glove materials for handling pyridine derivatives.

Glove MaterialRecommendation
Nitrile Rubber Recommended for splash protection. Nitrile gloves offer good resistance to a variety of chemicals.[1][3] However, breakthrough can occur quickly with some organic solvents, so gloves should be changed immediately upon contamination.[5]
Neoprene A suitable alternative to nitrile, offering good chemical resistance.[1]
Butyl Rubber Offers excellent resistance to a wide range of chemicals, including many organic solvents.[6]
Latex Not recommended due to potential for allergic reactions and poor chemical resistance to many organic compounds.[1]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3]

  • Fume Hood: A certified laboratory chemical fume hood is essential for all procedures involving this compound to minimize inhalation of vapors.[1][4]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe dust or vapors.[7]

  • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[4]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][9]

  • Store segregated from incompatible materials such as strong oxidizing agents and acids.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2]

  • For large spills, contact your institution's environmental health and safety department.

  • Prevent the spill from entering drains.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

  • Do not dispose of down the drain.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling a hazardous chemical like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent for similar compounds) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a certified fume hood B->C D Weigh and dispense chemical C->D E Perform experimental procedure D->E F Monitor for spills or exposure E->F G Decontaminate work surfaces F->G H Dispose of waste in designated containers G->H I Remove and properly store or dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A workflow for the safe handling of hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.